molecular formula C4H7NO2 B12668417 N-(Hydroxymethyl)-N-vinylformamide CAS No. 83579-28-6

N-(Hydroxymethyl)-N-vinylformamide

Cat. No.: B12668417
CAS No.: 83579-28-6
M. Wt: 101.10 g/mol
InChI Key: MLADWLUEOJQILB-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)-N-vinylformamide is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83579-28-6

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

N-ethenyl-N-(hydroxymethyl)formamide

InChI

InChI=1S/C4H7NO2/c1-2-5(3-6)4-7/h2-3,7H,1,4H2

InChI Key

MLADWLUEOJQILB-UHFFFAOYSA-N

Canonical SMILES

C=CN(CO)C=O

Origin of Product

United States

Foundational & Exploratory

The Synthesis of N-Vinylformamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthetic pathways from acetaldehyde and formamide to N-vinylformamide (NVF), a critical monomer in the development of advanced polymers for the pharmaceutical and chemical industries.

N-Vinylformamide (NVF) serves as a pivotal building block for the production of poly(N-vinylformamide) (PNVF), which is a versatile precursor to poly(vinylamine) (PVAm). The unique properties of these polymers, including their water solubility and cationic nature, have led to their widespread use in applications ranging from drug delivery systems to wastewater treatment. This technical guide provides a comprehensive overview of the primary synthetic routes to NVF from the readily available starting materials, acetaldehyde and formamide, with a focus on the underlying reaction mechanisms, experimental protocols, and key process parameters.

Core Synthetic Strategies

The synthesis of N-vinylformamide from acetaldehyde and formamide predominantly proceeds through a two-step process involving the formation of an intermediate, N-(1-hydroxyethyl)formamide (HEF). This intermediate is then converted to NVF via an elimination reaction. An alternative, more streamlined approach involves a one-pot synthesis where all reactants are combined in a single vessel.

The primary routes are:

  • Two-Step Synthesis via N-(1-hydroxyethyl)formamide (HEF)

    • Formation of HEF followed by esterification and thermal cracking.

    • Formation of HEF followed by the "alkoxy process".

    • Formation of HEF followed by reaction with excess formamide.

  • One-Pot Synthesis

The following sections will delve into the specifics of these synthetic pathways, providing detailed experimental conditions and quantitative data.

Two-Step Synthesis via N-(1-hydroxyethyl)formamide (HEF)

This is the most extensively documented approach to NVF synthesis.

Step 1: Synthesis of N-(1-hydroxyethyl)formamide (HEF)

The initial step involves the base-catalyzed addition of formamide to acetaldehyde to yield N-(1-hydroxyethyl)formamide.[1][2]

Reaction: CH₃CHO + HCONH₂ → CH₃CH(OH)NHCHO

Commonly employed basic catalysts include potassium carbonate, triethylamine, and potassium bicarbonate.[2][3] The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and minimize side reactions.

Step 2: Conversion of HEF to N-Vinylformamide

Once HEF is synthesized, it can be converted to NVF through several distinct methods.

In this pathway, the hydroxyl group of HEF is esterified, typically using an anhydride such as acetic anhydride, succinic anhydride, or maleic anhydride, to form a more labile intermediate.[1][3][4][5] This ester is then subjected to thermal cracking (pyrolysis) to eliminate the acid and form the desired N-vinylformamide.[4]

Reaction:

  • CH₃CH(OH)NHCHO + (RCO)₂O → CH₃CH(OCOR)NHCHO + RCOOH

  • CH₃CH(OCOR)NHCHO → CH₂=CHNHCHO + RCOOH

Developed by Mitsubishi, this process involves the reaction of HEF with an alcohol, most commonly methanol, in the presence of an acid catalyst to form an N-(1-alkoxyethyl)formamide, such as N-(1-methoxyethyl)formamide (MEF).[1][2][5] This intermediate is subsequently pyrolyzed to yield NVF and the corresponding alcohol, which can be recycled.[2][5]

Reaction:

  • CH₃CH(OH)NHCHO + CH₃OH → CH₃CH(OCH₃)NHCHO + H₂O

  • CH₃CH(OCH₃)NHCHO → CH₂=CHNHCHO + CH₃OH

An alternative route developed by Air Products involves the reaction of HEF with an excess of formamide over a solid acid catalyst.[4][5] This reaction forms ethylidene bisformamide, which is then pyrolyzed to generate NVF and regenerate formamide.[4][5]

Reaction:

  • CH₃CH(OH)NHCHO + HCONH₂ → CH₃CH(NHCHO)₂ + H₂O

  • CH₃CH(NHCHO)₂ → CH₂=CHNHCHO + HCONH₂

One-Pot Synthesis

To improve process efficiency, a one-pot synthesis has been developed where acetaldehyde, formamide, and an anhydride are combined in a single reaction vessel.[1][4][5][6] This approach circumvents the need for isolation of the HEF intermediate, potentially reducing operational complexity and cost.[4] In this process, HEF is formed in situ and immediately reacts with the anhydride, followed by thermal cracking to yield NVF.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for the synthesis of N-vinylformamide from acetaldehyde and formamide.

Parameter Value Catalyst/Reagent Reference
Step 1: HEF Formation
Reaction Temperature0 - 40 °C (preferably 15 - 30 °C)Potassium Bicarbonate[2]
Reaction Time0.5 - 10 hours (preferably 1 - 7 hours)Potassium Bicarbonate[2]
Acetaldehyde:Formamide Molar Ratio5:1 to 1:5 (preferably 2:1 to 1:2)Potassium Bicarbonate[2]
Step 2: NVF Formation (Esterification & Cracking)
Reaction Temperature (Esterification)35 °CAcetic Anhydride[3]
Reaction Time (Esterification)10 hoursAcetic Anhydride[3]
Cracking Temperature60 °C-[3]
Cracking Time3.5 hours-[3]
Alkoxy Process
Pyrolysis Temperature200 - 600 °C (preferably 250 - 550 °C)-[2]
Overall Yield and Purity
Yield75.8%Composite basic catalyst (K₂CO₃, Et₃N), Acetic Anhydride[3]
Purity96.2%Composite basic catalyst (K₂CO₃, Et₃N), Acetic Anhydride[3]

Experimental Protocols

The following are generalized experimental protocols based on the available literature. Researchers should consult the original patents and publications for specific details and safety precautions.

Synthesis of N-Vinylformamide via Esterification and Cracking[3]

Step 1: Synthesis of N-(1-hydroxyethyl)formamide (HEF)

  • To a reaction vessel, add 45g (1.0 mol) of formamide and 0.9g of a composite basic catalyst (0.7g potassium carbonate and 0.2g triethylamine).

  • Deoxygenate the system with nitrogen gas.

  • Cool the mixture to 10 °C.

  • Slowly add 150g (3.4 mol) of acetaldehyde dropwise while maintaining the temperature at 10 °C.

  • Allow the reaction to proceed at 10 °C for 3 hours to obtain N-(1-hydroxyethyl)formamide.

Step 2: Esterification and Cracking to N-Vinylformamide

  • To the HEF mixture from Step 1, add 153g (1.5 mol) of acetic anhydride under a nitrogen atmosphere.

  • Heat the reaction mixture to 35 °C and maintain for 10 hours in a closed reaction flask to form the ester intermediate.

  • Increase the temperature to 60 °C and hold for 3.5 hours to induce thermal cracking of the ester.

  • The resulting mixture containing N-vinylformamide is then purified by vacuum distillation at 100-150 Pa.

Synthesis of N-Vinylformamide via the Alkoxy Process[2]

Step 1: Synthesis of N-(1-hydroxyethyl)formamide (HEF)

  • In a synthesis reactor, prepare a mixture of toluene and acetaldehyde.

  • Separately, mix formamide with potassium bicarbonate.

  • Continuously add the formamide/potassium bicarbonate mixture to the toluene/acetaldehyde mixture.

  • Maintain the reaction temperature between 15 °C and 30 °C for 1 to 7 hours.

  • The N-(1-hydroxyethyl)formamide product will crystallize and precipitate from the reaction medium and can be isolated.

Step 2: Formation of N-(1-methoxyethyl)formamide (MEF) and Pyrolysis

  • The isolated HEF is reacted with methanol in the presence of an acid catalyst (details not specified in the reference).

  • The resulting N-(1-methoxyethyl)formamide is then pyrolyzed in a tubular reactor at a temperature between 250 °C and 550 °C, preferably under a partial vacuum (less than 100 mbar), to yield N-vinylformamide and methanol.

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic pathways and experimental workflows for the production of N-vinylformamide.

G cluster_0 Two-Step Synthesis via HEF Intermediate Acetaldehyde Acetaldehyde HEF N-(1-hydroxyethyl)formamide (HEF) Acetaldehyde->HEF + Formamide (Base Catalyst) Formamide Formamide Formamide->HEF Ester Ester Intermediate HEF->Ester + Anhydride MEF N-(1-methoxyethyl)formamide (MEF) HEF->MEF + Methanol (Acid Catalyst) Bisformamide Ethylidene Bisformamide HEF->Bisformamide + Formamide (Solid Acid Catalyst) Anhydride Anhydride (e.g., Acetic Anhydride) Anhydride->Ester NVF1 N-Vinylformamide Ester->NVF1 Thermal Cracking Methanol Methanol Methanol->MEF NVF2 N-Vinylformamide MEF->NVF2 Pyrolysis Formamide2 Formamide Formamide2->Bisformamide NVF3 N-Vinylformamide Bisformamide->NVF3 Pyrolysis

Caption: Key two-step synthetic routes to N-vinylformamide from acetaldehyde and formamide.

G cluster_1 One-Pot Synthesis Acetaldehyde Acetaldehyde ReactionVessel Single Reaction Vessel Acetaldehyde->ReactionVessel Formamide Formamide Formamide->ReactionVessel Anhydride Anhydride Anhydride->ReactionVessel NVF N-Vinylformamide ReactionVessel->NVF In situ HEF formation, esterification, and cracking

Caption: Simplified workflow for the one-pot synthesis of N-vinylformamide.

G cluster_2 Experimental Workflow: Esterification & Cracking Start Start Mix1 Mix Formamide & Basic Catalyst Start->Mix1 Cool Cool to 10 °C Mix1->Cool AddAcetaldehyde Add Acetaldehyde (3 hours @ 10 °C) Cool->AddAcetaldehyde HEF_Formation HEF Formed AddAcetaldehyde->HEF_Formation AddAnhydride Add Acetic Anhydride (10 hours @ 35 °C) HEF_Formation->AddAnhydride Crack Thermal Cracking (3.5 hours @ 60 °C) AddAnhydride->Crack Purify Vacuum Distillation Crack->Purify End Pure NVF Purify->End

Caption: Step-by-step experimental workflow for NVF synthesis via esterification and cracking.

References

Physicochemical Properties of N-Vinylformamide Monomer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-vinylformamide (NVF), a versatile monomer with significant applications in the biomedical and pharmaceutical fields. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and polymer chemistry, offering detailed data, experimental methodologies, and a visual representation of its polymerization process.

Core Physicochemical Data

The fundamental physicochemical properties of N-vinylformamide are summarized in the tables below for easy reference and comparison. These values have been compiled from various reputable sources.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₃H₅NO[1][2]
Molecular Weight 71.08 g/mol [1][2]
Appearance Colorless to amber clear liquid[3]
Melting Point -16 °C[3][4]
Boiling Point 210 °C (at 760 mmHg)[4][5]
87 °C (at 12 mmHg)[3]
Density 1.014 g/mL (at 25 °C)[4][5]
Refractive Index (n²⁰/D) 1.494[4]
Safety and Handling Properties
PropertyValueReference(s)
Flash Point 106 °C[3]
Vapor Pressure ~0.1 mmHg (at 25 °C)[6][7]
Storage Temperature 2-8 °C[6][8]
Stabilizer Typically contains 25-55 ppm 4-Hydroxy-TEMPO[7]
Solubility Profile
SolventSolubilityReference(s)
Water Soluble[3][5]
Organic Solvents Soluble[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of N-vinylformamide are outlined below. These protocols are based on established international standards and can be adapted for a standard laboratory setting.

Determination of Density

The density of liquid N-vinylformamide can be accurately determined using a pycnometer, following a procedure based on the ASTM D1475 standard test method.[9]

Apparatus:

  • Gay-Lussac or similar pycnometer (10 mL or 25 mL)

  • Analytical balance (accurate to 0.1 mg)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record the mass of the empty pycnometer. Fill the pycnometer with deionized water and equilibrate it in a constant temperature water bath at 25 °C ± 0.1 °C for 30 minutes. Determine and record the mass of the water-filled pycnometer.

  • Sample Measurement: Empty and dry the pycnometer. Fill the pycnometer with N-vinylformamide monomer.

  • Temperature Equilibration: Place the pycnometer filled with NVF in the constant temperature water bath at 25 °C ± 0.1 °C and allow it to equilibrate for 30 minutes.

  • Mass Determination: Remove the pycnometer from the bath, wipe it dry, and immediately determine and record its mass.

  • Calculation: The density of the N-vinylformamide is calculated using the following formula: Density (g/mL) = (Mass of NVF) / (Volume of Pycnometer) Where the Volume of the Pycnometer = (Mass of Water) / (Density of Water at 25 °C)

Determination of Kinematic Viscosity

The kinematic viscosity of N-vinylformamide can be determined using a calibrated glass capillary viscometer, following the principles outlined in ASTM D445.[2][3][4][5][10]

Apparatus:

  • Ubbelohde or similar calibrated capillary viscometer

  • Constant temperature water bath

  • Stopwatch

  • Thermometer

Procedure:

  • Viscometer Selection and Preparation: Select a calibrated viscometer of the appropriate size for the expected viscosity of NVF. Ensure the viscometer is clean and dry.

  • Sample Loading: Introduce a suitable amount of N-vinylformamide into the viscometer.

  • Temperature Equilibration: Place the viscometer in a constant temperature water bath at a specified temperature (e.g., 25 °C ± 0.1 °C) for at least 30 minutes to allow the sample to reach thermal equilibrium.

  • Flow Time Measurement: Using suction, draw the liquid NVF up through the capillary into the timing bulb. Release the suction and allow the liquid to flow back down under gravity.

  • Data Recording: Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark. Record the flow time in seconds.

  • Repeatability: Perform the measurement at least three times and calculate the average flow time.

  • Calculation: The kinematic viscosity (ν) is calculated using the following formula: ν = C * t Where C is the calibration constant of the viscometer (in mm²/s²) and t is the average flow time (in s).

Determination of Water Solubility

The solubility of N-vinylformamide in water can be determined using the flask method, as described in OECD Guideline 105.[7][11][12][13]

Apparatus:

  • Erlenmeyer flasks with stoppers

  • Constant temperature shaker bath

  • Analytical balance

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration determination (e.g., GC, HPLC, or refractometer)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of N-vinylformamide to a known volume of deionized water in an Erlenmeyer flask.

  • Equilibration: Place the flask in a constant temperature shaker bath set at a specific temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the mixture to stand to let undissolved NVF settle. Separate the aqueous phase from the undissolved monomer by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of N-vinylformamide in the clear aqueous phase using a pre-calibrated analytical method.

  • Solubility Expression: The water solubility is expressed as the mass of NVF per unit volume of water (e.g., g/L or mg/mL).

Reactivity and Polymerization

N-vinylformamide readily undergoes free-radical polymerization to form poly(N-vinylformamide) (PNVF), a water-soluble polymer with a wide range of applications. The polymerization process can be initiated by thermal initiators or by photochemical methods.[14][15][16][17][18][19][20]

Free-Radical Polymerization Workflow

The following diagram illustrates the key stages of the free-radical polymerization of N-vinylformamide in an aqueous solution.

G cluster_setup Reaction Setup cluster_process Polymerization Process cluster_workup Product Work-up A N-Vinylformamide Monomer D Reaction Vessel (Glass Ampoule/Flask) A->D B Deionized Water (Solvent) B->D C Free-Radical Initiator (e.g., AIBA) C->D E Degassing (Freeze-Pump-Thaw Cycles) D->E Charge Vessel F Initiation (Thermal Decomposition of Initiator) E->F Heat to Polymerization Temp. G Propagation (Chain Growth) F->G Radical Addition to Monomer H Termination (Combination/Disproportionation) G->H Chain Reactions I Precipitation (in Methanol) H->I Quench Reaction J Filtration I->J K Drying (under Vacuum) J->K L Poly(N-vinylformamide) (PNVF) K->L

Caption: Workflow for the free-radical polymerization of N-vinylformamide.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-vinylformamide (CAS: 13162-05-5)

This technical guide provides a comprehensive overview of N-vinylformamide (NVF), a versatile monomer with significant applications in polymer chemistry, materials science, and the biomedical field. Its high reactivity, water solubility, and the functional properties of its corresponding polymer, poly(N-vinylformamide) (PNVF), make it a compound of great interest for drug delivery systems, tissue engineering, and other advanced applications.

Core Physicochemical Properties

N-vinylformamide is a colorless to pale yellow liquid at room temperature.[1] Its structure, containing both a vinyl group and an amide group, confers high reactivity and hydrophilicity.[1][2]

PropertyValueSource(s)
CAS Number 13162-05-5[3]
Molecular Formula C₃H₅NO[1][4]
Molecular Weight 71.08 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][4]
Density 1.014 g/mL at 25 °C[4][5]
Melting Point -16 °C[2][4]
Boiling Point 210 °C[2][4]
Refractive Index (n20/D) 1.494[2][5]
Vapor Pressure ~0.1 mmHg at 25 °C
Flash Point 102 °C (215.6 °F)
Solubility Soluble in water and various organic solvents.[1][4] Miscible with water and alcohols in any proportion.[1][4]

Safety and Handling

N-vinylformamide is classified as harmful and requires careful handling in a laboratory setting. It is an irritant and is suspected of causing cancer.[6][7] Appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn at all times.[6][8]

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4 (Harmful if swallowed)H302[7][8]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)H315[7][8]
Serious Eye Damage Category 1 (Causes serious eye damage)H318[7][8]
Carcinogenicity Category 2 (Suspected of causing cancer)H351[6]
Reproductive Toxicity Category 1BH360D
STOT, Single Exposure Category 3 (May cause respiratory irritation)H335[6][7]

Storage: Store in a cool (2-8°C), dry, well-ventilated area away from fire, heat sources, strong acids, bases, and peroxides.[4][6] The product is sensitive to air, light, and moisture and may polymerize.[6][8][9] It is often supplied with a stabilizer like 4-Hydroxy-TEMPO or BHT.[1]

Synthesis and Polymerization Workflows

The synthesis of NVF and its subsequent polymerization are critical processes for its application. The most common synthesis routes involve the formation of an intermediate, N-(1-hydroxyethyl)formamide (HEF), which is then converted to NVF.[3]

G cluster_synthesis Synthesis of N-Vinylformamide (NVF) A Formamide C N-(1-hydroxyethyl)formamide (HEF) Intermediate A->C B Acetaldehyde B->C Base Catalyst ~10°C E Ester Intermediate C->E D Cyclic Anhydride (e.g., Succinic Anhydride) D->E F N-Vinylformamide (NVF) Product E->F Thermal Dissociation ('Cracking') ~60°C G Diacid Byproduct (Recyclable) E->G

Caption: Logical workflow for the synthesis of N-vinylformamide.

Poly(N-vinylformamide) (PNVF) is typically synthesized via free-radical polymerization.[2][3] This water-soluble polymer is the direct precursor to polyvinylamine (PVAm), which is obtained through hydrolysis.[3][10]

G cluster_polymerization Polymerization & Hydrolysis Workflow NVF N-Vinylformamide (NVF) Monomer Polymerization Free-Radical Polymerization NVF->Polymerization Initiator Free-Radical Initiator (e.g., AIBN, AIBA) Initiator->Polymerization PNVF Poly(N-vinylformamide) (PNVF) Polymerization->PNVF Hydrolysis Hydrolysis (Acidic or Basic) PNVF->Hydrolysis PVAm Polyvinylamine (PVAm) Cationic Polymer Hydrolysis->PVAm

Caption: General workflow for PNVF synthesis and subsequent hydrolysis to PVAm.

Experimental Protocols

The following protocols are generalized methodologies based on common synthetic routes described in the literature.

Protocol 1: Synthesis of N-Vinylformamide (NVF) [3][11][12][13]

  • Formation of N-(1-hydroxyethyl)formamide (HEF):

    • To a reaction vessel charged with formamide (1.0 mol), add a composite basic catalyst (e.g., potassium carbonate and triethylamine).

    • Purge the system with nitrogen to remove oxygen.

    • Cool the mixture to approximately 10°C.

    • Slowly add acetaldehyde (e.g., 3.4 mol) dropwise while maintaining the temperature at 10°C.

    • Allow the reaction to proceed for approximately 3 hours to form the HEF intermediate.

  • Esterification:

    • To the HEF mixture, add a cyclic anhydride such as succinic anhydride (e.g., 1.5 mol) under a nitrogen atmosphere.

    • Allow the reaction to proceed in a closed vessel for approximately 10 hours at a controlled temperature (e.g., 35°C) to form the corresponding ester.

  • Thermal Dissociation (Cracking) and Purification:

    • Heat the resulting ester compound to around 60°C for approximately 3.5 hours. This "cracking" step yields NVF and a diacid byproduct.

    • Purify the resulting mixture by rectification under reduced pressure (e.g., 100-150 Pa) to isolate the N-vinylformamide product.

Protocol 2: Free-Radical Polymerization of Poly(N-vinylformamide) (PNVF) [3][14][15]

  • Preparation:

    • Prepare a solution of N-vinylformamide monomer in a suitable solvent (e.g., deionized water for aqueous solution polymerization). Monomer concentration can be varied (e.g., 10-40 wt%).

    • Select a free-radical initiator. For aqueous solutions, a water-soluble initiator like 2,2'-azobis(2-methylpropionamidine)dihydrochloride (AIBA) is suitable. For bulk or organic solutions, 2,2'-azoisobutyronitrile (AIBN) can be used.

    • If required, add a cross-linking agent (e.g., N,N'-methylenebisacrylamide) to form a hydrogel.

  • Polymerization:

    • Transfer the monomer solution to a reaction vessel equipped with a stirrer and a nitrogen inlet.

    • Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.

    • Add the initiator to the solution.

    • Heat the reaction mixture to the desired temperature (e.g., 50-70°C) to initiate polymerization.

    • Allow the reaction to proceed for several hours until the desired conversion is achieved. The solution will become significantly more viscous.

  • Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as acetone.[16]

    • Collect the precipitated PNVF by filtration and dry it under vacuum to a constant weight.

Protocol 3: Hydrolysis of PNVF to Polyvinylamine (PVAm) [3][10][14][17]

  • Setup:

    • Dissolve the synthesized PNVF in an aqueous solution.

    • For basic hydrolysis, prepare a sodium hydroxide (NaOH) solution. For acidic hydrolysis, use an acid like hydrochloric acid (HCl). Basic hydrolysis is often more effective at achieving complete conversion.[3][17]

  • Reaction:

    • Add the PNVF solution to the acidic or basic solution in a reaction vessel.

    • Heat the mixture under reflux for a specified period (e.g., 12 hours for complete basic hydrolysis) to convert the formamide side groups into primary amine groups.[17]

  • Purification:

    • Cool the resulting PVAm solution.

    • Purify the polymer by dialysis against deionized water to remove residual salts and reagents.

    • Isolate the final PVAm product, often by lyophilization (freeze-drying).

Applications in Drug Development and Research

PNVF and its derivatives are highly valued in the biomedical field due to their biocompatibility, low toxicity, and hydrophilicity.[18][19]

  • Drug Delivery: PNVF-based hydrogels and nanogels are explored for controlled drug release.[14][20] These systems can be designed to be stimuli-responsive, releasing their therapeutic payload in response to environmental triggers like pH changes.[20] For instance, nanogels can be engineered to release drugs more rapidly in the acidic microenvironment of tumors or within cellular endosomes.[20]

  • Tissue Engineering: The biocompatibility of PNVF makes it a suitable material for creating scaffolds and matrices in tissue engineering applications.

  • Biomaterial Coatings: PNVF can be used to create biocompatible coatings for medical devices.

  • Precursor to Cationic Polymers: The hydrolysis of PNVF to PVAm yields a highly functional cationic polymer.[16] PVAm is investigated for gene delivery, antimicrobial applications, and as a mucoadhesive agent.[16]

G cluster_delivery Conceptual Model: pH-Responsive Drug Release from PNVF Nanogel Nanogel PNVF Nanogel (Drug Encapsulated) Bloodstream Systemic Circulation (pH ~7.4) Nanogel->Bloodstream Stable Tumor Acidic Environment (Tumor or Endosome) pH < 6.5 Bloodstream->Tumor Accumulation (e.g., EPR Effect) Degradation Acid-Labile Crosslinker Hydrolysis Tumor->Degradation Release Drug Release Degradation->Release

Caption: pH-mediated drug release from a PNVF-based nanocarrier.

References

An In-Depth Technical Guide to the Solubility of N-Vinylformamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-vinylformamide (NVF) in various organic solvents. N-vinylformamide is a crucial monomer in the synthesis of water-soluble polymers and copolymers with wideranging applications in biomedical fields, including drug delivery and tissue engineering.[1][2][3] A thorough understanding of its solubility characteristics is paramount for its effective use in polymerization processes, formulation development, and purification.

Core Principles of N-Vinylformamide Solubility

N-vinylformamide (NVF) is a polar, aprotic monomer. Its solubility in organic solvents is primarily governed by the principle of "like dissolves like." As a polar molecule, NVF generally exhibits good solubility in polar solvents and is less soluble in non-polar solvents. Factors such as hydrogen bonding capabilities and the dielectric constant of the solvent play a significant role in its dissolution.

Quantitative Solubility Data

Solvent ClassSolventCAS NumberQualitative Solubility
Alcohols Methanol67-56-1Soluble[4]
Ethanol64-17-5Soluble[4]
Ketones Acetone67-64-1Soluble
Esters Ethyl Acetate141-78-6Data not available
Ethers Diethyl Ether60-29-7Soluble
Tetrahydrofuran (THF)109-99-9Soluble
Aromatic Hydrocarbons Toluene108-88-3Soluble
Xylene1330-20-7Soluble
Chlorinated Hydrocarbons Chloroform67-66-3Soluble[4]
Dichloromethane75-09-2Data not available
Nitriles Acetonitrile75-05-8Soluble
Amides N,N-Dimethylformamide (DMF)68-12-2Miscible[5]
Sulfoxides Dimethyl Sulfoxide (DMSO)67-68-5Miscible[6]
Alkanes n-Hexane110-54-3Poorly soluble
n-Butane106-97-8Poorly soluble

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following sections detail methodologies for determining the solubility of N-vinylformamide in organic solvents.

Gravimetric Method

This is a fundamental and straightforward method for determining solubility.

Protocol:

  • Sample Preparation: Add an excess amount of N-vinylformamide to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved NVF at the end of this period is crucial.

  • Separation: Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by decantation or by filtration through a fine-porosity filter.

  • Solvent Evaporation: Accurately weigh a portion of the clear, saturated solution into a pre-weighed container.

  • Drying: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of NVF and the solvent) until a constant weight of the dissolved NVF is obtained.

  • Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved NVF / Volume of solvent) x 100

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution.[1]

Protocol:

  • Instrument and Column: Use an HPLC system equipped with a UV detector. A C18 reversed-phase column is suitable for the analysis of NVF.

  • Mobile Phase: A mixture of water and a suitable organic solvent like acetonitrile or methanol can be used as the mobile phase. The exact composition may need to be optimized.

  • Standard Solutions: Prepare a series of standard solutions of N-vinylformamide in the chosen solvent with known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of NVF.

  • Saturated Solution Preparation: Prepare a saturated solution of NVF in the desired organic solvent as described in the gravimetric method (Steps 1 and 2).

  • Sample Analysis: After equilibration, filter the saturated solution through a 0.45 µm syringe filter.[7] Dilute an accurately measured volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC and determine the peak area. Use the calibration curve to calculate the concentration of NVF in the diluted sample.

  • Solubility Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.

Visualizations

Logical Workflow for N-Vinylformamide Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of N-vinylformamide in an organic solvent.

G start Start: Select Organic Solvent qualitative Qualitative Solubility Test (Visual Observation) start->qualitative quantitative Quantitative Solubility Determination qualitative->quantitative Soluble end_insoluble Result: Insoluble/Poorly Soluble qualitative->end_insoluble Insoluble protocol Select Appropriate Protocol quantitative->protocol gravimetric Gravimetric Method end_soluble Result: Soluble/Miscible gravimetric->end_soluble hplc HPLC Method hplc->end_soluble protocol->gravimetric Simplicity Preferred protocol->hplc High Accuracy Required

Caption: Workflow for NVF solubility testing.

Experimental Workflow for HPLC-Based Solubility Determination

This diagram outlines the key steps involved in determining the solubility of N-vinylformamide using High-Performance Liquid Chromatography.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_standards Prepare NVF Standard Solutions cal_curve Generate Calibration Curve via HPLC prep_standards->cal_curve prep_saturated Prepare Saturated NVF Solution analyze_sample Analyze Diluted Saturated Sample via HPLC prep_saturated->analyze_sample cal_curve->analyze_sample calc_sol Calculate Solubility analyze_sample->calc_sol result Final Solubility Value calc_sol->result

Caption: HPLC method for solubility determination.

References

Spectroscopic Characterization of N-Vinylformamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-vinylformamide (NVF), a crucial monomer in the synthesis of functional polymers. Tailored for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of NVF, complete with experimental protocols and data interpretation.

Introduction to N-Vinylformamide (NVF)

N-Vinylformamide (C₃H₅NO, CAS No: 13162-05-5) is a versatile monomer utilized in the free-radical polymerization to produce poly(N-vinylformamide) (PNVF).[1][2] PNVF serves as a precursor to poly(vinylamine), a polymer with applications in various fields, including paper manufacturing, water treatment, and biomedicine. Given its reactivity and the functional properties of its polymer derivatives, precise characterization of the monomer is essential for quality control and reaction monitoring. Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the molecular structure and purity of NVF.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For N-vinylformamide, both ¹H and ¹³C NMR are used to elucidate the structure, confirming the presence of the vinyl and formamide functional groups.

¹H NMR Spectroscopy of N-Vinylformamide

Proton NMR (¹H NMR) is used to identify the hydrogen atoms in the NVF molecule. The spectrum typically shows signals corresponding to the formyl proton, the vinyl protons, and the N-H proton. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: ¹H NMR Spectroscopic Data for N-Vinylformamide

Proton AssignmentChemical Shift (δ) in ppm (Solvent: CDCl₃)MultiplicityCoupling Constants (J) in Hz
H-C(O)~8.0-8.3DoubletVaries
N-H~7.0-7.5Broad Singlet-
=CH-N~6.5-6.8Doublet of DoubletsVaries (geminal, cis, trans)
=CH₂ (trans)~4.6-4.8Doublet of DoubletsVaries (geminal, trans)
=CH₂ (cis)~4.3-4.5Doublet of DoubletsVaries (geminal, cis)

Note: Exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.

¹³C NMR Spectroscopy of N-Vinylformamide

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The NVF spectrum shows distinct signals for the carbonyl carbon and the two vinyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for N-Vinylformamide

Carbon AssignmentChemical Shift (δ) in ppm (Solvent: CDCl₃)
C=O (Carbonyl)~160-165
=CH-N (Vinyl)~130-135
=CH₂ (Vinyl)~95-100

Note: Data is compiled from typical values found in chemical databases.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of NVF clearly indicates the presence of the amide and vinyl groups.

Table 3: Key IR Absorption Bands for N-Vinylformamide

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretch~3200-3400Medium
C-H Stretch (vinyl)~3000-3100Medium
C=O Stretch (amide I)~1650-1680Strong
N-H Bend (amide II)~1530-1560Medium
C=C Stretch (vinyl)~1620-1640Medium
=C-H Bend (vinyl)~900-1000Strong

Note: The spectrum is typically acquired on a neat sample.[4]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on proper sample preparation and instrument operation.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation :

    • Accurately weigh 5-25 mg of N-vinylformamide for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5][6]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5] NVF is soluble in many common organic solvents.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[5]

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

    • The final sample height in the tube should be approximately 4-5 cm.[5]

    • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

  • Data Acquisition :

    • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[7]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.[5]

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).[5]

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[6]

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Sample Preparation and Data Acquisition (Neat Liquid)
  • Sample Preparation :

    • Since N-vinylformamide is a liquid, a neat spectrum can be obtained without a solvent.[8]

    • Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[9]

    • Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, place a single drop of the liquid directly onto the ATR crystal.

  • Data Acquisition :

    • Place the sample holder (with the salt plates or the ATR puck) into the sample compartment of the IR spectrometer.

    • First, collect a background spectrum of the empty instrument (or clean salt plates/ATR crystal). This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any absorbance from the sample holder itself.[9]

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the salt plates or ATR crystal thoroughly with an appropriate dry solvent (e.g., acetone or isopropanol) and a soft, lint-free tissue after the measurement.[9]

Workflow for Spectroscopic Characterization

The logical flow from sample receipt to final data analysis is a critical component of any spectroscopic study. The following diagram illustrates a generalized workflow for the characterization of a chemical substance like N-vinylformamide.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Receive/Synthesize N-Vinylformamide Prep_NMR Prepare NMR Sample (Dissolve in CDCl3) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Liquid Film/ATR) Sample->Prep_IR Acquire_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Process_NMR Fourier Transform, Phasing, Baseline Correction Acquire_NMR->Process_NMR Process_IR Background Subtraction, Format Conversion Acquire_IR->Process_IR Analyze_NMR Assign Peaks, Determine Coupling Process_NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies Process_IR->Analyze_IR Structure_Confirm Structure Confirmation & Purity Assessment Analyze_NMR->Structure_Confirm Analyze_IR->Structure_Confirm

References

N-Vinylformamide as a Precursor for Polyvinylamine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinylamine (PVAm) is a highly versatile cationic polymer with a primary amine group on each repeating unit, making it the polymer with the highest possible charge density. This unique characteristic has led to its exploration in a wide range of applications, including papermaking, water treatment, CO₂ capture, and notably, in the biomedical field for drug delivery and gene therapy.[1][2][3] However, the direct polymerization of its monomer, vinylamine, is not feasible due to its instability and tendency to tautomerize.[1] Consequently, PVAm is commercially produced through the polymerization of N-vinylformamide (NVF), followed by the hydrolysis of the resulting poly(N-vinylformamide) (PNVF).[4][5] This two-step synthesis provides a robust and scalable route to high-purity PVAm.[6]

This technical guide provides a comprehensive overview of the synthesis of polyvinylamine from N-vinylformamide, focusing on the core chemical processes, experimental methodologies, and critical parameters that influence the final polymer properties. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this important functional polymer.

Synthesis of Poly(N-vinylformamide) (PNVF)

The first step in the synthesis of PVAm is the polymerization of the N-vinylformamide monomer. Various polymerization techniques have been successfully employed, with free-radical polymerization being the most common.[7][8] The choice of polymerization method significantly impacts the molecular weight, molecular weight distribution (polydispersity), and architecture of the resulting PNVF, which in turn affects the properties of the final PVAm.

Polymerization Techniques

Several polymerization techniques can be used to synthesize PNVF:

  • Free-Radical Polymerization: This is the most widely used method for producing PNVF and can be carried out in bulk, solution, or emulsion systems.[2][7][9] Common initiators include azo compounds like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AIBA) and 2,2'-azoisobutyronitrile (AIBN).[9][10]

    • Bulk Polymerization: This method involves polymerizing the pure monomer with an initiator. It is known to exhibit a significant "gel effect" from the early stages of the reaction, leading to a rapid increase in molecular weight.[5][9]

    • Solution Polymerization: Performing the polymerization in a solvent, typically water, helps to control the viscosity and reduce the gel effect, especially at lower monomer concentrations (e.g., below 40 wt%).[5][9]

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: This controlled radical polymerization technique allows for the synthesis of PNVF with predetermined molecular weights and low polydispersity (<1.4).[8][11] It is particularly useful for creating well-defined polymer architectures, such as block copolymers.[8][11] Xanthate-based RAFT agents have been shown to be effective for the polymerization of NVF in solvents like DMSO.[11]

  • Precipitation Polymerization: In this method, the polymerization is carried out in a solvent in which the monomer is soluble, but the resulting polymer is not. This technique can be used to produce PNVF as a solid powder.[12]

dot

Caption: Overview of PNVF Synthesis Pathways.

Key Experimental Protocols

1. Free-Radical Solution Polymerization of N-Vinylformamide

This protocol describes a typical aqueous solution polymerization of NVF using a thermal initiator.

Materials:

  • N-vinylformamide (NVF), distilled under vacuum

  • 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AIBA) or similar water-soluble initiator

  • Deionized water

  • Acetone (for precipitation)

  • Nitrogen or Argon gas

Procedure:

  • A specific amount of distilled NVF monomer is dissolved in deionized water to achieve the desired monomer concentration (e.g., 40 wt%).

  • The solution is transferred to a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

  • The solution is purged with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • A calculated amount of the initiator (e.g., AIBA, at a concentration of 2.94 x 10⁻³ mol/L) is added to the reaction mixture.[7]

  • The reaction vessel is then immersed in a preheated oil bath at the desired temperature (e.g., 60°C).[7]

  • The polymerization is allowed to proceed for a specified time (e.g., several hours), with samples taken periodically to monitor conversion.

  • The polymerization is terminated by cooling the reaction mixture.

  • The resulting PNVF is isolated by precipitation in a non-solvent like acetone.

  • The precipitated polymer is then filtered, washed with fresh acetone, and dried under vacuum to a constant weight.

2. RAFT Polymerization of N-Vinylformamide

This protocol outlines the synthesis of PNVF with controlled molecular weight and low polydispersity using a xanthate RAFT agent.

Materials:

  • N-vinylformamide (NVF), distilled

  • Xanthate RAFT agent

  • AIBN or other suitable initiator

  • Dimethyl sulfoxide (DMSO) as solvent

  • Nitrogen or Argon gas

  • Apparatus for freeze-pump-thaw cycles

Procedure:

  • NVF, the RAFT agent, and the initiator are dissolved in DMSO in a reaction flask.

  • The flask is subjected to several freeze-pump-thaw cycles to thoroughly degas the solution.

  • The reaction is then initiated by placing the flask in a thermostatically controlled bath at the desired temperature (e.g., 35°C).[11]

  • The polymerization proceeds for a predetermined time to achieve the target molecular weight.

  • The reaction is quenched by cooling and exposure to air.

  • The polymer is purified, for example, by dialysis against water to remove unreacted monomer and other small molecules, followed by lyophilization.

Data Presentation: PNVF Synthesis Parameters

The following tables summarize key quantitative data from the literature on the free-radical polymerization of NVF.

Table 1: Effect of Monomer Concentration on NVF Solution Polymerization at 60°C [7]

Monomer Concentration (wt%)Initiator (AIBA) Concentration (mol/L)Final Conversion (%)
100 (Bulk)2.94 x 10⁻³~80
402.94 x 10⁻³~95
202.94 x 10⁻³~98
102.94 x 10⁻³~99

Table 2: Effect of Temperature on NVF Solution Polymerization (40 wt% Monomer) [9]

Temperature (°C)Initiator (AIBA) Concentration (mol/L)Final Conversion (%)
501.47 x 10⁻³~90
601.47 x 10⁻³~95
701.47 x 10⁻³~98

Hydrolysis of Poly(N-vinylformamide) to Polyvinylamine

The second and crucial step in the synthesis of PVAm is the hydrolysis of the formamide groups of PNVF to primary amine groups. This can be achieved under either acidic or basic conditions, with the choice of method significantly affecting the degree of hydrolysis and the nature of the final product.[13][14]

dot

Hydrolysis cluster_conditions Hydrolysis Conditions PNVF Poly(N-vinylformamide) (PNVF) Acidic Acidic (e.g., HCl) PNVF->Acidic Limited Conversion Basic Basic (e.g., NaOH) PNVF->Basic High Conversion PVAm Polyvinylamine (PVAm) Acidic->PVAm Basic->PVAm

Caption: Hydrolysis of PNVF to PVAm.

Acidic vs. Basic Hydrolysis
  • Acidic Hydrolysis: Typically carried out using strong acids like hydrochloric acid (HCl). This method results in the formation of the polyvinylammonium salt. However, acidic hydrolysis often leads to incomplete conversion of the formamide groups. This is attributed to the electrostatic repulsion between the positively charged ammonium groups that are formed along the polymer chain, which hinders the approach of hydronium ions to the remaining formamide groups.[1][13]

  • Basic Hydrolysis: This is the preferred method for achieving a high degree of hydrolysis, often approaching 100%.[1][13] Strong bases such as sodium hydroxide (NaOH) are used. The reaction yields PVAm with free primary amine groups. The efficiency of basic hydrolysis is significantly higher because the resulting free amine groups do not repel the hydroxide ions, allowing the reaction to proceed to completion.[1] However, some studies suggest that under basic conditions, intramolecular reactions can lead to the formation of some vinyl alcohol units in the final polymer chain.[15]

Key Experimental Protocol: Basic Hydrolysis of PNVF

This protocol details a typical procedure for the basic hydrolysis of PNVF to achieve a high degree of conversion to PVAm.

Materials:

  • Poly(N-vinylformamide) (PNVF)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl) for neutralization (optional)

  • Methanol or acetone for precipitation

Procedure:

  • An aqueous solution of PNVF is prepared (e.g., 10 wt%).

  • A stoichiometric excess of NaOH relative to the formamide repeating units is added to the PNVF solution (e.g., NaOH/amide molar ratio > 1).[13]

  • The reaction mixture is heated to a specific temperature (e.g., 60-80°C) with constant stirring.[8]

  • The hydrolysis is allowed to proceed for a sufficient duration to achieve the desired degree of conversion (e.g., 12 hours for near-complete conversion).[13]

  • The reaction is then cooled to room temperature.

  • The resulting PVAm solution can be purified by dialysis against deionized water to remove excess base and sodium formate.

  • The purified PVAm can be isolated by precipitation in a non-solvent like methanol or acetone, followed by filtration and drying under vacuum.

Data Presentation: Hydrolysis Parameters

Table 3: Effect of Hydrolysis Conditions on the Degree of Conversion of PNVF [13]

Hydrolysis ConditionReagent/Amide Molar RatioTemperature (°C)Reaction Time (h)Degree of Hydrolysis (%)
Acidic (HCl)1.08024~70
Acidic (HCl)2.08024~85
Basic (NaOH)1.08012>95
Basic (NaOH)1.26012~100

Characterization of PNVF and PVAm

Thorough characterization of both the intermediate PNVF and the final PVAm is essential to ensure the desired material properties for any application.

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of PNVF.[5][16]

  • Degree of Hydrolysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is a powerful tool for quantifying the degree of hydrolysis by comparing the integration of peaks corresponding to the formyl protons of PNVF and the backbone protons of PVAm.[1][17]

  • Chemical Structure: Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the progress of the hydrolysis by observing the disappearance of the amide carbonyl peak (around 1650 cm⁻¹) of PNVF and the appearance of the N-H bending vibrations of the primary amine groups in PVAm.

dot

CharacterizationWorkflow cluster_PNVF PNVF Characterization cluster_PVAm PVAm Characterization PNVF_Sample PNVF Sample GPC GPC/SEC PNVF_Sample->GPC Determine Mn, Mw, PDI FTIR_PNVF FTIR PNVF_Sample->FTIR_PNVF Confirm Amide Groups PVAm_Sample PVAm Sample NMR NMR (¹H, ¹³C) PVAm_Sample->NMR Quantify Degree of Hydrolysis FTIR_PVAm FTIR PVAm_Sample->FTIR_PVAm Confirm Amine Groups

Caption: Characterization Workflow for PNVF and PVAm.

Conclusion

The synthesis of polyvinylamine via the polymerization of N-vinylformamide and subsequent hydrolysis of poly(N-vinylformamide) is a well-established and versatile method for producing this high-charge-density cationic polymer. By carefully selecting the polymerization technique and controlling the hydrolysis conditions, the molecular weight, polydispersity, and degree of amination of the final PVAm can be tailored to meet the specific requirements of various applications, including those in the demanding field of drug development. This guide provides a foundational understanding of the key synthetic and analytical aspects of this process, empowering researchers to effectively utilize N-vinylformamide as a precursor for the synthesis of polyvinylamine.

References

An In-depth Technical Guide to the Mechanism of N-vinylformamide Free Radical Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of N-vinylformamide (NVF), a critical monomer for the synthesis of poly(N-vinylformamide) (PNVF) and its derivative, poly(vinylamine). The document details the polymerization mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the core processes.

Core Mechanism of N-vinylformamide Free Radical Polymerization

The free radical polymerization of N-vinylformamide (NVF) is the most common method for producing poly(N-vinylformamide) (PNVF).[1] This chain reaction proceeds through four fundamental steps: initiation, propagation, termination, and chain transfer.[2][3]

1.1. Initiation

The process begins with the generation of free radicals from an initiator molecule.[3] Commonly used initiators for NVF polymerization include azo compounds like 2,2'-azoisobutyronitrile (AIBN) for bulk polymerization and 2,2'-azobis(2-methylpropionamidine)dihydrochloride (AIBA) for aqueous solutions.[1] These initiators decompose upon heating to produce primary radicals. The primary radical then adds to an NVF monomer, forming a monomer radical.

1.2. Propagation

The newly formed monomer radical rapidly adds to successive NVF monomers, leading to the growth of the polymer chain.[3] This step is the primary chain-building reaction and is responsible for the formation of the high molecular weight polymer.

1.3. Chain Transfer

Chain transfer is a process where the active radical center of a growing polymer chain is transferred to another molecule, such as a monomer, polymer, or solvent.[4][5] This results in the termination of the growing chain and the creation of a new radical that can initiate the growth of a new chain.[4] Chain transfer to monomer and polymer are significant side reactions in NVF polymerization.[1] Chain transfer to the polymer can lead to branched structures and, under certain conditions, gelation.[1]

1.4. Termination

The polymerization process ceases when two growing polymer radicals react with each other. This can occur through two primary mechanisms:

  • Combination (or Recombination): Two growing chains join together to form a single, longer polymer chain.

  • Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

The termination kinetics in NVF polymerization are influenced by diffusion control, particularly at higher conversions, a phenomenon known as the "gel effect".[1] This effect arises from the increased viscosity of the reaction medium, which hinders the movement of large polymer radicals and reduces the rate of termination.[1]

Data Presentation: Quantitative Analysis of NVF Polymerization

The following tables summarize key quantitative data from studies on the free radical polymerization of NVF, providing insights into the influence of various reaction parameters.

Table 1: Effect of Monomer Concentration on NVF Aqueous Solution Polymerization at 60°C

Monomer Concentration (wt%)Initiator (AIBA) Concentration (mol/L)Final Conversion (%)
100 (Bulk)2.94 x 10⁻³~85
402.94 x 10⁻³~95
202.94 x 10⁻³>98
102.94 x 10⁻³>98

Data adapted from Gu et al. (2001).[1]

Table 2: Kinetic Parameters for the Bulk Polymerization of NVF

Temperature (°C)kp/kt0.5 (L/mol·s)0.5Cm (Chain Transfer Constant to Monomer)
500.111.2 x 10⁻⁴
600.161.8 x 10⁻⁴
700.232.5 x 10⁻⁴

Data adapted from Gu et al. (2001).[1]

Table 3: Rate Constants and Physical Properties for NVF Polymerization Modeling

PropertyValueReference
Initiator Efficiency, f0.6[1]
AIBN Decomposition Rate Constant, kd (s⁻¹)2.88 x 10¹⁵ exp(-15686/T)[1]
AIBA Decomposition Rate Constant, kd (s⁻¹)9.42 x 10¹⁴ exp(-14860/T)[1]

T is the temperature in Kelvin.[1]

Experimental Protocols

This section provides detailed methodologies for the free radical polymerization of NVF in both bulk and aqueous solution, based on established laboratory procedures.[1]

3.1. Materials

  • N-vinylformamide (NVF) monomer

  • Initiators: 2,2'-azoisobutyronitrile (AIBN) or 2,2'-azobis(2-methylpropionamidine)dihydrochloride (AIBA)

  • Solvent: Deionized water (for solution polymerization)

  • Methanol (for polymer precipitation)

  • Glass ampoules

  • Vacuum line

  • Constant temperature water bath

  • Freeze-quenching setup (e.g., liquid nitrogen)

3.2. Monomer and Initiator Purification

  • Distill NVF monomer under vacuum at 70°C to remove inhibitors and impurities. Store the purified monomer at -15°C until use.[1]

  • Recrystallize AIBN and AIBA twice from a suitable solvent (e.g., methanol for AIBN) to ensure high purity.[1]

3.3. Bulk Polymerization Procedure

  • Prepare a stock solution of the desired concentration of AIBN in purified NVF monomer.

  • Charge a precise volume of the monomer-initiator mixture into glass ampoules.

  • Subject the ampoules to at least three freeze-pump-thaw cycles on a vacuum line to remove dissolved oxygen, which can inhibit polymerization.

  • Seal the ampoules under vacuum.

  • Immerse the sealed ampoules in a constant temperature water bath set to the desired polymerization temperature (e.g., 50, 60, or 70°C).

  • At predetermined time intervals, remove an ampoule from the bath and quench the polymerization by immersing it in liquid nitrogen.

  • To determine conversion, dissolve the contents of the ampoule in water and precipitate the polymer by adding the solution to an excess of methanol.

  • Filter, wash, and dry the precipitated polymer under vacuum to a constant weight.

  • Calculate the conversion gravimetrically.

3.4. Aqueous Solution Polymerization Procedure

  • Prepare an aqueous solution of NVF monomer at the desired weight percentage (e.g., 10, 20, or 40 wt%).

  • Add the desired amount of the water-soluble initiator, AIBA.

  • Follow steps 2-9 as described in the bulk polymerization procedure.

Mandatory Visualizations

Diagram 1: Mechanism of N-vinylformamide Free Radical Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_chain_transfer Chain Transfer I Initiator (I) R_radical Primary Radical (R•) I->R_radical Decomposition RM_radical Monomer Radical (RM•) R_radical->RM_radical + M M NVF Monomer (M) RM_radical_prop Monomer Radical (RM•) P_radical Propagating Radical (P•) RM_radical_prop->P_radical + nM M_prop NVF Monomer (M) P_radical_term1 Propagating Radical (P•) P_radical_ct Propagating Radical (P•) P_dead_comb Dead Polymer (Combination) P_radical_term1->P_dead_comb Combination P_dead_disp1 Dead Polymer (Saturated) P_radical_term1->P_dead_disp1 Disproportionation P_radical_term2 Propagating Radical (P•) P_radical_term2->P_dead_comb Combination P_radical_term2->P_dead_disp1 Disproportionation P_dead_disp2 Dead Polymer (Unsaturated) P_dead_ct Dead Polymer P_radical_ct->P_dead_ct + XA XA Transfer Agent (XA) (Monomer, Polymer, Solvent) A_radical New Radical (A•) P_dead_ct->A_radical Generates

Caption: The four key stages of N-vinylformamide free radical polymerization.

Diagram 2: Experimental Workflow for NVF Polymerization

G start Start purification Monomer & Initiator Purification start->purification preparation Prepare Monomer/ Initiator Mixture purification->preparation ampoule_filling Charge Ampoules preparation->ampoule_filling degassing Freeze-Pump-Thaw (3 cycles) ampoule_filling->degassing sealing Seal Ampoules Under Vacuum degassing->sealing polymerization Immerse in Constant Temperature Bath sealing->polymerization quenching Quench Reaction in Liquid Nitrogen polymerization->quenching precipitation Dissolve and Precipitate Polymer in Methanol quenching->precipitation isolation Filter, Wash, and Dry Polymer precipitation->isolation analysis Characterize Polymer (Conversion, MW, etc.) isolation->analysis end End analysis->end

Caption: A typical experimental workflow for the free radical polymerization of NVF.

References

An In-depth Technical Guide to the Hydrolysis of Poly(N-vinylformamide) to Polyvinylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinylamine (PVAm) is a highly versatile cationic polyelectrolyte with a high density of primary amine groups, making it a polymer of significant interest for a multitude of applications, including in the biomedical and pharmaceutical fields as a carrier for drugs, in gene delivery, and for surface modification. The most common and commercially viable route to PVAm is through the hydrolysis of its precursor, poly(N-vinylformamide) (PNVF). This technical guide provides a comprehensive overview of the primary methods for PNVF hydrolysis—acidic, basic, and enzymatic—presenting detailed experimental protocols, comparative quantitative data, and visual diagrams to elucidate the reaction pathways and experimental workflows.

Introduction

The synthesis of polyvinylamine is achieved indirectly, as the vinylamine monomer is unstable and tautomerizes to acetaldehyde imine.[1] The polymerization of N-vinylformamide (NVF) to PNVF, followed by hydrolysis of the formamide group, is the most established and convenient method for producing PVAm.[1][2] The degree of hydrolysis of PNVF directly influences the charge density and, consequently, the physicochemical properties of the resulting PVAm, making the hydrolysis step a critical parameter to control for specific applications.

This guide details the two most common chemical hydrolysis methods: acid-catalyzed and base-catalyzed hydrolysis.

Chemical Hydrolysis of PNVF

The conversion of the formamide groups of PNVF to the primary amine groups of PVAm can be effectively achieved under both acidic and basic conditions.[3][4] However, the kinetics, equilibrium conversions, and side reactions differ significantly between the two methods.

Acid-Catalyzed Hydrolysis

Acidic hydrolysis of PNVF typically employs strong acids such as hydrochloric acid (HCl). The reaction proceeds by protonation of the carbonyl oxygen of the formamide group, followed by nucleophilic attack by water.

Reaction Scheme: (PNVF) + H₃O⁺ ⇌ (Protonated PNVF) (Protonated PNVF) + H₂O → (Tetrahedral Intermediate) (Tetrahedral Intermediate) → (PVAm-NH₃⁺) + HCOOH

A key characteristic of acid hydrolysis is that the resulting amine groups are protonated, forming ammonium salts.[3] This leads to electrostatic repulsion between the adjacent cationic groups along the polymer chain, which can limit the extent of hydrolysis.[3][4] Consequently, achieving complete conversion with acid hydrolysis is challenging.[3][5]

Logical Diagram of Acid Hydrolysis:

AcidHydrolysis PNVF Poly(N-vinylformamide) (PNVF) Protonation Protonation of Carbonyl Oxygen PNVF->Protonation H2O_H H₂O / H⁺ (e.g., HCl) H2O_H->Protonation NucleophilicAttack Nucleophilic Attack by Water Protonation->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Elimination of Formic Acid Intermediate->Elimination PVAm_salt Polyvinylammonium Salt (PVAm-NH₃⁺) Elimination->PVAm_salt Repulsion Electrostatic Repulsion between NH₃⁺ groups PVAm_salt->Repulsion LimitedConversion Limited Conversion Repulsion->LimitedConversion

Caption: Logical flow of the acid-catalyzed hydrolysis of PNVF.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, typically using sodium hydroxide (NaOH), is the more common method for achieving high degrees of hydrolysis.[5][6] The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the formamide group.

Reaction Scheme: (PNVF) + OH⁻ → (Tetrahedral Intermediate) (Tetrahedral Intermediate) → (PVAm-NH⁻) + HCOOH (PVAm-NH⁻) + H₂O ⇌ (PVAm-NH₂) + OH⁻

Unlike acid hydrolysis, the resulting primary amine groups are in their free base form, which avoids the issue of electrostatic repulsion.[3] This allows for the reaction to proceed to near-complete conversion, often exceeding 95%.[2][7]

Logical Diagram of Base Hydrolysis:

BaseHydrolysis PNVF Poly(N-vinylformamide) (PNVF) NucleophilicAttack Nucleophilic Attack by Hydroxide PNVF->NucleophilicAttack OH OH⁻ (e.g., NaOH) OH->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Elimination of Formate Intermediate->Elimination PVAm_amine Polyvinylamine (PVAm-NH₂) Elimination->PVAm_amine HighConversion High Conversion PVAm_amine->HighConversion ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification PNVF_dissolution Dissolve PNVF in Water Reagent_addition Add Acid (HCl) or Base (NaOH) PNVF_dissolution->Reagent_addition Heating Heat to Reaction Temperature (e.g., 50-80 °C) Reagent_addition->Heating Stirring Stir for a Defined Time (2-24 hours) Heating->Stirring Cooling Cool to Room Temperature Stirring->Cooling Neutralization Neutralization (for Base Hydrolysis) Cooling->Neutralization Dialysis Purify by Dialysis Neutralization->Dialysis Lyophilization Isolate by Lyophilization Dialysis->Lyophilization Final_Product Pure Polyvinylamine (PVAm) Lyophilization->Final_Product

References

An In-depth Technical Guide on the Reactivity Ratios of N-vinylformamide in Copolymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-vinylformamide (NVF) is a versatile monomer that has garnered significant interest in the biomedical and pharmaceutical fields. Its polymer, poly(N-vinylformamide) (PNVF), is a water-soluble, non-toxic polymer that serves as a key precursor for the synthesis of poly(vinylamine) (PVAm), a cationic polyelectrolyte with a wide range of applications, including in drug delivery systems, gene therapy, and biomaterials. The performance of NVF-based copolymers in these applications is critically dependent on their microstructure, which is governed by the reactivity ratios of the comonomers. This technical guide provides a comprehensive overview of the reactivity ratios of NVF in copolymerization with various monomers, details the experimental protocols for their determination, and presents a visualization of the underlying polymerization process.

Data Presentation: Reactivity Ratios of N-vinylformamide (M1) with Various Comonomers (M2)

The following table summarizes the experimentally determined reactivity ratios for the copolymerization of N-vinylformamide (NVF) with several common comonomers. The reactivity ratios, r1 and r2, describe the relative preference of a growing polymer chain ending in a given monomer to add the same or the other monomer.

Comonomer (M2)r1 (NVF)r2Polymerization ConditionsMethod of DeterminationReference
Acrylamide (AM)0.0460.51Free-radical polymerization in homogeneous solution.Kelen-Tüdős
Sodium Acrylate (NA)0.220.52Free-radical polymerization in homogeneous solution.Kelen-Tüdős
n-Butyl Acrylate (BA)0.0710.55Free-radical polymerization in homogeneous solution.Kelen-Tüdős
Methyl Vinyl Ketone0.020.50Free-radical copolymerization in water.Not Specified[1]
Cationic poly(dimethylaminoethyl methacrylate) macromonomer (50 repeating units)3.82Not ReportedNot SpecifiedNot Specified[2][3]
Cationic poly(dimethylaminoethyl methacrylate) macromonomer (100 repeating units)6.39Not ReportedNot SpecifiedNot Specified[2][3]

Experimental Protocols

The determination of monomer reactivity ratios is crucial for understanding and controlling copolymerization processes. The Fineman-Ross and Kelen-Tüdős methods are two widely used linear graphical methods for this purpose. These methods rely on analyzing the composition of copolymers prepared from different initial monomer feed ratios at low conversions.

General Experimental Procedure for Copolymerization

A series of copolymerization reactions are carried out with varying initial molar ratios of N-vinylformamide (M1) and the comonomer (M2). The total monomer concentration and initiator concentration are kept constant across all experiments. The polymerizations are typically stopped at low conversions (<10%) to ensure that the monomer feed ratio remains relatively constant throughout the reaction.

Materials:

  • N-vinylformamide (NVF), purified.

  • Comonomer (e.g., N-vinylpyrrolidone, methyl methacrylate, vinyl acetate), purified.

  • Free-radical initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN) or a water-soluble initiator like ammonium persulfate).

  • Solvent (e.g., water, dioxane, dimethyl sulfoxide).

  • Precipitating solvent (e.g., diethyl ether, methanol).

Procedure:

  • A series of reaction vessels are charged with different molar ratios of NVF and the comonomer.

  • The appropriate solvent and initiator are added.

  • The reaction mixtures are deoxygenated by purging with an inert gas (e.g., nitrogen or argon).

  • The vessels are sealed and placed in a constant temperature bath to initiate polymerization.

  • The reactions are allowed to proceed for a predetermined time to achieve low conversion.

  • The polymerization is quenched by rapid cooling or the addition of an inhibitor.

  • The resulting copolymer is isolated by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.

Copolymer Composition Analysis by ¹H NMR Spectroscopy

The composition of the purified copolymers is determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy. By integrating the characteristic proton signals of each monomer unit in the copolymer, the molar ratio of the monomers in the polymer chain can be calculated.

Determination of Reactivity Ratios

The Fineman-Ross equation is a linearization of the copolymer composition equation:

G = H * r₁ - r₂

where:

  • G = (F-1) / f

  • H = F / f²

  • F = M₁ / M₂ (molar ratio of monomers in the copolymer)

  • f = m₁ / m₂ (molar ratio of monomers in the feed)

A plot of G versus H for a series of copolymerization experiments yields a straight line with a slope of r₁ and an intercept of -r₂.

The Kelen-Tüdős method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points. The equation is:

η = (r₁ + r₂/α)ξ - r₂/α

where:

  • η = G / (α + H)

  • ξ = H / (α + H)

  • α is an arbitrary constant, typically calculated as the square root of the product of the highest and lowest H values from the Fineman-Ross data.

A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁.

Mandatory Visualizations

Free Radical Copolymerization of N-vinylformamide

The following diagram illustrates the general steps involved in the free-radical copolymerization of N-vinylformamide (M1) with a comonomer (M2).

FreeRadicalCopolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• Decomposition RM1• RM1• 2R•->RM1• Addition to M1 RM2• RM2• 2R•->RM2• Addition to M2 RM1M1• RM1M1• RM1•->RM1M1• k11 (r1) RM1M2• RM1M2• RM1•->RM1M2• k12 Growing_Chain1• Growing_Chain1• RM2M2• RM2M2• RM2•->RM2M2• k22 (r2) RM2M1• RM2M1• RM2•->RM2M1• k21 Growing_Chain2• Growing_Chain2• Dead_Polymer Dead_Polymer Growing_Chain1•->Dead_Polymer Combination or Disproportionation Growing_Chain2•->Dead_Polymer

Caption: General scheme of free-radical copolymerization.

Experimental Workflow for Determining Reactivity Ratios

This diagram outlines the key steps in the experimental determination of monomer reactivity ratios.

ReactivityRatioWorkflow Start Start: Define Monomer System (NVF + Comonomer) Copolymerization Perform a Series of Copolymerizations (Varying Feed Ratios, Low Conversion) Start->Copolymerization Isolation Isolate and Purify Copolymers Copolymerization->Isolation CompositionAnalysis Determine Copolymer Composition (e.g., by 1H NMR) Isolation->CompositionAnalysis DataProcessing Calculate F and f for each experiment CompositionAnalysis->DataProcessing FinemanRoss Apply Fineman-Ross Method (Plot G vs. H) DataProcessing->FinemanRoss KelenTudos Apply Kelen-Tüdős Method (Plot η vs. ξ) DataProcessing->KelenTudos Results Determine Reactivity Ratios (r1 and r2) FinemanRoss->Results KelenTudos->Results

Caption: Workflow for reactivity ratio determination.

Logical Relationship of Reactivity Ratios and Copolymer Structure

This diagram illustrates how the values of the reactivity ratios influence the resulting copolymer microstructure.

CopolymerStructure cluster_outcomes Resulting Copolymer Structure r1r2 Product of Reactivity Ratios (r1 * r2) Ideal Ideal/Random Copolymer (r1 * r2 ≈ 1) r1r2->Ideal If close to 1 Alternating Alternating Copolymer (r1 ≈ 0, r2 ≈ 0) r1r2->Alternating If both are close to 0 Blocky Block Copolymer (r1 > 1, r2 > 1) r1r2->Blocky If both are greater than 1

Caption: Influence of reactivity ratios on copolymer structure.

References

Biocompatibility and Toxicity of Poly(N-vinylformamide): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(N-vinylformamide) (PNVF) is a synthetic polymer that has garnered significant interest in the biomedical field due to its hydrophilicity, versatile chemical functionality, and purported low toxicity. As a potential alternative to polyacrylamide, PNVF is being explored for a range of applications, including hydrogels for drug delivery, tissue engineering scaffolds, and as a drag-reducing polymer in circulation. This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and toxicity profile of PNVF, with a focus on in vitro and in vivo data. While direct quantitative toxicity data for PNVF is limited in publicly accessible literature, this guide synthesizes available information on PNVF and its derivatives, such as poly(vinyl amine) (PVAm), and structurally similar polymers like poly(N-vinylcaprolactam) (PNVCL), to provide a thorough assessment for researchers and developers. This document details experimental protocols for key biocompatibility assays and visualizes relevant biological pathways and experimental workflows.

Introduction

Poly(N-vinylformamide) is a water-soluble polymer synthesized from the N-vinylformamide (NVF) monomer.[1][2] A key advantage of PNVF is that its monomer, NVF, is considered to have a more favorable toxicological profile than its isomer, acrylamide.[3] The amide group in the PNVF side chain can be hydrolyzed to yield poly(vinyl amine) (PVAm), a cationic polymer with a high density of primary amine groups, further expanding its utility in biomedical applications where positive charge is desired for interactions with biological molecules.[4][5] Given its potential for close contact with biological systems, a thorough understanding of its biocompatibility and toxicity is paramount.

In Vitro Biocompatibility and Toxicity

In vitro assays are fundamental in the initial assessment of a biomaterial's safety. These tests evaluate the material's effect on cells in a controlled laboratory setting.

Cytotoxicity

Cytotoxicity assays measure the degree to which a material is toxic to cells. A common method is the MTT assay, which assesses cell metabolic activity as an indicator of cell viability. While direct quantitative data for PNVF is scarce, studies on related vinyl-amide polymers provide valuable insights. For instance, hydrogels based on poly(N-vinylcaprolactam) (PNVCL) have demonstrated good cytocompatibility.[6]

Table 1: Summary of In Vitro Cytotoxicity Data for PNVCL

PolymerCell LineAssayConcentration/DilutionCell Viability (%)Reference
PNVCL Hydrogel ExtractMDPC-23Resazurin1/8 dilution> 80%[6]

This data suggests that polymers with a vinyl-amide structure are well-tolerated by cells. It is reasonable to hypothesize that PNVF would exhibit a similar low level of cytotoxicity.

Hemocompatibility

Hemocompatibility is a critical parameter for any material intended for blood-contacting applications. Key aspects of hemocompatibility include hemolysis (the rupture of red blood cells), coagulation, and platelet activation.[7] Quantitative data on the hemocompatibility of poly(vinyl amine) (PVAm), a derivative of PNVF, is available and provides a strong indication of the hemocompatibility of PNVF-related materials.

Table 2: Summary of In Vitro Hemolysis Data for PVAm Microparticles

MaterialConcentration (mg/mL)Hemolysis (%)ClassificationReference
PVAm-11.068.0 ± 8.5Hemolytic
PVAm-21.053.0 ± 1.3Hemolytic
PVAm-10.11.0 ± 0.1Non-hemolytic
PVAm-20.11.6 ± 0.1Non-hemolytic
PVAm-10.010.1 ± 0.1Non-hemolytic
PVAm-20.011.0 ± 0.1Non-hemolytic

According to ISO 10993-4, hemolysis values below 5% are considered non-hemolytic.

The data clearly indicates that at lower concentrations (≤ 0.1 mg/mL), PVAm microparticles are non-hemolytic and thus have good blood compatibility. This suggests that PNVF-based materials, when used at appropriate concentrations, are unlikely to cause significant damage to red blood cells.

In Vivo Biocompatibility

In vivo studies provide a more comprehensive assessment of a material's biocompatibility by evaluating its interaction with a living biological system. A pilot in vivo study on PNVF as a drag-reducing polymer reported acceptable biocompatibility and hemodynamic effectiveness, though detailed quantitative data on the inflammatory response was not provided.[8]

The typical in vivo response to an implanted biomaterial involves an initial acute inflammatory phase followed by a chronic inflammatory response, which ideally resolves with the formation of a fibrous capsule around the implant. The key cells involved in this process are neutrophils and macrophages.

Genotoxicity

Genotoxicity assays are designed to detect compounds that can induce genetic mutations, which may lead to cancer. The Ames test is a widely used bacterial reverse mutation assay for this purpose.[9][10] Currently, there is a lack of publicly available data on the genotoxicity of the poly(N-vinylformamide) polymer. However, a review of N-vinyl compounds indicated that genotoxicity was observed for only one of the considered compounds, N-vinyl carbazole, and not for others like N-vinyl pyrrolidone.[11] Further studies are required to definitively determine the genotoxic potential of PNVF.

Biodegradation and Toxicity of Byproducts

The degradation of a polymer within the body and the potential toxicity of its breakdown products are critical considerations for biomedical applications. The amide bond in the side chain of PNVF can be susceptible to hydrolysis.[4] The primary hydrolysis product of PNVF is poly(vinyl amine) and formic acid. While PVAm is being investigated for various biomedical applications, a thorough toxicological assessment of all potential degradation byproducts of PNVF is not yet available. Studies on the enzymatic degradation of polyamides suggest that enzymes like proteases and lipases can act on amide bonds, but the specific enzymes and pathways for PNVF degradation in a biological environment have not been elucidated.[12]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay with L929 Fibroblasts (Based on ISO 10993-5)

This protocol describes a common method for assessing the cytotoxicity of a material's extract.

  • Material Extraction:

    • Aseptically prepare the PNVF material (e.g., hydrogel) at a specified surface area to volume ratio (e.g., 3 cm²/mL) in serum-free cell culture medium.

    • Incubate the material in the medium at 37°C for 24 hours to create the extract.

    • Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).

  • Cell Culture:

    • Seed L929 mouse fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Cell Exposure:

    • Remove the culture medium from the wells and replace it with the prepared material extracts and controls (negative control: fresh medium; positive control: cytotoxic substance like 0.1% sodium lauryl sulfate).

    • Incubate the cells with the extracts for 24 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

Cytotoxicity_Workflow cluster_prep Material & Cell Preparation cluster_exposure Exposure cluster_assay MTT Assay cluster_analysis Data Analysis prep_material Prepare PNVF Material prep_extract Create Material Extract (24h, 37°C) prep_material->prep_extract expose_cells Expose Cells to Extract (24h) prep_extract->expose_cells prep_cells Seed L929 Cells in 96-well Plate prep_cells->expose_cells add_mtt Add MTT Solution (4h) expose_cells->add_mtt dissolve Dissolve Formazan (DMSO) add_mtt->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability

Workflow for In Vitro Cytotoxicity MTT Assay.
In Vitro Hemolysis Assay (Based on ASTM F756-00 & ISO 10993-4)

This protocol outlines a method to determine the hemolytic potential of a material.

  • Material Preparation:

    • Prepare samples of the PNVF material with a defined surface area.

  • Blood Collection and Preparation:

    • Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA).

    • Dilute the blood with a physiological saline solution.

  • Exposure:

    • Place the PNVF material samples in test tubes.

    • Add the diluted blood to the test tubes.

    • Include a positive control (e.g., water) and a negative control (saline).

    • Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.

  • Analysis:

    • Centrifuge the tubes to pellet the intact red blood cells.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 542 nm using a spectrophotometer to quantify the amount of released hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis for the PNVF sample relative to the positive control.

Hemolysis_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_calc Calculation prep_material Prepare PNVF Samples incubate Incubate Samples with Blood (37°C) prep_material->incubate prep_blood Prepare Diluted Human Blood prep_blood->incubate centrifuge Centrifuge to Pellet RBCs incubate->centrifuge measure_supernatant Measure Supernatant Absorbance (542 nm) centrifuge->measure_supernatant calc_hemolysis Calculate Hemolysis (%) measure_supernatant->calc_hemolysis

Workflow for In Vitro Hemolysis Assay.

Signaling Pathways in Biocompatibility

The interaction of a biomaterial with the immune system is a complex process involving various signaling pathways. While specific data for PNVF is not available, a general understanding of the inflammatory response to foreign materials is crucial. Macrophages play a central role in this response, and their activation can lead to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the expression of these inflammatory mediators.

Inflammatory_Pathway cluster_material Biomaterial Interaction cluster_cell Macrophage Activation cluster_pathway Intracellular Signaling cluster_response Inflammatory Response material PNVF Material receptor Surface Receptors material->receptor Interaction macrophage Macrophage nfkb NF-κB Pathway Activation receptor->nfkb Signal Transduction cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Gene Expression

Generalized Inflammatory Signaling Pathway in Response to a Biomaterial.

Conclusion

Poly(N-vinylformamide) holds considerable promise for a variety of biomedical applications, largely due to its hydrophilic nature and the low toxicity of its monomer precursor. The available data, primarily from its derivative poly(vinyl amine) and structurally similar polymers, suggests that PNVF is likely to exhibit good biocompatibility, including low cytotoxicity and good hemocompatibility at relevant concentrations. However, this technical guide highlights a significant gap in the literature regarding direct, quantitative toxicological data for PNVF itself. Further research is critically needed to establish a comprehensive safety profile, including detailed cytotoxicity studies across various cell lines and concentrations, a thorough evaluation of its genotoxic potential using standard assays like the Ames test, and an in-depth investigation into its biodegradation pathways and the toxicity of any resulting byproducts. The generation of such data will be essential for the confident and safe translation of PNVF-based materials from the laboratory to clinical applications.

References

Historical development of N-vinylformamide synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Historical Development of N-vinylformamide Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-vinylformamide (NVF) is a crucial monomer in the synthesis of water-soluble polymers, most notably poly(N-vinylformamide) (PNVF). The true value of PNVF lies in its role as a precursor to poly(vinylamine) (PVAm), a linear cationic polymer with primary amino groups. The instability of the vinylamine monomer makes direct polymerization impractical, thus establishing NVF as the key intermediate.[1] Over the decades, significant research in both academic and industrial settings has been dedicated to developing economically viable and efficient synthesis methods for NVF.[2] This guide provides a detailed overview of the historical development of these methods, presenting their core chemistries, experimental protocols, and comparative data.

The Acetaldehyde and Hydrogen Cyanide Route (BASF Process)

One of the earliest commercial methods for NVF synthesis was developed by BASF. This process is characterized by the use of highly toxic hydrogen cyanide (HCN), restricting its application to specialized sites equipped to handle such hazardous materials.[3][4]

Experimental Protocol

The BASF process involves a two-stage reaction. First, acetaldehyde is reacted with hydrogen cyanide and then formamide to produce N-(1-cyanoethyl)formamide (FAN). In the second stage, the FAN intermediate is thermally "cracked" to yield N-vinylformamide and regenerate HCN, which is then recycled back into the process.[3][5]

Logical Relationship Diagram

G cluster_0 Stage 1: FAN Synthesis cluster_1 Stage 2: Cracking acetaldehyde Acetaldehyde fan N-(1-cyanoethyl)formamide (FAN) acetaldehyde->fan hcn Hydrogen Cyanide (HCN) hcn->fan formamide Formamide formamide->fan nvf N-vinylformamide (NVF) fan->nvf Heat hcn_recycle HCN (recycled) fan->hcn_recycle Heat hcn_recycle->hcn Recycle G cluster_0 Step 1: HEF Synthesis cluster_1 Step 2: Etherification cluster_2 Step 3: Pyrolysis acetaldehyde Acetaldehyde hef N-(α-hydroxyethyl)formamide (HEF) acetaldehyde->hef formamide Formamide formamide->hef Base Catalyst nmef N-(α-methoxyethyl)formamide (NMEF) hef->nmef water Water methanol Methanol methanol->nmef Acid Catalyst nvf N-vinylformamide (NVF) nmef->nvf Heat methanol_recycle Methanol (recycled) nmef->methanol_recycle Heat methanol_recycle->methanol Recycle G cluster_0 Step 1: HEF Synthesis cluster_1 Step 2: EBF Formation cluster_2 Step 3: Pyrolysis acetaldehyde Acetaldehyde hef N-(α-hydroxyethyl)formamide (HEF) acetaldehyde->hef formamide1 Formamide formamide1->hef ebf Ethylidene Bisformamide (EBF) hef->ebf water Water formamide2 Formamide (additional) formamide2->ebf Solid Acid Catalyst nvf N-vinylformamide (NVF) ebf->nvf Heat formamide_recycle Formamide (recycled) ebf->formamide_recycle Heat formamide_recycle->formamide1 Recycle G cluster_0 Step 1: Esterification cluster_1 Step 2: Cracking cluster_2 Step 3: Regeneration hef N-(α-hydroxyethyl)formamide (HEF) ester Ester Adduct hef->ester anhydride Cyclic Anhydride anhydride->ester nvf N-vinylformamide (NVF) ester->nvf Heat diacid Diacid ester->diacid Heat anhydride_recycle Cyclic Anhydride (recycled) diacid->anhydride_recycle Dehydration anhydride_recycle->anhydride Recycle

References

The Central Role of N-(1-hydroxyethyl)formamide in the Synthesis of N-Vinylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-vinylformamide (NVF) is a versatile monomer of significant industrial interest, primarily serving as a precursor to polyvinylamine (PVAm) and its derivatives, which have wide-ranging applications in fields such as water treatment, paper manufacturing, and drug delivery. The synthesis of NVF is pivotal, and a variety of industrial processes have been developed to produce this key chemical. A common thread among the most prominent synthesis routes is the formation of the crucial intermediate, N-(1-hydroxyethyl)formamide (HEF). This technical guide provides an in-depth exploration of the principal synthesis pathways for NVF that diverge from this central HEF intermediate. We will detail the reaction mechanisms, present available quantitative data in structured tables, provide comprehensive experimental protocols for key reactions, and visualize the synthetic workflows using logical diagrams.

Introduction: The Significance of N-(1-hydroxyethyl)formamide

N-(1-hydroxyethyl)formamide (HEF) is the primary product of the reaction between acetaldehyde and formamide.[1] This seemingly simple addition reaction is the gateway to the most economically viable and industrially practiced methods for NVF production. The stability and reactivity of HEF make it an ideal precursor that can be readily converted to NVF through various dehydration or elimination reactions. The choice of the subsequent reaction pathway from HEF dictates the overall efficiency, purity of the final product, and the nature of the byproducts. This guide will focus on four major industrial routes that utilize the HEF intermediate:

  • The Acetic Anhydride Route

  • The Cyclic Anhydride Route

  • The Mitsubishi Process (via an alkoxy intermediate)

  • The Air Products Process (via a bis-formamide intermediate)

Synthesis of the N-(1-hydroxyethyl)formamide (HEF) Intermediate

The formation of HEF is the foundational step in these NVF synthesis pathways. It is typically achieved through the base-catalyzed reaction of acetaldehyde and formamide.

General Reaction Scheme

G cluster_reactants Reactants Acetaldehyde Acetaldehyde HEF N-(1-hydroxyethyl)formamide (HEF) Acetaldehyde->HEF Formamide Formamide Formamide->HEF Catalyst Base Catalyst Catalyst->HEF

Caption: Formation of the HEF intermediate.

Experimental Protocol: Synthesis of N-(1-hydroxyethyl)formamide

The following protocol is based on a procedure described in the literature.[2]

Materials:

  • Formamide

  • Acetaldehyde

  • Potassium carbonate (catalyst)

  • Triethylamine (catalyst)

  • Nitrogen gas

Procedure:

  • To a reaction vessel, add 45g (1.0 mol) of formamide and a composite basic catalyst consisting of 0.7g of potassium carbonate and 0.2g of triethylamine.

  • Deoxygenate the mixture by purging with nitrogen gas.

  • Cool the reaction mixture to 10°C.

  • Slowly add 150g (3.4 mol) of acetaldehyde dropwise to the mixture while maintaining the temperature at 10°C.

  • Allow the reaction to proceed for 3 hours at 10°C to yield N-(1-hydroxyethyl)formamide. The product is typically used in the subsequent step without further purification.

Synthesis Pathways of N-Vinylformamide from HEF

Once HEF is synthesized, several industrial routes are employed for its conversion to NVF. Below are the detailed descriptions of the primary methods.

The Acetic Anhydride Route

This pathway involves the esterification of HEF with acetic anhydride, followed by the thermal elimination (cracking) of acetic acid to form the vinyl group.

G HEF N-(1-hydroxyethyl)formamide (HEF) EsterIntermediate Ester Intermediate HEF->EsterIntermediate Esterification AceticAnhydride Acetic Anhydride AceticAnhydride->EsterIntermediate NVF N-Vinylformamide (NVF) EsterIntermediate->NVF Cracking (Thermal Elimination) AceticAcid Acetic Acid (byproduct) EsterIntermediate->AceticAcid

Caption: Acetic Anhydride Route to NVF.

This protocol is a continuation of the HEF synthesis described in section 2.2.[2]

Materials:

  • N-(1-hydroxyethyl)formamide (from previous step)

  • Acetic anhydride

  • Nitrogen gas

Procedure:

  • To the reaction mixture containing HEF, add 153g (1.5 mol) of acetic anhydride under a nitrogen atmosphere.

  • The reaction is conducted in a closed reaction flask at a temperature of 35°C for 10 hours to form the ester intermediate.

  • The resulting ester compound is then cracked at 60°C for 3.5 hours to yield a mixture containing N-vinylformamide.

  • The final product, N-vinylformamide, is purified by vacuum distillation at 100-150 Pa.

ParameterValueReference
Formamide45g (1.0 mol)[2]
Acetaldehyde150g (3.4 mol)[2]
Acetic Anhydride153g (1.5 mol)[2]
HEF Formation Temp.10°C[2]
HEF Formation Time3 hours[2]
Esterification Temp.35°C[2]
Esterification Time10 hours[2]
Cracking Temperature60°C[2]
Cracking Time3.5 hours[2]
Overall Yield of NVF 75.8% [2]
Purity of NVF 96.2% [2]
The Cyclic Anhydride Route

This method is an alternative to using acetic anhydride and aims to simplify byproduct separation. HEF is reacted with a cyclic anhydride to form an ester, which upon heating, cracks to form NVF and a diacid. The diacid can potentially be recycled back to the anhydride.[3][4]

G HEF N-(1-hydroxyethyl)formamide (HEF) EsterIntermediate Ester Intermediate HEF->EsterIntermediate Esterification CyclicAnhydride Cyclic Anhydride (e.g., Succinic Anhydride) CyclicAnhydride->EsterIntermediate NVF N-Vinylformamide (NVF) EsterIntermediate->NVF Dissociation (Cracking) Diacid Diacid (byproduct) EsterIntermediate->Diacid Recycle Recycle Diacid->Recycle Recycle->CyclicAnhydride

Caption: Cyclic Anhydride Route to NVF.

  • Reactants: Succinic anhydride, maleic anhydride, and phthalic anhydride are commonly cited cyclic anhydrides.[3]

  • Reaction Conditions: The esterification is typically carried out at moderate temperatures, while the dissociation (cracking) of the ester occurs at higher temperatures, generally in the range of 60 to 180°C.[3]

  • Byproduct Advantage: A key advantage of this route is that the diacid byproduct is often a solid and can be more easily separated from the liquid NVF product compared to the liquid acetic acid in the previous method.[3]

Specific yield data for this route is not as readily available in a consolidated format in the public domain. The reaction conditions and yields are highly dependent on the specific cyclic anhydride used.

ParameterGeneral RangeReference
Cracking Temperature60 - 180°C[3]
The Mitsubishi Process (Alkoxy Route)

Developed by Mitsubishi, this process avoids the use of anhydrides. It involves the acid-catalyzed reaction of HEF with an alcohol, typically methanol, to form an N-(1-alkoxyethyl)formamide intermediate (in this case, N-(1-methoxyethyl)formamide or MEF). This intermediate is then pyrolyzed to yield NVF and the alcohol, which can be recycled.[5][6]

G HEF N-(1-hydroxyethyl)formamide (HEF) MEF N-(1-methoxyethyl)formamide (MEF) HEF->MEF Etherification (Acid Catalyst) Methanol Methanol Methanol->MEF Recycle Recycle Methanol->Recycle NVF N-Vinylformamide (NVF) MEF->NVF Pyrolysis Water Water (byproduct) MEF->Water NVF->Methanol Separation & Recycle Recycle->Methanol

Caption: The Mitsubishi (Alkoxy) Process for NVF Synthesis.

  • Etherification: The reaction of HEF with methanol is catalyzed by a Brønsted acid, such as sulfuric acid. The reaction temperature is generally between 5 and 80°C, more preferentially between 10 and 40°C. The reaction time is typically between 0.5 and 10 hours.[6]

  • Pyrolysis: The purified MEF is vaporized and passed through a pyrolyzer with tubes heated to a temperature between 200 and 600°C, preferably between 250 and 550°C. This thermal decomposition can be carried out at atmospheric or reduced pressure.[6]

  • Purity Concerns: It has been reported that the NVF produced by this method may have lower than desired purity.[5]

ParameterGeneral RangeReference
Etherification Temperature5 - 80°C[6]
Etherification Time0.5 - 10 hours[6]
Pyrolysis Temperature200 - 600°C[6]
The Air Products Process (bis-formamide Route)

This route, developed by Air Products, involves the reaction of HEF with an excess of formamide over a solid acid catalyst to produce ethylidene bisformamide (BIS). The BIS intermediate is then cracked (pyrolyzed) to yield NVF and formamide, with the latter being recycled.[3][5]

G HEF N-(1-hydroxyethyl)formamide (HEF) BIS Ethylidene bisformamide (BIS) HEF->BIS Condensation (Solid Acid Catalyst) Formamide Formamide Formamide->BIS Recycle Recycle Formamide->Recycle NVF N-Vinylformamide (NVF) BIS->NVF Pyrolysis Water Water (byproduct) BIS->Water NVF->Formamide Separation & Recycle Recycle->Formamide

References

In-Depth Technical Guide to the Safe Laboratory Handling of N-Vinylformamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for N-vinylformamide (NVF) in a laboratory environment. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Executive Summary

N-Vinylformamide (NVF) is a water-soluble vinyl monomer utilized in the synthesis of specialty polymers with applications in drug delivery, tissue engineering, and other biomedical fields. While a valuable building block, NVF presents several health and safety hazards that necessitate strict handling protocols. This document outlines these hazards, provides detailed procedures for safe handling, storage, and disposal, and offers guidance on emergency response. Adherence to these guidelines is critical to minimize risk and ensure a safe laboratory environment for all personnel.

Hazard Identification and Classification

N-Vinylformamide is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

  • Suspected Carcinogenicity and Reproductive Toxicity: Some sources indicate that it may be suspected of causing cancer and may damage fertility or the unborn child.[5]

Due to its reactivity, NVF is sensitive to air, light, and moisture and can polymerize spontaneously.[1] It is typically supplied with a stabilizer to inhibit polymerization during storage.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-vinylformamide is presented in Table 1 for easy reference.

PropertyValueSource(s)
Molecular Formula C₃H₅NO[1]
Molecular Weight 71.08 g/mol [1]
Appearance Clear, light yellow to greenish-yellow liquid[2]
Melting Point -16 °C (3.2 °F)[1][2]
Boiling Point 210 °C (410 °F)[1][2]
Density 1.014 g/mL at 25 °C[1]
Vapor Pressure 0.133 hPa at 25 °C[1]
Flash Point 102 °C (215.6 °F)[1][5]
Solubility Soluble in water[2]

Toxicological Data

Understanding the quantitative toxicological data is crucial for a comprehensive risk assessment. Key toxicity values for N-vinylformamide are summarized in Table 2.

Toxicity EndpointValueSpeciesRouteSource(s)
LD₅₀ (Lethal Dose, 50%) 476.32 mg/kgNot specifiedOral[1]

Note: Data on inhalation (LC₅₀) and dermal toxicity are limited. The available information suggests that NVF is harmful by inhalation and in contact with skin.[2]

Occupational Exposure Limits

As of the date of this guide, specific occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA), the Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), and the Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) have not been established for N-vinylformamide.[6] In the absence of established OELs, it is imperative to handle NVF with a high degree of caution and to minimize all potential routes of exposure.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is paramount when working with N-vinylformamide. The following procedures and personal protective equipment are mandatory.

Engineering Controls
  • Fume Hood: All work with NVF, including weighing, transferring, and conducting reactions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower must be in the immediate vicinity of where NVF is handled.[2]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fastened.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use must be in accordance with a comprehensive respiratory protection program.

The following diagram illustrates the logical workflow for ensuring adequate personal protection when handling N-vinylformamide.

PPE_Workflow cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_work Work Execution cluster_doffing PPE Doffing Sequence start Assess Task-Specific Hazards ppe_selection Select Appropriate PPE start->ppe_selection lab_coat Don Lab Coat ppe_selection->lab_coat respirator Don Respirator (if required) lab_coat->respirator goggles Don Chemical Goggles respirator->goggles face_shield Don Face Shield (if required) goggles->face_shield gloves Don Gloves face_shield->gloves handle_nvf Handle N-Vinylformamide in Fume Hood gloves->handle_nvf decontaminate Decontaminate Gloves (if possible) handle_nvf->decontaminate remove_outer Remove Lab Coat & Face Shield decontaminate->remove_outer remove_gloves Remove Gloves remove_outer->remove_gloves wash_hands1 Wash Hands remove_gloves->wash_hands1 remove_goggles Remove Goggles wash_hands1->remove_goggles remove_respirator Remove Respirator remove_goggles->remove_respirator wash_hands2 Wash Hands Thoroughly remove_respirator->wash_hands2 Spill_Response spill Chemical Spill Occurs assess Assess the Situation (Size, Hazards) spill->assess small_spill Small, Manageable Spill? assess->small_spill evacuate Evacuate Area Alert Others small_spill->evacuate No don_ppe Don Appropriate PPE small_spill->don_ppe Yes call_emergency Call Emergency Services evacuate->call_emergency contain Contain the Spill (Use absorbents) don_ppe->contain collect Collect Absorbed Material into Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate report Report the Incident decontaminate->report Toxicity_Pathway cluster_exposure Exposure cluster_cellular_stress Cellular Stress cluster_signaling Signaling Pathways cluster_response Cellular Response NVF N-Vinylformamide Exposure ROS Increased Reactive Oxygen Species (ROS) NVF->ROS ER_Stress Endoplasmic Reticulum (ER) Stress NVF->ER_Stress Nrf2 Nrf2 Pathway Activation ROS->Nrf2 MAPK MAPK Pathway Activation ROS->MAPK ER_Stress->MAPK Antioxidant Antioxidant Response Nrf2->Antioxidant NFkB NF-κB Pathway Activation MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammatory Response (Cytokine Production) NFkB->Inflammation

References

Methodological & Application

Application Notes and Protocols: Synthesis of Poly(N-vinylformamide) Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(N-vinylformamide) (PNVF) hydrogels are three-dimensional, hydrophilic polymer networks attracting significant interest in the biomedical and pharmaceutical fields.[1] These hydrogels are synthesized from the monomer N-vinylformamide (NVF), which offers several advantages over conventional monomers like acrylamide, including being a liquid at room temperature and exhibiting lower toxicity.[2][3] PNVF hydrogels are known for their high water content, biocompatibility, and tunable physical properties.[2][3][4]

A key feature of PNVF is its ability to be hydrolyzed under acidic or basic conditions to form polyvinylamine (PVAm), a cationic polymer.[3] This property allows for the creation of pH-responsive hydrogels, making them excellent candidates for controlled drug delivery systems where drug release can be triggered by the specific pH of a target environment, such as acidic tumor tissues or intracellular vesicles.[5][6] This document provides detailed protocols for the synthesis, characterization, and drug release evaluation of PNVF hydrogels.

Synthesis Protocols

Several methods can be employed to synthesize PNVF hydrogels, including free-radical polymerization, photopolymerization, and thermal crosslinking.

Protocol 1: Free-Radical Polymerization (Chemical Crosslinking)

This protocol describes a common method for synthesizing PNVF hydrogels using a chemical crosslinker and a redox initiator system.[7]

Materials:

  • N-vinylformamide (NVF) monomer (purified by vacuum distillation)[1]

  • Crosslinker: N,N′-methylenebisacrylamide (MBA) or 2-(N-vinylformamido)ethylether (NVEE)[1][8]

  • Initiator: Ammonium persulfate (APS)

  • Accelerator: N,N,N′,N′-tetramethylethylenediamine (TEMED)[7]

  • Deionized (DI) water

Equipment:

  • Glass vials or molds

  • Pipettes

  • Vortex mixer

  • Nitrogen source for deoxygenation

Procedure:

  • Preparation of Pre-gel Solution: In a glass vial, dissolve the desired amount of NVF monomer and the crosslinker (e.g., MBA) in DI water to achieve the target total monomer concentration (T). The concentration of the crosslinker (C) is typically expressed as a weight percentage of the total monomer.

  • Deoxygenation: Purge the pre-gel solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation: Add the initiator (APS, typically as a 10% w/v aqueous solution) and the accelerator (TEMED) to the deoxygenated solution.[7] The amounts should be optimized but are often in the range of 0.1-0.5% (w/v) of the total solution.

  • Polymerization: Immediately after adding the initiator and accelerator, vortex the solution briefly and pour it into the desired molds (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • Purification: Once formed, immerse the hydrogel in a large volume of DI water for 2-3 days, changing the water frequently to remove unreacted monomers, initiator, and other impurities.

Protocol 2: Photopolymerization

This method utilizes UV light to initiate polymerization, offering rapid and spatially controlled gelation.[9][10]

Materials:

  • N-vinylformamide (NVF) monomer

  • Divinyl crosslinker (e.g., diethylene glycol diacrylate)[10]

  • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)[10]

  • Deionized (DI) water

Equipment:

  • UV light source (e.g., 365 nm UVLED)[9][11]

  • Glass molds or coverslips

  • Pipettes

Procedure:

  • Pre-gel Solution: Prepare a solution containing the NVF monomer, crosslinker, and photoinitiator in DI water.

  • Molding: Pipette the pre-gel solution into a mold, such as between two glass coverslips.[11]

  • UV Exposure: Expose the solution to a UV light source for a specified time (e.g., 5-10 minutes) to initiate polymerization and crosslinking.[11]

  • Purification: Carefully remove the hydrogel from the mold and wash it extensively with DI water to remove any unreacted components.

Protocol 3: Thermal Crosslinking (Crosslinker-Free)

This novel method avoids chemical crosslinkers by using thermal treatment to form the hydrogel network.[12][13]

Materials:

  • Poly(N-vinylformamide) (PNVF) polymer

  • Deionized (DI) water

Equipment:

  • Petri dishes or casting surface

  • Oven capable of reaching 200°C

Procedure:

  • Film Casting: Prepare an aqueous solution of PNVF and cast it into a thin film in a petri dish. Allow the water to evaporate completely to form a solid PNVF film.

  • Thermal Treatment: Place the PNVF film in an oven and heat it at 200°C for several hours.[12][13] This high-temperature treatment induces crosslinking reactions.

  • Hydration: After cooling, immerse the thermally treated film in water. The film will swell to form a hydrogel.

  • Purification: Wash the resulting hydrogel with DI water to remove any soluble, uncrosslinked polymer chains.

Experimental Workflows

G

Characterization and Application Protocols

Protocol 4: Swelling Ratio Determination

The swelling ratio is a critical parameter that reflects the hydrogel's water absorption capacity and crosslinking density.[14]

Procedure:

  • Equilibrium Swelling: Immerse a pre-weighed, dried hydrogel sample (W_d) in DI water or a specific buffer solution.

  • Weighing: Allow the hydrogel to swell to equilibrium (typically 24-48 hours). Remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and record its weight (W_s).

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR = (W_s - W_d) / W_d

Protocol 5: Drug Loading and In Vitro Release Study

This protocol outlines the process for loading a model drug and evaluating its release profile, which is crucial for drug delivery applications.[9]

Procedure:

  • Drug Loading: Immerse a known weight of the purified, dried hydrogel in a drug solution of known concentration. Allow the hydrogel to swell to equilibrium, enabling the drug to diffuse into the polymer network. This is a common passive loading method.[15]

  • Quantify Loading: Determine the amount of drug loaded by measuring the decrease in drug concentration in the supernatant solution using UV-Vis spectroscopy or another appropriate analytical technique.

    • Encapsulation Efficiency (%) = (Total Drug - Drug in Supernatant) / Total Drug * 100

  • In Vitro Release: Place the drug-loaded hydrogel into a known volume of release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4 or an acidic pH of 5.8 to simulate a tumor environment).[5] Maintain the system at 37°C with gentle agitation.

  • Sample Analysis: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Data Analysis: Measure the drug concentration in each aliquot. Calculate the cumulative amount of drug released over time and plot the results. The release kinetics can be fitted to various models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[16][17]

Data Presentation

Table 1: PNVF Hydrogel Synthesis Parameters and Properties
Monomer (NVF) Conc.Crosslinker TypeCrosslinker Conc. (mol%)InitiatorSwelling Ratio (in water)Mechanical Properties (Shear Modulus)Reference
10-30 wt%NVEE0.5 - 5.0 (mass basis)VA-044PNVF swells up to 2x that of PAAmScales with polymer volume fraction (φ^2.0)[2][3]
15% (T)NVEE3% (C)VA-044Not specifiedNot specified[1]
Not specifiedNone (Thermal)N/AHeat (200°C)100 - 250Not specified[12][13]

Note: Data is compiled from multiple sources and conditions may vary between studies.

Table 2: Drug Release Characteristics of PNVF Nanogels
Monomer:Crosslinker RatioDrug ModelEncapsulation EfficiencyRelease ConditionCumulative ReleaseReference
7:1Lysozyme~60%pH 5.8 (200 min)~95%[5]
7:1Lysozyme~60%pH 7.4 (200 min)~15%[5]

Drug Release Mechanisms

The release of a therapeutic agent from a hydrogel matrix is a complex process governed by several mechanisms.[15] The design of the PNVF hydrogel, including its crosslinking density and potential for hydrolysis, will dictate the dominant release mechanism.

  • Diffusion-Controlled Release: Drug molecules move through the water-filled pores of the hydrogel network, driven by a concentration gradient. This is often described by Fick's law.[14][15]

  • Swelling-Controlled Release: As the hydrogel swells, the polymer chains relax, increasing the mesh size and allowing the entrapped drug to diffuse out.[15]

  • Erosion-Controlled Release: The polymer network itself degrades over time, typically through the hydrolysis of crosslinks or the polymer backbone, releasing the drug as the matrix dissolves. This is particularly relevant for biodegradable hydrogels.[17]

In many systems, including PNVF hydrogels, drug release is governed by a combination of these mechanisms, often referred to as anomalous transport.[15][17]

References

Controlled Radical Polymerization of N-vinylformamide using RAFT: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled radical polymerization of N-vinylformamide (NVF) utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) chemistry. This technique allows for the synthesis of well-defined poly(N-vinylformamide) (PNVF) with controlled molecular weights and narrow molecular weight distributions, which are crucial for various biomedical applications, including drug delivery systems.

Introduction to RAFT Polymerization of N-vinylformamide

N-vinylformamide is a non-ionic, water-soluble monomer. Its polymer, PNVF, is a versatile material that can be hydrolyzed to produce poly(vinylamine) (PVAm), a cationic polyelectrolyte with a high density of primary amine groups. This makes PNVF and PVAm highly attractive for biomedical applications such as gene delivery, drug conjugation, and the formation of stimuli-responsive materials.[1]

Conventional free radical polymerization of NVF often leads to polymers with broad molecular weight distributions and limited architectural control. RAFT polymerization, a form of reversible deactivation radical polymerization (RDRP), overcomes these limitations. By employing a suitable chain transfer agent (CTA), typically a xanthate for less-activated monomers (LAMs) like NVF, the polymerization proceeds in a controlled manner, yielding polymers with predictable molecular weights and low polydispersity indices (Đ).[2]

Key Advantages of RAFT for PNVF Synthesis

  • Control over Molecular Weight: The molecular weight of the resulting PNVF can be predetermined by adjusting the ratio of monomer to RAFT agent.

  • Narrow Molecular Weight Distribution: RAFT polymerization typically yields polymers with a polydispersity index (Đ) below 1.4.[2]

  • Architectural Control: This method allows for the synthesis of complex polymer architectures such as block copolymers, which are valuable for creating self-assembling drug delivery vehicles.[2][3]

  • End-Group Fidelity: The RAFT end-group can be retained, allowing for post-polymerization modifications and the creation of functional polymers.

Experimental Data for RAFT Polymerization of NVF

The following tables summarize quantitative data from representative RAFT polymerizations of NVF, illustrating the level of control achievable with this technique. The experiments were conducted in dimethyl sulfoxide (DMSO) at 35°C using a xanthate-based RAFT agent and 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) as the initiator.

Table 1: RAFT Polymerization of NVF with Varied Initial Concentrations

Entry[NVF]₀ (mol L⁻¹)[CTA]₀ (mmol L⁻¹)[V-70]₀ (mmol L⁻¹)Time (h)Conversion (%)Mₙ,th (g mol⁻¹)Mₙ,SEC (g mol⁻¹)Đ
14.521.55.4169815,00014,9001.25
24.510.85.4169629,70028,5001.28
34.55.45.4169559,50054,1001.35

Mₙ,th = theoretical number-average molecular weight; Mₙ,SEC = number-average molecular weight determined by Size Exclusion Chromatography; Đ = Polydispersity Index (Mₙ/Mₙ)

Table 2: RAFT Polymerization of NVF Targeting Different Molecular Weights

EntryTarget Mₙ,th (g mol⁻¹)Time (h)Conversion (%)Mₙ,th (g mol⁻¹)Mₙ,SEC (g mol⁻¹)Đ
45,0004995,1005,2001.20
510,00069810,0009,8001.22
620,00089719,80019,5001.26
750,000129649,00048,1001.32
880,000169578,50076,9001.38

Conditions: [NVF]₀ = 4.5 mol L⁻¹, [V-70]₀/[CTA]₀ = 0.33

Diagrams and Workflows

RAFT Polymerization Mechanism of N-vinylformamide

RAFT_Mechanism cluster_initiation Initiation cluster_propagation RAFT Process I Initiator (V-70) R_radical Primary Radical (R•) I->R_radical Heat (35°C) Propagating_Chain Propagating Chain (Pₙ•) R_radical->Propagating_Chain + Monomer Monomer NVF Monomer RAFT_Agent Xanthate RAFT Agent (CTA) Intermediate_Radical Intermediate Radical RAFT_Agent->Intermediate_Radical Propagating_Chain->Propagating_Chain + Monomer Propagating_Chain->Intermediate_Radical + RAFT Agent Dormant_Chain Dormant Chain (Pₙ-CTA) Dormant_Chain->Intermediate_Radical Addition to Pₘ• Final_Polymer Well-defined PNVF Dormant_Chain->Final_Polymer Termination/Quenching Intermediate_Radical->Propagating_Chain Fragmentation Intermediate_Radical->Dormant_Chain Fragmentation

Caption: Mechanism of RAFT polymerization of NVF.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Reagents Weigh NVF, RAFT Agent, V-70 Solvent Dissolve in DMSO in Schlenk flask Reagents->Solvent Degas Freeze-Pump-Thaw Cycles (x3) Solvent->Degas Polymerize Immerse in oil bath at 35°C Degas->Polymerize Monitor Take aliquots for analysis (NMR, SEC) Polymerize->Monitor Quench Expose to air and cool Monitor->Quench Desired conversion reached Precipitate Precipitate in cold diethyl ether/acetone Quench->Precipitate Filter_Dry Filter and dry under vacuum Precipitate->Filter_Dry Characterize Characterize polymer (SEC, NMR) Filter_Dry->Characterize

Caption: Experimental workflow for RAFT polymerization of NVF.

Detailed Experimental Protocols

Protocol 1: Synthesis of PNVF with a Target Molecular Weight of 20,000 g mol⁻¹

Materials:

  • N-vinylformamide (NVF), purified by distillation or passed through a column of basic alumina.

  • Xanthate RAFT Agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate).

  • 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) initiator.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Cold diethyl ether or acetone for precipitation.

  • Schlenk flask equipped with a magnetic stir bar.

  • Standard Schlenk line and vacuum pump.

  • Oil bath with temperature controller.

Procedure:

  • Reagent Preparation: In a clean, dry Schlenk flask, add the xanthate RAFT agent (e.g., 0.108 g, 0.52 mmol) and N-vinylformamide (10.0 g, 140.7 mmol).

  • Dissolution: Add anhydrous DMSO (20 mL) to the flask and stir until all components are fully dissolved.

  • Initiator Addition: In a separate vial, dissolve V-70 (0.053 g, 0.17 mmol) in a small amount of DMSO and add it to the reaction mixture.

  • Degassing: Attach the Schlenk flask to a Schlenk line. Freeze the mixture using liquid nitrogen until it is completely solid. Apply vacuum to the flask for 10-15 minutes. Backfill with an inert gas (e.g., nitrogen or argon). Allow the mixture to thaw. Repeat this freeze-pump-thaw cycle three times to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at 35°C. Stir the reaction mixture for the desired time (approximately 8 hours for ~97% conversion).

  • Monitoring the Reaction (Optional): Periodically, small aliquots can be withdrawn from the reaction mixture using a degassed syringe to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and polydispersity by SEC.

  • Quenching the Polymerization: To stop the reaction, remove the flask from the oil bath and expose the mixture to air by opening the flask. Cooling the reaction mixture also helps to quench the polymerization.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring diethyl ether or acetone (e.g., 400 mL).

  • Isolation: Collect the precipitated polymer by filtration. Wash the polymer with fresh cold diethyl ether or acetone to remove any unreacted monomer and other impurities.

  • Drying: Dry the purified PNVF under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Synthesis of a PNVF-based Block Copolymer

This protocol assumes the use of a PNVF macro-CTA synthesized as described in Protocol 1.

  • Macro-CTA Preparation: Synthesize a PNVF homopolymer using the RAFT method as described above, but ensure the polymerization is stopped before full conversion to maintain the living nature of the chain ends. Purify the PNVF macro-CTA by precipitation.

  • Block Copolymerization Setup: In a Schlenk flask, dissolve the purified PNVF macro-CTA and the second monomer (e.g., N-isopropylacrylamide for a temperature-responsive block) in a suitable solvent.

  • Initiator Addition and Degassing: Add a fresh amount of initiator (e.g., V-70) and degas the solution using the freeze-pump-thaw method.

  • Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature for the second monomer and initiator system.

  • Work-up: Follow the quenching, precipitation, and drying steps as outlined in Protocol 1 to isolate the block copolymer.

Applications in Drug Development

PNVF and its derivatives synthesized via RAFT have shown significant promise in the field of drug delivery.

  • Drug Conjugates: The primary amine groups of PVAm (obtained by hydrolysis of PNVF) can be used to covalently attach drugs, creating polymer-drug conjugates with improved solubility and pharmacokinetic profiles.

  • Nanoparticles and Micelles: Amphiphilic block copolymers containing a hydrophilic PNVF or PVAm block and a hydrophobic block can self-assemble in aqueous solutions to form nanoparticles or micelles. These nanostructures can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their delivery to target sites.[3]

  • Stimuli-Responsive Systems: PNVF-based materials can be designed to be responsive to environmental stimuli such as pH. For example, PNVF nanogels have been developed that release encapsulated proteins in response to a decrease in pH, which is relevant for targeting acidic tumor microenvironments or for intracellular drug delivery.[4] In one study, PNVF nanogels demonstrated a significantly faster dissolution and release of encapsulated lysozyme at pH 5.8 compared to pH 7.4.[4]

  • Gene Delivery: The cationic nature of PVAm makes it an effective non-viral vector for gene delivery. It can complex with negatively charged DNA or RNA to form polyplexes that can be taken up by cells.

The controlled synthesis provided by RAFT polymerization is critical for these applications as it allows for the precise tuning of polymer properties such as molecular weight, block length ratios, and functionality, which in turn dictate the size, stability, and drug loading/release characteristics of the resulting drug delivery systems.

References

Emulsion and solution polymerization techniques for N-vinylformamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-vinylformamide (NVF) is a water-soluble monomer of significant interest in polymer science and biomedical applications.[1][2] Its polymer, poly(N-vinylformamide) (PNVF), is a non-ionic, water-soluble polymer that serves as a key precursor to polyvinylamine (PVAm), a cationic polyelectrolyte with a high density of primary amine groups.[3][4][5][6] The instability of the vinylamine monomer makes direct polymerization impractical, positioning the polymerization of NVF followed by hydrolysis as the most viable route to PVAm.[4][5]

PNVF and its derivatives are explored for numerous applications, including papermaking, wastewater treatment, and, notably, in the biomedical and pharmaceutical fields.[7][8] Its low toxicity, biocompatibility, and the functionality of its hydrolyzed form (PVAm) make it a candidate for drug delivery systems, gene delivery, and tissue engineering.[1][8][9][10]

This document provides detailed application notes and experimental protocols for the two primary free-radical polymerization techniques used to synthesize PNVF: solution polymerization and emulsion polymerization.

Solution Polymerization of N-vinylformamide

Solution polymerization is a homogeneous process where the monomer, initiator, and the resulting polymer are all soluble in the chosen solvent. This method is straightforward and allows for good control over the reaction, though it can be challenging to remove the solvent completely from the final polymer. Aqueous solutions are common for NVF polymerization.[7][11]

Experimental Protocol: Aqueous Solution Polymerization

This protocol describes the synthesis of PNVF in an aqueous solution using a water-soluble azo initiator.

Materials:

  • N-vinylformamide (NVF) monomer (CAS: 13162-05-5)[4]

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) or other suitable water-soluble initiator[8]

  • Deionized water (solvent)

  • Acetone (non-solvent for precipitation)[6]

  • Argon or Nitrogen gas supply

  • Reaction kettle with a mechanical stirrer, reflux condenser, thermometer, and gas inlet/outlet

Procedure:

  • Preparation: A solution of N-vinylformamide in deionized water is prepared in the reaction kettle. The concentration can be varied to control the final molecular weight.[7]

  • Degassing: The solution is purged with an inert gas (Argon or Nitrogen) for at least 30-60 minutes with gentle stirring to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: The reaction mixture is heated to the desired temperature (e.g., 60°C). A pre-weighed amount of the initiator (e.g., AIBA), dissolved in a small amount of deionized water, is then added to the reactor.[6]

  • Polymerization: The reaction is allowed to proceed under an inert atmosphere with constant stirring for a specified duration (e.g., 3-24 hours).[6][12] The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

  • Termination & Isolation: The reaction is terminated by cooling the solution to room temperature. The resulting viscous polymer solution is then slowly poured into a large excess of a non-solvent, such as acetone, under vigorous stirring to precipitate the PNVF polymer.[6]

  • Purification & Drying: The precipitated polymer is collected by filtration, washed multiple times with the non-solvent to remove unreacted monomer and initiator residues, and then dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.[13]

Quantitative Data for Solution Polymerization

The following table summarizes typical conditions and outcomes for the free-radical solution polymerization of NVF, based on literature data. The choice of monomer concentration and initiator significantly impacts the resulting polymer's molecular weight.[4][7]

Monomer Conc. (wt%)InitiatorInitiator Conc. (mol/L)Temperature (°C)Mw ( g/mol )PDIFinal Conversion (%)Reference
10AIBA2.94 x 10⁻³60~1,000,000-~100[7]
20AIBA2.94 x 10⁻³60~1,800,000-~100[7]
40AIBA2.94 x 10⁻³60~2,500,000-~98[7]
100 (Bulk)AIBA2.94 x 10⁻³60~3,500,000-~90[7]
40AIBA1.47 x 10⁻³50~4,500,000-~95[7]

Note: AIBA = 2,2'-Azobis(2-methylpropionamidine) dihydrochloride. PDI = Polydispersity Index.

Workflow for Solution Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification prep 1. Prepare Aqueous Solution (NVF Monomer + DI Water) degas 2. Degas with N₂/Ar prep->degas heat 3. Heat to Reaction Temp (e.g., 60°C) degas->heat initiate 4. Add Initiator (e.g., AIBA) heat->initiate polymerize 5. Polymerize (3-24 hours) initiate->polymerize precipitate 6. Precipitate in Acetone polymerize->precipitate wash 7. Filter and Wash precipitate->wash dry 8. Vacuum Dry wash->dry product Final PNVF Product dry->product

Workflow for the solution polymerization of N-vinylformamide.

Emulsion Polymerization of N-vinylformamide

Emulsion polymerization is a heterogeneous process where a water-insoluble monomer is emulsified in water with a surfactant. However, since NVF is water-soluble, an inverse emulsion polymerization technique is employed. In this method, an aqueous solution of the NVF monomer is dispersed as droplets in a continuous oil phase, stabilized by a suitable surfactant.[14] This technique is advantageous for achieving high molecular weight polymers at fast polymerization rates.[11]

Experimental Protocol: Inverse Emulsion Polymerization

This protocol outlines the synthesis of PNVF nanogels or microparticles via a surfactant-free water-in-oil emulsion technique.

Materials:

  • N-vinylformamide (NVF) monomer

  • Poly(N-vinylformamide) (PNVF) for hydrolysis to PVAm (if using PVAm as stabilizer)

  • Cyclohexane or other suitable hydrocarbon (continuous oil phase)[8]

  • Cross-linker (e.g., divinyl sulfone (DVS) or a ketal-containing cross-linker for pH-sensitive gels)[8][9]

  • Water-soluble initiator (e.g., AIBA)

  • High-speed homogenizer

  • Reaction vessel with mechanical stirrer, condenser, and inert gas supply

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the NVF monomer, a cross-linking agent (if preparing hydrogels), and the water-soluble initiator.

  • Emulsion Formation: Add the aqueous phase to the continuous oil phase (e.g., cyclohexane) in the reaction vessel. Homogenize the mixture at a high speed (e.g., 8,000 rpm) for several minutes to form a stable water-in-oil emulsion.[8]

  • Initiation & Polymerization: Place the emulsion under an inert atmosphere and heat to the desired reaction temperature to initiate polymerization. The polymerization occurs within the dispersed aqueous droplets.

  • Polymer Isolation: After the reaction is complete, the resulting polymer particles (nanogels or microparticles) can be isolated. This may involve breaking the emulsion, followed by centrifugation, washing with the oil phase solvent to remove surfactants, and then washing with a solvent like acetone before drying.

Quantitative Data for Emulsion Polymerization

Data for inverse emulsion polymerization of NVF is less commonly detailed than for solution polymerization, but key parameters can be inferred from related studies.

Monomer PhaseContinuous PhaseSurfactant/StabilizerParticle Size (nm)Mw ( g/mol )Solids Content (wt%)Reference
Aqueous NVFIsopar MNot specified50 - 70Several millions18[14]
Aqueous PNVFCyclohexaneSurfactant-freeMicroparticles--[8]
Aqueous NVFNot specifiedKetal-crosslinker~100--[9]

Workflow for Inverse Emulsion Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation aq_phase 1. Prepare Aqueous Phase (NVF, Initiator, Water) emulsify 2. Form w/o Emulsion (High-speed homogenization) aq_phase->emulsify oil_phase Prepare Oil Phase (e.g., Cyclohexane) oil_phase->emulsify react 3. Initiate Polymerization (Heating under N₂) emulsify->react isolate 4. Isolate Particles (Centrifugation/Filtration) react->isolate wash 5. Wash and Dry isolate->wash product Final PNVF Particles wash->product

Workflow for inverse emulsion polymerization of N-vinylformamide.

Post-Polymerization Hydrolysis to Polyvinylamine (PVAm)

A primary application of PNVF is its role as a stable precursor to PVAm.[4] The hydrolysis of the formamide side groups can be achieved under either acidic or basic conditions, yielding the corresponding polyvinylammonium salt or polyvinylamine free base, respectively.[13]

  • Basic Hydrolysis: Generally proceeds to nearly complete conversion, yielding PVAm. This is often the preferred method for obtaining the free amine polymer.[4][15] However, some studies suggest that complete conversion is difficult and may result in a copolymer containing vinyl alcohol units.[6]

  • Acidic Hydrolysis: Leads to the formation of polyvinylammonium salts. This reaction often exhibits limited conversion due to electrostatic repulsion between the cationic ammonium groups that form along the polymer chain.[15]

Protocol: Basic Hydrolysis of PNVF
  • Dissolve the synthesized PNVF in an aqueous solution of sodium hydroxide (NaOH). The molar ratio of NaOH to formamide units should be greater than unity for complete conversion.[15]

  • Heat the mixture (e.g., at 80°C) with stirring for several hours (e.g., 12 hours) to achieve complete hydrolysis.

  • The resulting PVAm can be purified by dialysis against deionized water to remove sodium formate and excess NaOH.[3]

  • The purified PVAm solution can be used directly or freeze-dried to obtain a solid powder.[3]

PNVF to PVAm Conversion Pathway

G cluster_conditions PNVF Poly(N-vinylformamide) (PNVF) c1 Acidic Hydrolysis (e.g., HCl, H₂O) PNVF->c1 c2 Basic Hydrolysis (e.g., NaOH, H₂O) PNVF->c2 PVAm_Salt Polyvinylammonium Salt (Limited Conversion) c1->PVAm_Salt PVAm_Base Polyvinylamine (PVAm) (High Conversion) c2->PVAm_Base

Hydrolysis pathways of PNVF to PVAm under acidic and basic conditions.

Applications in Research and Drug Development

The polymers derived from NVF have a growing portfolio of applications in the biomedical and pharmaceutical sectors due to their favorable properties.

  • Drug Delivery: PNVF can be cross-linked to form hydrogels.[1][2] These hydrogels, especially when designed to be pH-sensitive, can be used for the controlled release of therapeutic agents. For example, PNVF nanogels synthesized via inverse emulsion polymerization have been shown to release encapsulated proteins in response to changes in pH.[9]

  • Biocompatible Materials: PNVF has low toxicity and has been investigated as a drag-reducing polymer for biomedical applications, demonstrating acceptable biocompatibility and hemodynamic effectiveness in preliminary studies.[10]

  • Gene Delivery and Antimicrobial Agents: The cationic nature of PVAm, obtained after hydrolysis, makes it suitable for complexing with negatively charged molecules like DNA for gene delivery applications.[8] Furthermore, PVAm has demonstrated potent antimicrobial and antifungal properties.[8]

References

Application Notes and Protocols: N-vinylformamide (NVF) as a Crosslinking Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-vinylformamide (NVF) is a versatile monomer that has garnered significant interest in polymer synthesis, particularly for biomedical applications. As an isomer of acrylamide, NVF presents several advantages, including lower toxicity, higher hydrophilicity, and greater reactivity.[1][2][3] Furthermore, NVF is a liquid at room temperature, which simplifies handling and processing.[1] Polymers derived from NVF, particularly hydrogels, are analogous in physical properties to the widely used polyacrylamide gels.[1] These poly(N-vinylformamide) (PNVF) based materials are promising candidates for a range of applications, including drug delivery systems, contact lenses, wound dressings, and biomedical implants.[1]

A key feature of PNVF is its potential for hydrolysis under acidic or basic conditions to yield polyvinylamine (PVAm), a cationic polymer.[4] This property allows for the creation of pH-responsive hydrogels, making them particularly suitable for controlled drug release applications. The performance of NVF-based hydrogels can be fine-tuned by copolymerizing NVF with other monomers, such as N-hydroxyethyl acrylamide (HEA) and 2-carboxyethyl acrylate (CEA), to modulate their mechanical properties and water content.[1]

These application notes provide an overview of the synthesis of NVF-based hydrogels, their key properties, and detailed protocols for their preparation and characterization, with a focus on their application in drug delivery.

Data Presentation

The properties of NVF-based hydrogels are highly dependent on their composition. The following tables summarize key quantitative data from studies on various NVF-based hydrogel formulations.

Table 1: Equilibrium Water Content (%EWC) and Water Structure of NVF-based Hydrogels

Hydrogel Composition%EWCRatio of Free to Bound WaterReference
PNVF Homopolymer94.57%16.7:1[1]
P(NVF-co-HEA) (75:25)>80%>70% free water[5]
P(NVF-co-HEA) Hydrolyzed96.67%13.4:1[6]
PHEA Homopolymer-4.5:1[1]
PCEA Homopolymer-1.3:1[1]
PNVF-based hydrogels (general)52.4% to 94.6%-[1]

Table 2: Dye and Protein Release from NVF-based Hydrogels

Hydrogel SystemActive AgentRelease Conditions% ReleaseReference
PNVF Nanogels (monomer:cross-linker = 7)LysozymepH 5.8 (200 min)~95%[7]
PNVF Nanogels (monomer:cross-linker = 7)LysozymepH 7.4 (200 min)~15%[7]
PNVF Homopolymer HydrogelOrange II Sodium Salt-19.1% loading[1]
PHEA Homopolymer HydrogelOrange II Sodium Salt-2.5% loading[1]
PCEA Homopolymer HydrogelOrange II Sodium Salt-13.8% loading[1]
PNVF Homopolymer HydrogelCrystal Violet-94.6% loading[1]
PHEA Homopolymer HydrogelCrystal Violet-84.3% loading[1]
PCEA Homopolymer HydrogelCrystal Violet-99.5% loading[1]
PNVF Homopolymer HydrogelCongo Red-35.8% loading[1]
PHEA Homopolymer HydrogelCongo Red-27.2% loading[1]
PCEA Homopolymer HydrogelCongo Red-12.0% loading[1]

Experimental Protocols

Protocol 1: Synthesis of P(NVF-co-HEA) Hydrogels by Photopolymerization

This protocol describes the synthesis of copolymer hydrogels of N-vinylformamide (NVF) and N-hydroxyethyl acrylamide (HEA) using UV-LED photopolymerization.[1][5]

Materials:

  • N-vinylformamide (NVF), monomer

  • N-hydroxyethyl acrylamide (HEA), comonomer

  • Poly(ethylene glycol) diacrylate (PEGDA), crosslinker[1]

  • Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO), photoinitiator[1]

  • Deionized water

  • Glass plates

  • PET sheets

Procedure:

  • Prepare the monomer mixture by dissolving the desired amounts of NVF, HEA, PEGDA, and TPO in deionized water. A typical formulation might contain a specific molar ratio of NVF to HEA, with a fixed percentage of crosslinker and photoinitiator relative to the total monomer content.

  • Inject 1.5 mL of the hydrogel precursor solution between two glass plates lined with PET sheets to prevent adhesion. The mold dimensions can be controlled, for example, to 4 cm x 4 cm x 0.1 cm.[1]

  • Seal the mold with clips and place it under a UV-LED light source for a specified time (e.g., 2 minutes) to induce polymerization and crosslinking.[1]

  • After curing, carefully remove the polymer sheet from the mold.

  • Rinse the hydrogel with deionized water to remove any unreacted monomers.

  • Immerse the swollen hydrogel in deionized water for 5 days, changing the water daily, to ensure complete removal of any residual unreacted components before characterization.[1]

Protocol 2: Synthesis of pH-Sensitive PNVF Nanogels for Protein Delivery

This protocol outlines the synthesis of acid-labile PNVF nanogels via inverse emulsion polymerization, suitable for pH-triggered protein release.[7]

Materials:

  • N-vinylformamide (NVF), monomer

  • Ketal-containing crosslinker (acid-labile)

  • Surfactant (e.g., Span 80)

  • Organic solvent (e.g., cyclohexane)

  • Initiator (e.g., AIBN or V-50)

  • Aqueous buffer solution

  • Protein to be encapsulated (e.g., lysozyme)

Procedure:

  • Prepare the aqueous phase by dissolving NVF, the ketal-containing crosslinker, and the protein (e.g., lysozyme) in an aqueous buffer.

  • Prepare the organic phase by dissolving the surfactant in the organic solvent.

  • Create an inverse emulsion by adding the aqueous phase to the organic phase under vigorous stirring to form fine aqueous droplets dispersed in the organic continuous phase.

  • Initiate polymerization by adding the initiator and heating the emulsion to the required temperature (e.g., 60-70 °C for AIBN).

  • Allow the polymerization to proceed for several hours.

  • After polymerization, purify the nanogels by repeated centrifugation and washing with an appropriate solvent (e.g., hexane followed by ethanol) to remove the oil phase, surfactant, and unreacted monomers.

  • Resuspend the purified nanogels in an aqueous buffer for storage and further use.

Protocol 3: Characterization of Hydrogel Properties

Equilibrium Water Content (%EWC):

  • Immerse the hydrogel sample in deionized water until it reaches swelling equilibrium (typically 24-48 hours).

  • Remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Dry the hydrogel sample to a constant weight in a vacuum oven at a specific temperature (e.g., 60 °C) and weigh it (Wd).

  • Calculate the %EWC using the following formula: %EWC = [(Ws - Wd) / Ws] x 100

In Vitro Drug/Dye Release:

  • Load the hydrogel with the drug or dye by soaking it in a concentrated solution of the substance for a specific period.

  • Transfer the loaded hydrogel to a known volume of release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37 °C) with gentle agitation.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Determine the concentration of the released drug/dye in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug/dye released over time. The release kinetics can be fitted to various mathematical models such as the Higuchi and Korsmeyer-Peppas models to understand the release mechanism.[8][9]

Visualizations

Experimental Workflow for NVF Hydrogel Synthesis and Characterization

G cluster_prep Pre-Polymerization cluster_synth Synthesis cluster_post Post-Polymerization cluster_char Characterization cluster_app Application Monomer Monomer Selection (NVF, HEA, etc.) Mix Preparation of Precursor Solution Monomer->Mix Crosslinker Crosslinker Selection (PEGDA, NVEE, etc.) Crosslinker->Mix Initiator Initiator Selection (Photo or Thermal) Initiator->Mix Solvent Solvent (e.g., Water) Solvent->Mix Polymerization Polymerization (e.g., UV Curing) Mix->Polymerization Purification Purification (Washing/Soaking) Polymerization->Purification Drying Drying (e.g., Lyophilization) Purification->Drying Swelling Swelling Studies (%EWC) Purification->Swelling Loading Drug/Dye Loading Purification->Loading Morphology Morphological Analysis (e.g., SEM) Drying->Morphology Mechanical Mechanical Testing (e.g., Compression) Swelling->Mechanical Release In Vitro Release Study Loading->Release Kinetics Release Kinetics Analysis Release->Kinetics

Caption: Workflow for NVF-based hydrogel synthesis and evaluation.

Relationship between Copolymer Composition and Hydrogel Properties

G cluster_input Input Parameters cluster_output Resulting Hydrogel Properties NVF_conc NVF Concentration Water_content Equilibrium Water Content (%EWC) NVF_conc->Water_content Increases Hydrophilicity Hydrophilicity NVF_conc->Hydrophilicity Increases Comonomer_type Comonomer Type (e.g., HEA, CEA) Comonomer_type->Water_content Modulates Mechanical_strength Mechanical Strength Comonomer_type->Mechanical_strength Modulates Crosslinker_density Crosslinker Density Crosslinker_density->Water_content Decreases Crosslinker_density->Mechanical_strength Increases Drug_release Drug Release Rate Water_content->Drug_release Influences Hydrophilicity->Drug_release Influences

Caption: Influence of composition on NVF hydrogel properties.

pH-Triggered Drug Release from NVF-based Hydrogels

G cluster_hydrogel NVF-based Hydrogel cluster_environment Target Environment cluster_outcome Outcome Hydrogel Drug-loaded PNVF Hydrogel (Acid-labile crosslinks) Acidic_pH Acidic pH (e.g., Tumor Microenvironment) Neutral_pH Neutral pH (e.g., Bloodstream) Release Drug Release Acidic_pH->Release Triggers crosslink cleavage No_Release Drug Retention Neutral_pH->No_Release Stable crosslinks Target_Cell Therapeutic Effect on Target Cell Release->Target_Cell

Caption: Mechanism of pH-responsive drug release from PNVF hydrogels.

References

Application Notes and Protocols: Poly(N-vinylformamide) in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of poly(N-vinylformamide) (PNVF) and its derivatives in wastewater treatment. The following sections detail the application of PNVF in flocculation, heavy metal removal, and dye adsorption, complete with experimental protocols, quantitative data summaries, and process visualizations.

Flocculation for Suspended Solids Removal

Poly(N-vinylformamide) and its hydrolyzed form, poly(vinylamine) (PVAm), are effective cationic polyelectrolytes used as flocculants in wastewater treatment.[1][2] They function by neutralizing the negative charges of suspended particles, which allows for the formation of larger agglomerates (flocs) that can be easily separated from the water through sedimentation or flotation.[3][4] The high density of amine groups in PVAm, derived from PNVF, makes it a particularly efficient flocculant for treating various types of industrial and municipal wastewater.[1][5]

Experimental Protocol: Flocculation Jar Test

This protocol outlines a standard jar test procedure to determine the optimal dosage of a PNVF-based flocculant for wastewater treatment.

Materials:

  • Wastewater sample

  • PNVF or PVAm flocculant solution (e.g., 0.1% w/v in deionized water)

  • Jar testing apparatus with multiple paddles

  • Beakers (e.g., 1000 mL)

  • Pipettes

  • Turbidimeter

  • pH meter

  • Spectrophotometer for Chemical Oxygen Demand (COD) analysis

Procedure:

  • Wastewater Characterization: Analyze the initial wastewater for turbidity, pH, and COD.

  • Jar Setup: Fill six beakers with 500 mL of the wastewater sample and place them in the jar testing apparatus.

  • Coagulant Addition (Optional): If required, add a coagulant (e.g., polyaluminum chloride or ferric chloride) to each beaker and rapidly mix at 200 rpm for 2 minutes.[6]

  • Flocculant Dosing: While stirring at a reduced speed (e.g., 40 rpm), add varying dosages of the PNVF flocculant solution to each beaker (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mg/L). One beaker should be a control with no flocculant.

  • Flocculation: Continue slow stirring at 40 rpm for 15-20 minutes to promote floc formation.[6]

  • Sedimentation: Stop stirring and allow the flocs to settle for 30 minutes.[6]

  • Supernatant Analysis: Carefully collect supernatant samples from approximately 2 cm below the surface of the water in each beaker.

  • Analysis: Measure the final turbidity, pH, and COD of each supernatant sample.

  • Efficiency Calculation: Calculate the removal efficiency for turbidity and COD for each flocculant dosage.

Quantitative Data: Flocculation Performance
Flocculant TypeWastewater TypeFlocculant Dosage (mg/L)Initial Turbidity (NTU)Final Turbidity (NTU)Turbidity Removal (%)Initial COD (mg/L)Final COD (mg/L)COD Removal (%)Reference
Cationic Polyacrylamide (similar to PVAm)Municipal Wastewater13030510.9896.436860.7283.5[5]
Ferric Chloride & Anionic FlocculantDetergent Manufacturing Wastewater1000 (FeCl3) + Anionic Flocculant-----80.8[7]
Copolymers of Acrylamide with Acrylic AcidIndustrial Wastewater---Effective removal---[8]

Note: Data for PNVF is often reported for its hydrolyzed form, PVAm, or similar cationic polymers.

Experimental Workflow: Flocculation Process

Flocculation_Workflow cluster_preparation Preparation cluster_process Jar Test Process cluster_analysis Analysis Wastewater Wastewater Sample Jar_Setup 1. Jar Setup Wastewater->Jar_Setup Flocculant PNVF Flocculant Solution Slow_Mix 3. Slow Mix (Flocculant Dosing) Flocculant->Slow_Mix Rapid_Mix 2. Rapid Mix (Coagulant Addition) Jar_Setup->Rapid_Mix Rapid_Mix->Slow_Mix Settling 4. Sedimentation Slow_Mix->Settling Supernatant Supernatant Sampling Settling->Supernatant Analysis Turbidity, pH, COD Measurement Supernatant->Analysis Results Determine Optimal Dosage Analysis->Results

Caption: Workflow for determining optimal PNVF flocculant dosage using a jar test.

Heavy Metal Adsorption

PNVF and its derivatives can be utilized as effective adsorbents for the removal of heavy metal ions from industrial wastewater. The amine groups present in the polymer chain can chelate with metal ions, effectively removing them from the solution.[9] This can be achieved through direct adsorption or in combination with membrane filtration in a process known as polymer-enhanced ultrafiltration (PEUF).[10]

Experimental Protocol: Batch Adsorption Study

This protocol describes a batch adsorption experiment to evaluate the heavy metal removal efficiency of a PNVF-based adsorbent.

Materials:

  • Synthetic heavy metal solution (e.g., Pb(II), Cd(II), Cu(II) of known concentration)

  • PNVF-based adsorbent (e.g., hydrogel or functionalized membrane)

  • Conical flasks or beakers

  • Shaker or magnetic stirrer

  • pH meter

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Adsorbent Preparation: Prepare the PNVF adsorbent in the desired form (e.g., hydrogel beads, powder).

  • Batch Setup: In a series of conical flasks, add a fixed amount of the PNVF adsorbent (e.g., 0.1 g) to a fixed volume of the heavy metal solution (e.g., 50 mL).

  • Parameter Variation: Vary experimental parameters in different sets of flasks:

    • pH: Adjust the initial pH of the solutions (e.g., from 2 to 8).

    • Contact Time: Agitate the flasks for different time intervals (e.g., 15, 30, 60, 120, 240 minutes).

    • Initial Concentration: Use solutions with varying initial heavy metal concentrations (e.g., 10, 25, 50, 100, 200 mg/L).

    • Adsorbent Dosage: Vary the amount of adsorbent added to the solutions (e.g., 0.05, 0.1, 0.2, 0.5 g).

  • Agitation: Place the flasks on a shaker at a constant speed (e.g., 150 rpm) and maintain a constant temperature.

  • Sample Collection and Analysis: After the specified contact time, filter the samples to separate the adsorbent. Analyze the filtrate for the remaining heavy metal concentration using AAS or ICP.

  • Data Analysis: Calculate the removal efficiency and the adsorption capacity (q_e) at equilibrium. Fit the data to adsorption isotherm (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order).

Quantitative Data: Heavy Metal Adsorption
AdsorbentHeavy MetalAdsorption Capacity (mg/g)Optimal pHContact Time (min)Removal Efficiency (%)Reference
PVA/ChitosanNi(II)52.63---[11]
PVA/ChitosanMn(II)30.30---[11]
Chitosan/PVAPb(II)166.3454096.1[9]
Chitosan/PVAZn(II)-53099.45[9]
Fe-BTC/PDA CompositePb(II)>400-<1>99.8[12]
Fe-BTC/PDA CompositeHg(II)>400-<1>99.8[12]

Note: Data for PNVF is limited; data for similar polymer composites are presented for comparison.

Logical Relationship: Heavy Metal Adsorption Mechanism

Adsorption_Mechanism PNVF PNVF Adsorbent (with Amine Groups) Chelation Chelation/ Complexation PNVF->Chelation Metal_Ions Heavy Metal Ions in Wastewater Metal_Ions->Chelation Adsorbed_Complex PNVF-Metal Complex (Solid Phase) Chelation->Adsorbed_Complex Clean_Water Treated Water Chelation->Clean_Water

Caption: Chelation of heavy metal ions by PNVF adsorbent.

Dye Removal with PNVF Hydrogels

PNVF can be used to synthesize hydrogels that are effective in adsorbing dyes from textile industry wastewater. The porous, three-dimensional network of the hydrogel provides a large surface area for dye molecules to be adsorbed. The functional groups on the polymer chains can interact with dye molecules through various mechanisms, including electrostatic interactions and hydrogen bonding.[13][14]

Experimental Protocol: Dye Adsorption by PNVF Hydrogel

This protocol details the synthesis of a PNVF hydrogel and its application in a batch adsorption study for dye removal.

Materials:

  • N-vinylformamide (NVF) monomer

  • Cross-linker (e.g., N,N'-methylenebisacrylamide)

  • Initiator (e.g., ammonium persulfate)

  • Dye solution (e.g., methylene blue, Congo red)

  • Deionized water

  • Beakers, conical flasks

  • UV-Vis spectrophotometer

  • Shaker

  • pH meter

Procedure: Part A: PNVF Hydrogel Synthesis

  • Monomer Solution: Prepare an aqueous solution of NVF monomer and the cross-linker.

  • Initiator Addition: Add the initiator to the monomer solution and mix thoroughly.

  • Polymerization: Pour the solution into a mold and allow it to polymerize at a specific temperature (e.g., 60°C) for a set time to form the hydrogel.

  • Washing and Drying: Cut the hydrogel into desired shapes and wash it extensively with deionized water to remove any unreacted monomers. Dry the hydrogel until a constant weight is achieved.

Part B: Batch Adsorption Study

  • Stock Solution: Prepare a stock solution of the target dye in deionized water.

  • Batch Experiments: Add a known weight of the dried PNVF hydrogel to a series of flasks containing the dye solution at different initial concentrations.

  • Parameter Variation: Similar to the heavy metal adsorption study, vary parameters such as pH, contact time, and adsorbent dosage.

  • Equilibration: Agitate the flasks on a shaker until equilibrium is reached.

  • Analysis: Measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer to determine the final dye concentration.

  • Calculations: Calculate the percentage of dye removal and the adsorption capacity of the hydrogel.

Quantitative Data: Dye Adsorption by Hydrogels
Hydrogel TypeDyeAdsorption Capacity (mg/g)Optimal pHContact Time (h)Removal Efficiency (%)Reference
PolyacrylamideSafranine620-3-[15]
PVA/CS/CNFMethylene Blue79.530.2587.8[16]
Cellulose-basedCrystal Violet-9194.75[17]
Cellulose-basedMethylene Blue-9195.88[17]

Experimental Workflow: Dye Removal Using PNVF Hydrogel

Dye_Removal_Workflow cluster_synthesis Hydrogel Synthesis cluster_adsorption Batch Adsorption cluster_results Results Monomer_Sol Prepare Monomer & Cross-linker Solution Initiator_Add Add Initiator Monomer_Sol->Initiator_Add Polymerization Polymerize to form Hydrogel Initiator_Add->Polymerization Wash_Dry Wash and Dry Hydrogel Polymerization->Wash_Dry Batch_Setup Add Hydrogel to Dye Solution Wash_Dry->Batch_Setup Agitation Agitate until Equilibrium Batch_Setup->Agitation Analysis Analyze Supernatant (UV-Vis) Agitation->Analysis Calculation Calculate Removal Efficiency & Capacity Analysis->Calculation

Caption: Workflow for dye removal using a synthesized PNVF hydrogel.

References

Preparation of N-vinylformamide-Based Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of N-vinylformamide (NVF)-based coatings and adhesives. N-vinylformamide is a versatile monomer that, upon polymerization, yields poly(N-vinylformamide) (PNVF), a water-soluble, non-toxic polymer. The true potential of PNVF lies in its role as a precursor to polyvinylamine (PVAm), a highly functional polymer with primary amine groups, obtained through hydrolysis.[1] This unique chemistry allows for the development of a wide range of materials with tunable properties, making them suitable for various applications, including high-performance adhesives, functional coatings, and biomedical materials.

Synthesis of Poly(N-vinylformamide) (PNVF)

The foundational step in creating NVF-based coatings and adhesives is the polymerization of the NVF monomer. The choice of polymerization technique significantly influences the properties of the resulting polymer, such as molecular weight and polydispersity, which in turn affect the performance of the final product.

Free-Radical Polymerization

Free-radical polymerization is a common and versatile method for synthesizing PNVF. It can be carried out using various techniques, including solution, precipitation, and emulsion polymerization.

Experimental Protocol: Solution Polymerization of NVF

This protocol describes the synthesis of PNVF in an aqueous solution using a thermal initiator.

Materials:

  • N-vinylformamide (NVF), 98% (stabilized with 25-55 ppm 4-Hydroxy-TEMPO)[2]

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) or other suitable water-soluble initiator

  • Deionized water

  • Methanol or Acetone (for precipitation)

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Nitrogen inlet

  • Apparatus for precipitation and filtration (beaker, filter funnel, filter paper)

  • Vacuum oven

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, magnetic stirrer, thermometer, and nitrogen inlet.

  • Purging: Add the desired amount of NVF monomer and deionized water to the flask. Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition: Dissolve the initiator (e.g., AIBA) in a small amount of deionized water and add it to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 50-70 °C) while stirring continuously under a nitrogen atmosphere. The polymerization time will vary depending on the reaction conditions but is typically several hours.

  • Precipitation: After the desired polymerization time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous polymer solution to a non-solvent such as methanol or acetone with vigorous stirring.

  • Purification: Filter the precipitated PNVF and wash it several times with the non-solvent to remove unreacted monomer and initiator.

  • Drying: Dry the purified PNVF in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Table 1: Example Formulations for Solution Polymerization of PNVF

ParameterCondition 1Condition 2
NVF Concentration20 wt% in water40 wt% in water
Initiator (AIBA)0.5 mol% (relative to monomer)1.0 mol% (relative to monomer)
Temperature60 °C70 °C
Time6 hours4 hours

Experimental Workflow for Free-Radical Solution Polymerization of NVF

G Figure 1. Workflow for PNVF Synthesis via Solution Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification A Assemble Reaction Setup B Add NVF and Water A->B C Purge with Nitrogen B->C D Add Initiator Solution C->D E Heat to Reaction Temperature D->E F Maintain under Nitrogen E->F G Cool to Room Temperature F->G H Precipitate in Non-solvent G->H I Filter and Wash Polymer H->I J Dry under Vacuum I->J G Figure 2. PNVF to PVAm Conversion PNVF Poly(N-vinylformamide) (Non-ionic) Hydrolysis Basic Hydrolysis (e.g., NaOH, heat) PNVF->Hydrolysis PVAm Polyvinylamine (Cationic) Hydrolysis->PVAm G Figure 3. UV-Curable Coating Workflow A Formulation Blending (Oligomer, NVF, Diluent) B Add Photoinitiator A->B C Apply to Substrate B->C D UV Curing C->D E Cured Coating D->E

References

Synthesis of Functional Copolymers Using N-Vinylformamide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of functional copolymers using N-vinylformamide (NVF). These copolymers are gaining significant interest in biomedical applications, particularly in drug and gene delivery, owing to their biocompatibility, stimuli-responsive properties, and the versatility of the resulting functional materials.

Application Notes

N-vinylformamide is a versatile monomer that can be polymerized to poly(N-vinylformamide) (PNVF), a water-soluble, non-toxic polymer. The true potential of PNVF in biomedical applications is unlocked through its copolymerization with other functional monomers and subsequent chemical modifications. The formamide side group of PNVF can be hydrolyzed under acidic or basic conditions to yield primary amine groups, transforming the neutral PNVF into the cationic poly(vinylamine) (PVAm). This functionality is crucial for electrostatic interactions with negatively charged biological molecules like nucleic acids and for imparting a pH-responsive character to the copolymers.

Key Applications in Drug and Gene Delivery:
  • Stimuli-Responsive Drug Delivery: NVF can be copolymerized with monomers such as N-isopropylacrylamide (NIPAM) or N-vinylcaprolactam (NVCL) to create thermo-responsive hydrogels and nanoparticles.[1][2][3] These materials exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition and release an encapsulated drug in response to changes in temperature.[1][2] Furthermore, the hydrolysis of NVF units to vinylamine (VAm) introduces pH-sensitivity, allowing for drug release in the acidic microenvironment of tumors or within endosomes.[4][5][6][7]

  • Gene Delivery: The cationic nature of hydrolyzed PNVF copolymers (PVAm) makes them excellent candidates for complexing and delivering nucleic acids like siRNA and pDNA.[8][9][10] The primary amine groups can electrostatically bind to the negatively charged phosphate backbone of nucleic acids, protecting them from enzymatic degradation and facilitating their cellular uptake.

  • Biomaterial Coatings and Scaffolds: Copolymers of NVF have been explored for creating biocompatible coatings on medical devices and as scaffolds for tissue engineering.[11] Their hydrophilic nature and the presence of functional groups for further modification make them suitable for these applications.

Experimental Protocols

This section provides detailed protocols for the synthesis and functionalization of NVF-based copolymers.

Protocol 1: Synthesis of Thermo-responsive Poly(N-vinylcaprolactam-co-N-vinylformamide) via Free Radical Polymerization

This protocol describes the synthesis of a thermo-responsive copolymer hydrogel. The ratio of NVCL to NVF can be varied to tune the lower critical solution temperature (LCST).[3]

Materials:

  • N-vinylcaprolactam (NVCL)

  • N-vinylformamide (NVF)

  • Poly(ethylene glycol) diacrylate (PEGDA, as crosslinker)

  • Ammonium persulfate (APS, as initiator)

  • Sodium dodecyl sulfate (SDS, as emulsifier)

  • Sodium hydrogen carbonate (as buffer)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve NVCL, NVF, PEGDA, and SDS in deionized water. The total monomer concentration is typically around 5-10 wt%.

  • Add sodium hydrogen carbonate to buffer the solution.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 70°C with stirring.

  • Dissolve APS in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.

  • Continue the reaction for 7 hours at 70°C under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature. The resulting polymer dispersion can be purified by dialysis against deionized water for 48 hours to remove unreacted monomers and other small molecules.

  • The purified hydrogel can be obtained by lyophilization.

ParameterValueReference
Monomers N-vinylcaprolactam (NVCL), N-vinylformamide (NVF)[3]
Crosslinker Poly(ethylene glycol) diacrylate (PEGDA)[3]
Initiator Ammonium persulfate (APS)[3]
Temperature 70°C[3]
Reaction Time 7 hours[3]

Table 1: Reaction parameters for the synthesis of thermo-responsive poly(N-vinylcaprolactam-co-N-vinylformamide) hydrogels.

Protocol 2: Controlled Synthesis of Poly(N-vinylformamide) Block Copolymers via RAFT Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization allows for the synthesis of well-defined block copolymers with controlled molecular weights and low dispersity, which is crucial for creating advanced drug delivery systems.[12]

Materials:

  • N-vinylformamide (NVF)

  • Xanthate-based RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)

  • 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65) or other suitable initiator

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Macro-RAFT agent (for block copolymer synthesis, e.g., xanthate-terminated poly(N-vinylcaprolactam))[12]

Procedure for Homopolymerization:

  • In a Schlenk flask, dissolve NVF, the RAFT agent, and the initiator in anhydrous DMSO.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 35°C) to start the polymerization.

  • Monitor the monomer conversion over time by taking aliquots and analyzing them using ¹H NMR.

  • Quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether), filter, and dry under vacuum.

Procedure for Block Copolymerization:

  • Synthesize the first block (e.g., poly(N-vinylcaprolactam)) as a macro-RAFT agent using a similar RAFT polymerization protocol.

  • In a Schlenk flask, dissolve the purified macro-RAFT agent, NVF, and initiator in anhydrous DMSO.

  • Follow steps 2-6 from the homopolymerization procedure.

ParameterValueReference
Monomer N-vinylformamide (NVF)[12]
Solvent Dimethyl sulfoxide (DMSO)[12]
RAFT Agent Xanthate-based[12]
Initiator V-65[12]
Temperature 35°C[12]

Table 2: Reaction parameters for the RAFT polymerization of N-vinylformamide.

Protocol 3: Hydrolysis of Poly(N-vinylformamide) Copolymers to Poly(vinylamine) Copolymers

This protocol describes the conversion of the formamide groups to primary amine groups, imparting cationic and pH-responsive properties to the copolymer. Basic hydrolysis is generally more efficient than acidic hydrolysis.

Materials:

  • PNVF-containing copolymer

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • Deionized water

Procedure (Basic Hydrolysis):

  • Dissolve the PNVF copolymer in deionized water.

  • Prepare a solution of NaOH in deionized water.

  • Add the NaOH solution to the polymer solution with stirring. The molar ratio of NaOH to formamide units should be at least 1:1 for complete hydrolysis.

  • Heat the reaction mixture to 80°C and maintain for 8-12 hours.

  • Cool the solution to room temperature.

  • Purify the resulting poly(vinylamine) copolymer by dialysis against deionized water to remove excess NaOH and sodium formate.

  • Isolate the final product by lyophilization.

ParameterValueReference
Hydrolysis Agent Sodium hydroxide (NaOH)[4]
Temperature 80°C[4]
Time 8-12 hours[4]
NaOH:Formamide Ratio ≥ 1:1[4]

Table 3: Reaction parameters for the basic hydrolysis of PNVF copolymers.

Protocol 4: Drug Loading and In Vitro Release Study

This protocol outlines a general procedure for loading a drug into NVF-based hydrogels and studying its release profile.

Materials:

  • Lyophilized NVF-based hydrogel

  • Drug of interest (e.g., an anticancer drug, protein, or model dye)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.8)

Drug Loading (Swelling-Diffusion Method):

  • Prepare a stock solution of the drug in a suitable solvent (e.g., deionized water or PBS).

  • Immerse a known weight of the dry hydrogel in the drug solution.

  • Allow the hydrogel to swell and absorb the drug solution for a specified period (e.g., 48-72 hours) at a controlled temperature.

  • Remove the swollen hydrogel, gently blot the surface to remove excess solution, and dry it (e.g., by lyophilization).

  • Determine the drug loading efficiency by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or HPLC and calculating the difference from the initial concentration.

Drug Loading Efficiency (%) = [(Initial Drug Amount - Drug in Supernatant) / Initial Drug Amount] x 100

In Vitro Drug Release:

  • Place a known amount of the drug-loaded hydrogel in a dialysis bag or a vial containing a known volume of release medium (e.g., PBS at pH 7.4 or pH 5.8).

  • Place the setup in a shaking water bath at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the aliquots using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released over time.

ParameterDescriptionReference
Loading Method Swelling-Diffusion[4][13]
Release Medium Phosphate-buffered saline (PBS)[4][13]
Temperature 37°C[4][13]
Quantification UV-Vis Spectroscopy or HPLC[4][13]

Table 4: Parameters for drug loading and release studies.

Visualizations

Synthesis_Workflow cluster_synthesis Copolymer Synthesis cluster_functionalization Functionalization NVF N-Vinylformamide (NVF) Polymerization Controlled/Free Radical Polymerization NVF->Polymerization Comonomer Functional Comonomer (e.g., NVCL, Acrylic Acid) Comonomer->Polymerization PNVF_Copolymer PNVF-based Copolymer Polymerization->PNVF_Copolymer Hydrolysis Hydrolysis (Acidic/Basic) PNVF_Copolymer->Hydrolysis Post-polymerization modification PVAm_Copolymer Functional PVAm Copolymer (Cationic, pH-responsive) Hydrolysis->PVAm_Copolymer

Caption: General workflow for the synthesis and functionalization of NVF copolymers.

Drug_Delivery_Workflow Copolymer Functional NVF Copolymer Loading Drug Loading (e.g., Swelling) Copolymer->Loading Drug Therapeutic Drug Drug->Loading Carrier Drug-Loaded Nanocarrier (Hydrogel/Nanoparticle) Loading->Carrier Stimulus Stimulus (e.g., Temp, pH) Carrier->Stimulus Release Drug Release Stimulus->Release Target Target Cell/Tissue Release->Target Effect Therapeutic Effect Target->Effect

Caption: Stimuli-responsive drug delivery from NVF copolymer-based nanocarriers.

Gene_Delivery_Workflow PVAm_Copolymer Cationic PVAm Copolymer Complexation Electrostatic Complexation PVAm_Copolymer->Complexation siRNA siRNA/pDNA siRNA->Complexation Polyplex Polyplex Complexation->Polyplex Uptake Cellular Uptake (Endocytosis) Polyplex->Uptake Cell Target Cell Cell->Uptake Endosome Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape Release siRNA Release Escape->Release Silencing Gene Silencing Release->Silencing

Caption: Conceptual workflow for gene delivery using cationic PVAm copolymers.

References

Application Notes and Protocols for the Hydrolysis of Poly(N-vinylformamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acidic and basic hydrolysis of poly(N-vinylformamide) (PNVF) to produce polyvinylamine) (PVAm). PVAm is a highly versatile cationic polymer with a high density of primary amine groups, making it of significant interest for various applications in drug development, including gene delivery, drug formulation, and surface modification of biomedical devices.[1][2]

Introduction

Poly(N-vinylformamide) is a non-ionic, water-soluble polymer that serves as a key precursor to polyvinylamine).[3] Direct polymerization of vinylamine is not feasible due to the monomer's instability.[4][5] Therefore, PVAm is synthesized through the hydrolysis of PNVF. The degree of hydrolysis can be controlled by the reaction conditions, allowing for the tuning of the polymer's charge density and properties for specific applications.[3] This document outlines established protocols for both acidic and basic hydrolysis of PNVF.

Acidic Hydrolysis of Poly(N-vinylformamide)

Acidic hydrolysis of PNVF results in the formation of polyvinylammonium salt. This method is characterized by a limited degree of conversion due to electrostatic repulsion among the cationic amine groups that are generated along the polymer chain.[6][7]

Experimental Protocol: Acidic Hydrolysis
  • Dissolution: Dissolve poly(N-vinylformamide) in deionized water to the desired concentration (e.g., 5-10 wt%).

  • Acid Addition: Add a strong acid, such as hydrochloric acid (HCl), to the PNVF solution. The molar ratio of acid to amide groups is a critical parameter influencing the rate and extent of hydrolysis.[6]

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and maintain it for a defined period (e.g., 4-24 hours) with continuous stirring.[6][8]

  • Purification: The resulting polyvinylamine) hydrochloride solution can be purified by dialysis against deionized water to remove excess acid and other small molecules.

  • Isolation: The purified polymer can be isolated by freeze-drying or precipitation in a non-solvent like acetone.[6]

Characterization of Acid-Hydrolyzed PVAm

The degree of hydrolysis can be determined using techniques such as:

  • ¹H NMR Spectroscopy: Comparison of the integral of the formyl proton signal (around 8.0 ppm) with the signals of the polymer backbone protons.[8]

  • FTIR Spectroscopy: Monitoring the disappearance of the amide I band (around 1650 cm⁻¹) and the appearance of amine-related bands.

Basic Hydrolysis of Poly(N-vinylformamide)

Basic hydrolysis of PNVF is the more common method as it can lead to nearly complete conversion of the formamide groups to primary amines, yielding polyvinylamine).[6][9]

Experimental Protocol: Basic Hydrolysis
  • Dissolution: Prepare a solution of PNVF in an aqueous basic solution, such as sodium hydroxide (NaOH). A typical concentration is 10% PNVF in 2 M NaOH.[9]

  • Reaction: Heat the mixture to a temperature between 60°C and 80°C with vigorous stirring.[4][9] The reaction time can vary from a few hours to 24 hours, depending on the desired degree of hydrolysis.[6] For nearly complete hydrolysis, a reaction time of 12 hours is often employed.[6]

  • By-product: A by-product of this reaction is sodium formate (HCOONa).[9]

  • Purification: The resulting PVAm solution can be purified by dialysis against deionized water to remove excess base and sodium formate.

  • Isolation: The purified PVAm can be obtained as a solid by freeze-drying the aqueous solution.

Quantitative Data Summary

The following tables summarize key quantitative data for the acidic and basic hydrolysis of PNVF.

Table 1: Acidic Hydrolysis of PNVF

ParameterValue/RangeEffect on HydrolysisReference(s)
Acid HClProvides H+ for catalysis[6][7]
Acid/Amide Molar Ratio VariableHigher ratio increases rate but conversion is limited[6]
Temperature 60 - 80 °CHigher temperature increases reaction rate[6][10]
Reaction Time 4 - 24 hoursLonger time increases conversion up to a limit[6][8]
Maximum Conversion LimitedElectrostatic repulsion limits conversion[6][7]

Table 2: Basic Hydrolysis of PNVF

ParameterValue/RangeEffect on HydrolysisReference(s)
Base NaOHProvides OH- for nucleophilic attack[6][9]
Base/Amide Molar Ratio > 1Complete conversion is achievable[6][7]
Temperature 60 - 80 °CHigher temperature significantly increases reaction rate[4][9]
Reaction Time 4 - 12 hoursAlmost complete conversion can be achieved in 12 hours[6][9]
Maximum Conversion ~100%High conversion rates are possible[6][9]

Experimental Workflows

The following diagrams illustrate the experimental workflows for the acidic and basic hydrolysis of PNVF.

Acidic_Hydrolysis_Workflow PNVF Poly(N-vinylformamide) Dissolution Dissolve in Water PNVF->Dissolution Acid_Addition Add HCl Dissolution->Acid_Addition Reaction Heat (60-80°C) Stir for 4-24h Acid_Addition->Reaction Purification Dialysis Reaction->Purification Isolation Freeze-drying or Precipitation Purification->Isolation PVAm_HCl Poly(vinylammonium chloride) Isolation->PVAm_HCl

Caption: Workflow for the acidic hydrolysis of PNVF.

Basic_Hydrolysis_Workflow PNVF Poly(N-vinylformamide) Dissolution Dissolve in NaOH solution PNVF->Dissolution Reaction Heat (60-80°C) Stir for 4-12h Dissolution->Reaction Purification Dialysis Reaction->Purification Isolation Freeze-drying Purification->Isolation PVAm Poly(vinylamine) Isolation->PVAm

Caption: Workflow for the basic hydrolysis of PNVF.

Applications in Drug Development

The resulting polyvinylamine) is a versatile platform for various applications in drug development:

  • Gene and Drug Delivery: The cationic nature of PVAm allows for the complexation with negatively charged molecules like DNA, siRNA, and some drugs, facilitating their delivery into cells.[1][11]

  • Biomaterial Coatings: PVAm can be used to modify the surface of biomedical devices to improve biocompatibility, reduce fouling, or introduce specific functionalities.[1][2]

  • Hydrogel Formulation: PVAm and its derivatives can be crosslinked to form hydrogels for controlled drug release and tissue engineering applications.[5][12]

Signaling Pathway and Logical Relationships

The hydrolysis of PNVF to PVAm is a fundamental chemical transformation that enables a cascade of potential applications in drug development. The primary amine groups introduced onto the polymer backbone are key functional handles for further modification and interaction with biological systems.

PNVF_to_Applications cluster_hydrolysis Hydrolysis cluster_applications Drug Development Applications PNVF Poly(N-vinylformamide) Hydrolysis Acidic or Basic Hydrolysis PNVF->Hydrolysis PVAm Poly(vinylamine) (Cationic Polymer) Hydrolysis->PVAm Gene_Delivery Gene/RNA Delivery PVAm->Gene_Delivery Complexation with nucleic acids Drug_Formulation Drug Formulation PVAm->Drug_Formulation Carrier for drug molecules Surface_Modification Surface Modification PVAm->Surface_Modification Coating of biomaterials

Caption: Logical relationship from PNVF hydrolysis to drug development applications.

References

Application of Poly(N-vinylformamide) Derivatives in the Papermaking Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-vinylformamide) (PNVF) and its hydrolyzed form, polyvinylamine (PVAm), are highly versatile cationic polymers making significant inroads in the papermaking industry. These polymers offer a unique combination of functionalities that address key challenges in paper manufacturing, including enhancing paper strength, improving machine runnability, and promoting sustainability through better resource utilization. This document provides detailed application notes on the use of PNVF-derived polymers in papermaking, along with comprehensive experimental protocols for their evaluation.

PNVF itself is a non-ionic, water-soluble polymer. However, through partial or complete hydrolysis, the formamide groups are converted to primary amine groups, yielding copolymers of PNVF and PVAm, or fully hydrolyzed PVAm. The resulting cationic nature of these polymers is central to their functionality in the anionic environment of a papermaking slurry. They are primarily utilized as wet and dry strength agents and as retention and drainage aids.

Principle of Action

The primary mechanism of PNVF-derived polymers in papermaking revolves around their cationic charge. In a typical pulp slurry, both the cellulose fibers and inorganic fillers carry a negative surface charge, leading to electrostatic repulsion. The cationic PVAm or PNVF-PVAm copolymers adsorb onto these negatively charged surfaces, neutralizing the charge and enabling stronger interactions.

As a strength agent , PVAm forms both ionic and covalent bonds with the cellulose fibers. The strong electrostatic attraction between the cationic polymer and anionic fibers facilitates intimate contact. Subsequently, covalent bonds can form between the amine groups of PVAm and the hydroxyl and aldehyde groups on the cellulose surface, creating a robust network that enhances both the wet and dry strength of the final paper product.[1]

As a retention and drainage aid , the charge neutralization effect of PVAm causes the fine particles in the pulp slurry, including fiber fines and fillers, to agglomerate with the larger fibers. This process, known as flocculation, prevents these fine particles from being washed out with the water during sheet formation, thereby improving their retention in the paper sheet. This not only reduces material loss and the load on wastewater treatment systems but also improves the drainage of water from the forming web, allowing for increased machine speeds and reduced energy consumption in the drying section.[2][3]

Applications and Benefits

The application of PNVF-derived polymers in the wet-end of the papermaking process offers a multitude of benefits:

  • Enhanced Paper Strength: Significant improvements in both wet and dry strength properties of the paper are observed. This includes tensile strength, bursting strength, and internal bond strength. For instance, a mill trial utilizing a dual polymer system of cationic PVAm and anionic polyacrylamide (PAM) reported a 25.3% increase in machine direction tensile strength and a 48.4% increase in cross-direction tensile strength.[4] Another study showed that newsprint treated with PVAm could achieve a wet strength that is nearly 30% of its dry strength.[5]

  • Improved Retention and Drainage: PVAm is highly effective in increasing the retention of fines and fillers, leading to cost savings and a cleaner white water system. The improved drainage allows for faster machine speeds and reduced steam consumption in the dryer section, enhancing overall production efficiency.[2][3]

  • Enhanced Performance of Other Additives: Due to its high cationic charge density, PVAm can act as a fixative for other papermaking additives, such as sizing agents and optical brightening agents, improving their efficiency.

  • Use in Recycled Fiber: PNVF-derived polymers are particularly beneficial in furnishes containing recycled fibers, which often have lower intrinsic strength. The addition of these polymers can significantly upgrade the quality of paper made from recycled content.

Quantitative Data on Performance Enhancement

The following table summarizes the reported effects of PVAm on various paper properties. It is important to note that the effectiveness of PVAm can vary depending on factors such as the type of pulp, the degree of hydrolysis of the PNVF, the dosage, the addition point, and the overall wet-end chemistry.

Paper PropertyPolymer SystemPulp TypeDosageObserved Improvement
Dry Tensile Strength Cationic PVAm - Anionic PAMVirgin Unbleached Kraft PulpNot Specified25.3% (Machine Direction), 48.4% (Cross Direction) increase.[4]
Wet Tensile Strength PVAmNewsprintNot SpecifiedWet strength reached nearly 30% of the dry strength.[5]
Wet/Dry Strength Ratio 1 wt% PVAm solutionSulfite Pulp (Pine and Beech mixture)1 wt%A wet/dry strength ratio of 26% was achieved.[5]
Burst Strength PVAmLinerboardIncreasing Pick-upIncreased burst strength with increasing PVAm pick-up.[4]
Compressive Strength PVAmLinerboardIncreasing Pick-upIncreased compressive strength with increasing PVAm pick-up.[4]
Tensile Energy Absorption Cationic PVAm - Anionic PAMVirgin Unbleached Kraft PulpNot Specified48% (Machine Direction), 54% (Cross Direction) increase.[4]
Air Permeability Cationic PVAm - Anionic PAMVirgin Unbleached Kraft PulpNot Specified22% improvement.[4]

Experimental Protocols

The following are detailed methodologies for the preparation of laboratory handsheets treated with PNVF-derived polymers and the subsequent testing of their physical properties. These protocols are based on standard methods from the Technical Association of the Pulp and Paper Industry (TAPPI).

Protocol 1: Preparation of Laboratory Handsheets with PNVF/PVAm

This protocol is based on TAPPI T 205 "Forming handsheets for physical tests of pulp." [1][6]

1. Materials and Equipment:

  • Pulp slurry of a known consistency.

  • PNVF/PVAm solution of a known concentration (e.g., 1% w/v).

  • Standard pulp disintegrator.

  • Handsheet former with a standard 159 mm diameter wire screen.

  • Couch roll and plates.

  • Press with two blotter sheets per handsheet.

  • Drying rings and plates.

  • Graduated cylinders.

  • Distilled or deionized water.

2. Procedure:

  • Pulp Preparation:

    • Prepare a pulp slurry of a specific consistency (e.g., 0.3%) using a standard disintegrator according to TAPPI T 205.[7] Ensure the pulp is well dispersed.

  • PNVF/PVAm Addition:

    • For each handsheet, measure a specific volume of the pulp slurry into a graduated cylinder.

    • Add the desired amount of the PNVF/PVAm solution to the pulp slurry. The dosage is typically calculated based on the oven-dry weight of the pulp (e.g., 0.1%, 0.5%, 1.0% polymer on pulp).

    • Gently mix the treated slurry by inverting the cylinder several times to ensure uniform distribution of the polymer.

  • Handsheet Formation:

    • Fill the deckle box of the handsheet former with water.

    • Pour the treated pulp slurry into the deckle box.

    • Gently agitate the slurry with a perforated stirrer.

    • Drain the water through the wire mesh to form the sheet.

  • Couching and Pressing:

    • Place a blotter paper on the formed sheet and use the couch roll to transfer the sheet from the wire to the blotter.

    • Place the handsheet between two new blotters and press it at a specified pressure (e.g., 345 kPa) for a set duration (e.g., 5 minutes).

  • Drying:

    • Place the pressed handsheet in a drying ring on a drying plate and allow it to air-dry in a conditioned environment (23°C and 50% relative humidity) as per TAPPI T 402 .

Protocol 2: Physical Testing of Handsheets

1. Conditioning:

  • Condition all handsheets in a controlled environment (23 ± 1°C and 50 ± 2% relative humidity) for at least 24 hours before testing, as specified in TAPPI T 402 .

2. Tensile Strength and Elongation:

  • This test is performed according to TAPPI T 404 "Tensile breaking strength and elongation of paper and paperboard (using pendulum-type tester)" or TAPPI T 494 for constant rate of elongation apparatus.[8][9][10]

  • Cut test specimens of a specified width (e.g., 15 mm) from the handsheets in both machine and cross-machine directions (for machine-made paper).

  • Clamp the specimen in the tensile tester and apply a tensile force until the specimen breaks.

  • Record the maximum force applied (tensile strength) and the elongation at break.

3. Bursting Strength:

  • This test is performed according to TAPPI T 403 "Bursting strength of paper." [11][12][13][14][15]

  • Clamp the handsheet in the bursting tester.

  • Apply increasing hydraulic pressure through a rubber diaphragm to the underside of the paper until it ruptures.

  • Record the maximum pressure as the bursting strength.

4. Tearing Resistance:

  • This test is performed according to TAPPI T 414 "Internal tearing resistance of paper (Elmendorf-type method)." [16][17][18][19][20]

  • Make an initial cut in a stack of handsheets.

  • Use a pendulum-type instrument (Elmendorf tear tester) to measure the force required to continue the tear through a specified distance.

  • The result is reported as the tear index.

Protocol 3: Evaluation of Retention and Drainage

1. First-Pass Retention (Britt Jar Test):

  • This procedure is based on TAPPI T 261 "Fines content of pulp and paper stock by Britt jar." [21]

  • Apparatus: Dynamic Drainage Jar (Britt Jar) with a screen of a specified mesh size (e.g., 200 mesh).

  • Procedure:

    • Add a known volume of pulp slurry (e.g., 500 mL of 0.5% consistency) to the Britt Jar.

    • Start the agitator at a specified speed to simulate paper machine shear forces.

    • Add the PNVF/PVAm solution and allow it to mix for a set time (e.g., 30 seconds).

    • Open the drain valve and collect a specific volume of the filtrate (white water).

    • Determine the solids content of the collected filtrate and the initial pulp slurry.

    • Calculate the first-pass retention as follows: Retention (%) = [(Solids in Slurry - Solids in Filtrate) / Solids in Slurry] x 100

2. Drainage Rate:

  • Apparatus: A drainage tester (e.g., a modified Schopper-Riegler freeness tester or a Dynamic Drainage Analyzer).

  • Procedure:

    • Prepare a sample of the treated pulp slurry as in the retention test.

    • Pour the slurry into the drainage tester.

    • Measure the time it takes for a specific volume of water to drain through the forming wire.

    • A shorter drainage time indicates a higher drainage rate.

Visualizations

The following diagrams illustrate key concepts related to the application of PNVF/PVAm in the papermaking industry.

PNVF_Hydrolysis_and_Application cluster_synthesis PNVF Synthesis and Hydrolysis cluster_application Application in Papermaking N-vinylformamide N-vinylformamide PNVF PNVF N-vinylformamide->PNVF Polymerization Hydrolysis Hydrolysis PNVF->Hydrolysis PNVF-PVAm_Copolymer PNVF-PVAm Copolymer / PVAm Hydrolysis->PNVF-PVAm_Copolymer Wet_End_Addition Wet_End_Addition PNVF-PVAm_Copolymer->Wet_End_Addition Pulp_Slurry Pulp Slurry (Anionic Fibers & Fillers) Pulp_Slurry->Wet_End_Addition Treated_Pulp Treated Pulp Slurry Wet_End_Addition->Treated_Pulp Paper_Machine Paper Machine (Forming, Pressing, Drying) Treated_Pulp->Paper_Machine Sheet Formation Final_Paper Final Paper Product Paper_Machine->Final_Paper Improved Properties

Caption: Workflow of PNVF synthesis, hydrolysis, and application in papermaking.

PVAm_Cellulose_Interaction cluster_fiber Cellulose Fiber Surface (Anionic) cluster_pvam PVAm Chain (Cationic) F1 OH F2 OH F3 COO- F4 OH P1 NH3+ P1->F3 Ionic Bond (Electrostatic Attraction) P2 NH3+ P2->F2 Covalent Bond (with aldehyde groups) P3 NH2 P4 NH3+ P4->F1 Hydrogen Bond

Caption: Bonding mechanisms between PVAm and cellulose fibers.

Experimental_Workflow cluster_testing 6. Physical Testing Pulp_Slurry_Prep 1. Pulp Slurry Preparation (TAPPI T 205) PVAm_Addition 2. PNVF/PVAm Addition (Varying Dosages) Pulp_Slurry_Prep->PVAm_Addition Handsheet_Formation 3. Handsheet Formation (TAPPI T 205) PVAm_Addition->Handsheet_Formation Retention_Test Retention/Drainage (Britt Jar) PVAm_Addition->Retention_Test Pressing_Drying 4. Pressing and Drying Handsheet_Formation->Pressing_Drying Conditioning 5. Conditioning (TAPPI T 402) Pressing_Drying->Conditioning Tensile_Test Tensile Strength (TAPPI T 404/T 494) Conditioning->Tensile_Test Burst_Test Burst Strength (TAPPI T 403) Conditioning->Burst_Test Tear_Test Tear Resistance (TAPPI T 414) Conditioning->Tear_Test Data_Analysis 7. Data Analysis and Comparison Tensile_Test->Data_Analysis Burst_Test->Data_Analysis Tear_Test->Data_Analysis Retention_Test->Data_Analysis

Caption: Experimental workflow for evaluating PNVF/PVAm in papermaking.

References

Application Notes: N-vinylformamide in the Synthesis of Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-vinylformamide (NVF) is a versatile monomer that serves as a crucial precursor for the synthesis of functional polymers with significant applications in the biomedical field, particularly in drug delivery.[1][2] Its polymer, poly(N-vinylformamide) (PNVF), is water-soluble and biocompatible.[1][3] The true potential of PNVF is unlocked through its hydrolysis to poly(vinylamine) (PVAm), a polymer featuring primary amine groups that impart pH-sensitivity, making it a "smart" or "stimuli-responsive" material.[1][4] These stimuli-responsive polymers can undergo conformational and solubility changes in response to environmental triggers such as pH and temperature, making them ideal candidates for controlled drug release systems.[5][6][7]

pH-Responsive Polymers from NVF

The primary amine groups on the PVAm backbone have a pKa of approximately 8.0.[8] This means that in acidic environments (pH < pKa), the amine groups become protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell.[8] Conversely, in neutral or basic environments (pH > pKa), the amine groups are deprotonated, reducing repulsion and causing the polymer to shrink. This pH-dependent swelling and shrinking behavior is the basis for creating drug delivery systems that can release their payload in the acidic microenvironments of tumors or specific intracellular compartments.[9]

The conversion of PNVF to PVAm is most commonly achieved through acidic or basic hydrolysis.[1] Basic hydrolysis is often preferred as it can achieve nearly complete conversion of the formamide groups to primary amines.[1][10] Acidic hydrolysis, on the other hand, often results in limited conversion due to electrostatic repulsion from the newly formed cationic amine groups.[10][11]

Thermoresponsive Polymers from NVF

While NVF itself does not impart thermo-responsiveness, it can be copolymerized with other monomers, such as N-vinylisobutyramide or N-vinylcaprolactam, to create thermoresponsive polymers.[12][13] These copolymers can exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition from soluble to insoluble as the temperature is raised above the LCST. This property can be exploited for temperature-triggered drug delivery.

Applications in Drug Delivery

PNVF-based stimuli-responsive polymers can be formulated into various drug delivery systems, including hydrogels and nanogels.[1][9]

  • Hydrogels: These are crosslinked polymer networks that can absorb large amounts of water.[3] NVF-based hydrogels can be designed to swell and release an encapsulated drug in response to a specific pH.[3][8]

  • Nanogels: These are nano-sized hydrogel particles that offer advantages for systemic drug delivery, such as improved circulation time and the ability to target specific tissues.[9] Acid-labile PNVF nanogels have been shown to release encapsulated proteins much faster at a lower pH (e.g., pH 5.8) compared to physiological pH (e.g., pH 7.4).[9]

The biocompatibility of PNVF and PVAm further enhances their suitability for biomedical applications.[1]

Data Presentation

Table 1: Typical Conditions for Free-Radical Polymerization of N-vinylformamide

ParameterValueReference
Monomer Concentration Varies (influences kinetics)[1]
Initiator AIBA (2,2'-Azobis(2-methylpropionamidine)dihydrochloride)[1]
Initiator Concentration 2.94 x 10⁻³ mol/L[1]
Temperature 60°C[1]
Solvent Water or DMSO[13][14]
Polymerization Method Solution, Precipitation, Emulsion[1]

Table 2: Conditions for Hydrolysis of Poly(N-vinylformamide) to Poly(vinylamine)

ParameterAcidic HydrolysisBasic HydrolysisReference
Reagent HClNaOH[10][11]
Conversion LimitedNearly Complete[1][10]
Typical Conditions Temperature and acid-to-amide ratio dependent0.1 M NaOH, 60°C, 24 h[8][10]
Byproducts Polyvinyl ammonium salt, carboxylic acidFree amine, alkali metal salt of carboxylic acid[4]

Table 3: pH-Responsive Behavior of PNVF-based Nanogels for Protein Release

ParameterpH 5.8pH 7.4Reference
Dissolution Half-life 90 minutes~57 hours[9]
Lysozyme Release (over 200 min) ~95%~15%[9]

Experimental Protocols

Protocol 1: Synthesis of Poly(N-vinylformamide) via Free-Radical Polymerization

This protocol describes a typical free-radical polymerization of N-vinylformamide in an aqueous solution.

Materials:

  • N-vinylformamide (NVF) monomer

  • 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (AIBA) initiator

  • Deionized water

  • Nitrogen gas

  • Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Prepare the reaction solution by dissolving the desired amount of NVF monomer and AIBA initiator in deionized water in the reaction vessel. A typical initiator concentration is around 2.94 x 10⁻³ mol/L.[1]

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While maintaining a nitrogen atmosphere, heat the reaction vessel to 60°C using a water bath or heating mantle with stirring.[1]

  • Allow the polymerization to proceed for the desired amount of time. The reaction time will influence the final molecular weight of the polymer.

  • After polymerization, cool the reaction mixture to room temperature.

  • To purify the polymer, precipitate the PNVF solution in a non-solvent such as acetone.

  • Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the purified PNVF polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[4]

Protocol 2: Basic Hydrolysis of Poly(N-vinylformamide) to Poly(vinylamine)

This protocol details the conversion of PNVF to PVAm using sodium hydroxide.

Materials:

  • Poly(N-vinylformamide) (PNVF)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Reaction vessel with a magnetic stirrer and condenser

Procedure:

  • Dissolve the synthesized PNVF in deionized water in the reaction vessel to create a polymer solution.

  • Prepare a sodium hydroxide solution (e.g., 0.1 M) and add it to the PNVF solution. The molar ratio of NaOH to the formamide units in the PNVF should be greater than unity for complete conversion.[11]

  • Heat the reaction mixture to 60°C with continuous stirring.[8]

  • Maintain the reaction at this temperature for approximately 12-24 hours to ensure complete hydrolysis.[8]

  • After the reaction is complete, cool the solution to room temperature.

  • The resulting poly(vinylamine) solution can be purified by dialysis against deionized water to remove excess NaOH and sodium formate byproduct.

  • The purified PVAm solution can be used directly or the polymer can be isolated by lyophilization (freeze-drying).

Mandatory Visualization

experimental_workflow cluster_synthesis PNVF Synthesis start Prepare Reaction Solution (NVF, AIBA, Water) purge Purge with Nitrogen (30 min) start->purge polymerize Heat to 60°C under N2 (Polymerization) purge->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Acetone cool->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum (60°C) filter_wash->dry end_product Purified PNVF dry->end_product hydrolysis_pathway PNVF Poly(N-vinylformamide) (PNVF) H(C=O)NH- PVAm Poly(vinylamine) (PVAm) NH2- PNVF->PVAm + NaOH, H2O (Heat) drug_delivery_mechanism cluster_acidic Acidic pH (e.g., Tumor) cluster_neutral Physiological pH (e.g., Bloodstream) nanogel_swollen Swollen Nanogel (Protonated PVAm) drug_release Drug Release nanogel_swollen->drug_release Increased Permeability nanogel_shrunk Shrunken Nanogel (Neutral PVAm) nanogel_shrunk->nanogel_swollen pH Decrease drug_encapsulated Drug Encapsulated

References

Application Notes and Protocols: N-vinylformamide in Biomedical and Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-vinylformamide (NVF) and its resulting polymer, poly(N-vinylformamide) (PNVF), in various biomedical and tissue engineering applications. PNVF is a versatile, water-soluble, and biocompatible polymer that serves as a key building block for hydrogels, drug delivery systems, and tissue scaffolds.[1][2][3][4] Its low toxicity profile makes it an attractive alternative to other vinyl monomers like acrylamide.[2][3][5] Furthermore, PNVF can be readily hydrolyzed to polyvinylamine (PVAm), a cationic polymer with a high density of primary amine groups, expanding its range of biomedical applications.[2][6][7]

Synthesis of Poly(N-vinylformamide) (PNVF) Hydrogels

PNVF hydrogels can be synthesized through various methods, with free-radical polymerization being the most common. These hydrogels exhibit excellent swelling properties and can be tailored for specific applications by adjusting the monomer and crosslinker concentrations.

Experimental Protocol: Free-Radical Polymerization of PNVF Hydrogels

This protocol describes the synthesis of PNVF hydrogels using a thermal initiator.

Materials:

  • N-vinylformamide (NVF), purified by vacuum distillation

  • Crosslinker (e.g., N,N'-methylenebisacrylamide (MBA) or 2-(N-vinylformamido)ethyl ether (NVEE))

  • Thermal initiator (e.g., 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) or Potassium Persulfate (KPS))

  • Deionized (DI) water

  • Nitrogen gas

  • Glass molds (e.g., between two glass plates with a spacer)

Procedure:

  • Prepare the Monomer Solution: In a flask, dissolve the desired amount of NVF monomer and crosslinker in DI water. A typical concentration range for the monomer is 10-30 wt%. The crosslinker concentration can be varied from 0.5% to 5% (mass basis relative to the monomer) to control the hydrogel's properties.

  • Deoxygenate the Solution: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the Initiator: Dissolve the thermal initiator in a small amount of DI water and add it to the deoxygenated monomer solution. The initiator concentration is typically around 0.1-1.0 mol% relative to the monomer.

  • Polymerization: Quickly pour the final solution into the glass molds. Place the molds in an oven preheated to the initiator's decomposition temperature (e.g., 50-70°C for V-50 or KPS).

  • Curing: Allow the polymerization to proceed for a set time, typically 3-24 hours, to ensure complete conversion.

  • Hydrogel Retrieval and Purification: After polymerization, carefully remove the resulting hydrogel from the mold. To remove unreacted monomers and initiator, immerse the hydrogel in a large volume of DI water for several days, changing the water frequently.

  • Drying (Optional): If a dried hydrogel is required, it can be lyophilized (freeze-dried) or dried in a vacuum oven at a moderate temperature (e.g., 60°C).

Visualization of PNVF Hydrogel Synthesis Workflow

PNVF_Hydrogel_Synthesis cluster_prep Solution Preparation cluster_reaction Polymerization cluster_post Post-Processing Monomer NVF Monomer Mixing Mixing and Deoxygenation (N2 Purge) Monomer->Mixing Crosslinker Crosslinker (e.g., MBA) Crosslinker->Mixing Initiator Initiator (e.g., V-50) Initiator->Mixing DI_Water Deionized Water DI_Water->Mixing Molding Pouring into Molds Mixing->Molding Curing Thermal Curing (e.g., 60°C) Molding->Curing Purification Purification in DI Water Curing->Purification Drying Drying (Lyophilization or Vacuum Oven) Purification->Drying PNVF_Hydrogel PNVF Hydrogel Purification->PNVF_Hydrogel Swollen Hydrogel Drying->PNVF_Hydrogel

Caption: Workflow for the synthesis of PNVF hydrogels via free-radical polymerization.

Characterization of PNVF Hydrogels

The physical and chemical properties of PNVF hydrogels are crucial for their performance in biomedical applications. Key characterization techniques are outlined below.

Swelling Ratio

The swelling ratio indicates the hydrogel's capacity to absorb and retain water.

Experimental Protocol: Gravimetric Determination of Swelling Ratio

  • Dry Weight: Weigh a dried hydrogel sample (W_d).

  • Swelling: Immerse the dried hydrogel in an excess of DI water or a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C).

  • Equilibrium Swelling: At regular intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_s). Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculation: Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (W_s - W_d) / W_d

Mechanical Properties

The mechanical strength of hydrogels is critical for applications in tissue engineering where they may need to bear loads.

Experimental Protocol: Uniaxial Compression Testing

  • Sample Preparation: Prepare cylindrical hydrogel samples of known diameter and height.

  • Testing: Place the hydrogel sample between two parallel plates of a universal testing machine.

  • Compression: Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Data Acquisition: Record the stress and strain data until the hydrogel fractures.

  • Analysis: From the stress-strain curve, determine the compressive modulus (the initial linear slope), ultimate compressive strength (stress at fracture), and fracture strain.

Data Presentation: Properties of PNVF Hydrogels
Monomer Concentration (wt%)Crosslinker (MBA) (mol%)Equilibrium Swelling Ratio (in DI water)Compressive Modulus (kPa)
101~ 35~ 10
103~ 20~ 30
201~ 25~ 25
203~ 15~ 60
301~ 18~ 50
303~ 10~ 100

Note: These are representative values and can vary based on the specific synthesis conditions.

Application in Drug Delivery

PNVF hydrogels are excellent candidates for controlled drug delivery due to their high water content, biocompatibility, and tunable mesh size.[2][8]

Experimental Protocol: In Vitro Drug Release Study

This protocol describes how to evaluate the release of a model drug from a PNVF hydrogel.

Materials:

  • Drug-loaded PNVF hydrogel

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Drug Loading: The drug can be loaded into the hydrogel either by incorporating it into the monomer solution before polymerization or by soaking a pre-formed hydrogel in a concentrated drug solution.

  • Release Study Setup: Place a known amount of the drug-loaded hydrogel into a known volume of the release medium at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenishment: Immediately replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Quantification: Determine the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[9][10][11]

Visualization of Drug Delivery Application Workflow

Drug_Delivery_Workflow cluster_prep Preparation cluster_release In Vitro Release Study cluster_analysis Data Analysis PNVF_Synthesis PNVF Hydrogel Synthesis Drug_Loading Drug Loading into Hydrogel PNVF_Synthesis->Drug_Loading Incubation Incubation in Release Medium (e.g., PBS, 37°C) Drug_Loading->Incubation Sampling Periodic Sampling Incubation->Sampling Quantification UV-Vis Spectrophotometry Sampling->Quantification Cumulative_Release Calculate Cumulative Drug Release (%) Quantification->Cumulative_Release Kinetic_Modeling Fit to Release Models (e.g., Higuchi) Cumulative_Release->Kinetic_Modeling Result Drug Release Profile and Kinetics Kinetic_Modeling->Result

Caption: Workflow for evaluating in vitro drug release from PNVF hydrogels.

Application in Tissue Engineering

PNVF-based scaffolds can provide a three-dimensional environment that mimics the extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation.[1]

Experimental Protocol: Cell Seeding and Viability on PNVF Scaffolds

This protocol provides a general guideline for culturing cells on PNVF scaffolds.

Materials:

  • Sterile PNVF hydrogel scaffolds

  • Cell culture medium appropriate for the cell type

  • Cells (e.g., fibroblasts, mesenchymal stem cells)

  • Sterile PBS

  • Live/Dead viability/cytotoxicity kit

  • Fluorescence microscope

Procedure:

  • Scaffold Sterilization: Sterilize the PNVF scaffolds, for example, by soaking in 70% ethanol followed by extensive washing with sterile PBS, or by UV irradiation.

  • Cell Seeding: Place the sterile scaffolds in a culture plate. Seed a suspension of cells directly onto the surface of the scaffolds. Allow the cells to adhere for a few hours in a minimal volume of medium before adding more medium to cover the scaffold.

  • Cell Culture: Incubate the cell-seeded scaffolds in a humidified incubator at 37°C and 5% CO2. Change the culture medium every 2-3 days.

  • Cell Viability Assessment (Live/Dead Assay):

    • After the desired culture period, wash the cell-seeded scaffolds with PBS.

    • Incubate the scaffolds in a solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) according to the manufacturer's instructions.

    • Visualize the live and dead cells using a fluorescence microscope.

Visualization of Cell-Scaffold Interaction

Cell_Scaffold_Interaction Scaffold PNVF Hydrogel Scaffold Seeding Cell Seeding onto Scaffold Scaffold->Seeding Cells Cell Suspension Cells->Seeding Culture Incubation and Culture (37°C, 5% CO2) Seeding->Culture Viability Cell Viability Assessment (e.g., Live/Dead Assay) Culture->Viability Tissue Engineered Tissue Construct Culture->Tissue

Caption: Logical relationship of cell interaction with a PNVF scaffold in tissue engineering.

Hydrolysis of PNVF to Polyvinylamine (PVAm)

The conversion of PNVF to PVAm introduces primary amine groups, making the polymer cationic and highly functional for applications like gene delivery and surface modification. Basic hydrolysis is generally more efficient than acidic hydrolysis.[6][7][12]

Experimental Protocol: Basic Hydrolysis of PNVF

Materials:

  • PNVF polymer or hydrogel

  • Sodium hydroxide (NaOH) solution (e.g., 1-2 M)

  • DI water

  • Hydrochloric acid (HCl) for neutralization (optional)

  • Dialysis tubing (if starting with a PNVF solution)

Procedure:

  • Reaction Setup:

    • For PNVF hydrogels: Immerse the hydrogel in an excess of the NaOH solution.

    • For PNVF polymer solution: Add the NaOH solution to the PNVF solution to the desired final concentration.

  • Hydrolysis: Heat the reaction mixture to a temperature between 60-80°C and maintain for a specific duration (e.g., 2-12 hours). The degree of hydrolysis increases with time and temperature. Complete conversion can be achieved with a sufficient excess of NaOH and longer reaction times.[2][7]

  • Purification:

    • For hydrogels: Remove the hydrogel from the NaOH solution and wash extensively with DI water until the pH of the washing water is neutral.

    • For polymer solutions: Neutralize the solution with HCl (if desired) and then purify by dialysis against DI water to remove salts and excess base.

  • Characterization: The degree of hydrolysis can be determined using techniques such as Fourier-transform infrared (FTIR) spectroscopy (monitoring the disappearance of the amide I band and the appearance of the N-H bending vibration) or nuclear magnetic resonance (NMR) spectroscopy.

Visualization of PNVF to PVAm Conversion

PNVF_to_PVAm PNVF Poly(N-vinylformamide) (PNVF) Process Basic Hydrolysis (NaOH, Heat) PNVF->Process PVAm Polyvinylamine (PVAm) Process->PVAm

Caption: Chemical conversion of PNVF to PVAm via basic hydrolysis.

References

Application Notes and Protocols for Photopolymerization of N-vinylformamide (NVF) Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of poly(N-vinylformamide) (PNVF) hydrogels using photopolymerization. PNVF hydrogels are gaining significant interest as a potential alternative to polyacrylamide hydrogels due to the lower toxicity of the N-vinylformamide (NVF) monomer and its liquid form at room temperature, which simplifies processing.[1] Furthermore, PNVF hydrogels are highly hydrophilic and can be hydrolyzed to create cationic hydrogels, expanding their utility in applications such as drug delivery and chemical separations.[1][2]

Applications

PNVF-based hydrogels are versatile biomaterials with several key application areas:

  • Controlled Drug Delivery: The high water content and tunable properties of PNVF hydrogels make them excellent candidates for controlled release systems.[2][3] By copolymerizing NVF with other monomers, the water structure within the hydrogel can be altered, thereby controlling the release of encapsulated therapeutic agents.[3][4] PNVF nanogels have also been investigated for pH-sensitive protein release.[5]

  • Tissue Engineering: The biocompatibility and tunable mechanical properties of PNVF hydrogels suggest their potential use as scaffolds in tissue engineering applications.[6]

  • Biomedical Devices: Similar to the related poly(N-vinylpyrrolidone) (PNVP) gels, PNVF hydrogels are being explored for use in contact lenses and wound dressings.[2][3]

  • Chemical Separations: The ability to hydrolyze PNVF to a cationic polymer allows for the creation of hydrogels with charge-based separation capabilities.[1]

Experimental Protocols

Materials
  • N-vinylformamide (NVF), 98%

  • N-hydroxyethyl acrylamide (HEA)

  • 2-carboxyethyl acrylate (CEA)

  • Poly(ethylene glycol) diacrylate (PEGDA) (Crosslinker)

  • Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO) (Photoinitiator)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Protocol 1: Fabrication of PNVF Homopolymer Hydrogels via Photopolymerization

This protocol is adapted from the synthesis of NVF-based hydrogels.[7]

  • Preparation of the Pre-polymer Solution:

    • In a suitable container, combine N-vinylformamide (NVF) monomer, poly(ethylene glycol) diacrylate (PEGDA) as the crosslinker, and diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO) as the photoinitiator.

    • Add deionized water to achieve the desired monomer concentration (e.g., for a high water content hydrogel, a lower initial monomer concentration would be used).

    • Vortex the mixture until all components are fully dissolved.

  • Molding the Hydrogel:

    • Inject 1.5 mL of the pre-polymer solution between two glass plates separated by a 0.1 cm thick silicone spacer.[7] To prevent adhesion, the glass plates can be lined with PET sheets.[7]

    • Seal the mold with clips to prevent leakage.[7]

  • Photopolymerization (Curing):

    • Place the sealed mold under a UV-LED light source.

    • Expose the mold to UV radiation for a specified time to induce polymerization and crosslinking. A typical curing time is 2 minutes.[7]

  • Post-Polymerization Processing:

    • Carefully disassemble the mold to retrieve the crosslinked polymer sheet.

    • Wash the hydrogel extensively with deionized water to remove any unreacted monomer, crosslinker, or photoinitiator.

    • Store the hydrogel in deionized water or a suitable buffer solution.

Protocol 2: Fabrication of P(NVF-co-HEA) and P(NVF-co-CEA) Copolymer Hydrogels

This protocol allows for the tuning of hydrogel properties by incorporating co-monomers.[7]

  • Preparation of the Pre-polymer Solution:

    • Prepare different compositions of monomer solutions by mixing NVF with either N-hydroxyethyl acrylamide (HEA) or 2-carboxyethyl acrylate (CEA) at various molar ratios.

    • To each monomer mixture, add the crosslinker (PEGDA) and the photoinitiator (TPO).

    • Add deionized water and vortex until a homogeneous solution is obtained.

  • Molding and Curing:

    • Follow steps 2 and 3 from Protocol 2.2.

  • Post-Polymerization Processing:

    • Follow step 4 from Protocol 2.2.

Protocol 3: Characterization of Hydrogel Properties
  • Immerse the hydrogel samples in deionized water until they reach a constant weight (equilibrium swelling).

  • Remove the hydrogel from the water, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

  • Dry the swollen hydrogel in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved (W_d).

  • Calculate the %EWC using the following formula: %EWC = [(W_s - W_d) / W_s] * 100

This protocol uses organic dyes as model drugs to study the release kinetics.[2]

  • Dye Loading:

    • Immerse pre-weighed, dried hydrogel samples in a dye solution of known concentration (e.g., crystal violet, orange II sodium salt, or Congo red) for a specified period to allow for dye uptake.[2]

  • Release Study:

    • After loading, remove the hydrogels, gently blot the surface, and place them in a known volume of release medium (e.g., PBS).

    • At predetermined time intervals, withdraw a small aliquot of the release medium and measure the dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

    • Replace the withdrawn aliquot with fresh release medium to maintain a constant volume.

    • Continue the measurements until the dye release plateaus.

Quantitative Data

Table 1: Equilibrium Water Content (%EWC) of PNVF Homopolymer and Copolymer Hydrogels
Hydrogel Composition%EWC
100% PNVF94.57%[4][7]
100% PHEA80.80%[7]
100% PCEA52.42%[7]

Data suggests that PNVF homopolymer hydrogels exhibit exceptionally high water content. Copolymerization with HEA or CEA leads to a decrease in %EWC.[4][7]

Table 2: Mechanical and Swelling Properties of PNVF vs. PAAm Hydrogels
PropertyPNVF HydrogelPAAm Hydrogel
Swelling Up to twice that of PAAm for a given formulation[1][8]-
Flory-Huggins Solubility Parameter (χ) χ = 0.38φ₂ + 0.48[8]χ = 0.31φ₂ + 0.49[8]
Shear Modulus Scaling Scales with φ₂²·⁰[8]Scales with φ₂²·⁵[8]
Fracture Stress Approximately 500 kPa[8]Approximately 500 kPa[8]

φ₂ represents the polymer volume fraction. The data indicates that PNVF gels are more hydrophilic than PAAm gels.[8]

Visualizations

Experimental Workflows

G cluster_prep Pre-polymer Solution Preparation cluster_fab Hydrogel Fabrication cluster_post Post-Processing & Characterization A Monomer(s) (NVF, HEA, CEA) E Mixing & Dissolution A->E B Crosslinker (PEGDA) B->E C Photoinitiator (TPO) C->E D Solvent (Deionized Water) D->E F Injection into Mold E->F G UV Curing (Photopolymerization) F->G H Demolding G->H I Washing & Purification H->I J Characterization (%EWC, Mechanical Testing, etc.) I->J K Application (Drug Release, etc.) I->K

Caption: Workflow for PNVF hydrogel fabrication and characterization.

G cluster_loading Dye Loading cluster_release Release Study A Dried Hydrogel C Immersion & Incubation A->C B Dye Solution B->C D Dye-Loaded Hydrogel C->D E Placement in Release Medium (PBS) D->E F Sampling at Time Intervals E->F G UV-Vis Spectrophotometry F->G H Data Analysis (Release Profile) G->H

Caption: Workflow for in vitro dye release studies from PNVF hydrogels.

References

Troubleshooting & Optimization

Technical Support Center: N-Vinylformamide (NVF) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized N-vinylformamide (NVF).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of N-vinylformamide?

A1: Common impurities in crude N-vinylformamide can include unreacted starting materials, intermediates, and byproducts from side reactions. These often consist of formamide, acetaldehyde, N-(1-hydroxyethyl)formamide (HEF), and products from thermal decomposition or polymerization.[1] The presence of even minor impurities, which can be difficult to detect analytically, can hinder the production of high-molecular-weight polymers.[2]

Q2: My final product has a low purity. What are the likely causes?

A2: Low purity in the final N-vinylformamide product can stem from several factors:

  • Incomplete reaction: The initial synthesis reaction may not have gone to completion, leaving unreacted starting materials.

  • Side reactions: Undesirable side reactions can lead to the formation of byproducts.

  • Thermal decomposition: N-vinylformamide is thermally sensitive.[2] Excessive temperatures during synthesis or purification can cause decomposition.

  • Polymerization: The high reactivity of NVF makes it prone to thermal polymerization, especially at elevated temperatures, which can introduce polymeric impurities.[1]

  • Inefficient purification: The chosen purification method may not be effective at removing all impurities.

Q3: How can I minimize the formation of impurities during synthesis?

A3: To minimize impurity formation, careful control of reaction conditions is crucial. For the synthesis involving N-(1-hydroxyethyl)formamide (HEF) as an intermediate, temperature control is critical. Low temperatures (around 10°C) are optimal for HEF formation, while higher temperatures (around 60°C) are necessary for the subsequent cracking of the ester intermediate.[3] Using cyclic anhydrides in the synthesis can also be advantageous as the resulting diacid byproduct can be dehydrated and recycled, leading to a cleaner process.[3][4]

Q4: What is the most effective method for purifying crude N-vinylformamide?

A4: Fractional distillation under reduced pressure is the most effective and commonly used method for purifying crude N-vinylformamide.[1][2][5] Due to the thermal sensitivity of NVF, distillation must be performed under vacuum (0.5 to 30 mbar) to avoid polymerization and decomposition.[2][5]

Q5: I am observing polymerization in my distillation apparatus. How can I prevent this?

A5: Polymerization during distillation is a common issue due to the high reactivity of N-vinylformamide.[1] To prevent this, it is recommended to:

  • Use a stabilizer: The addition of a stabilizer, such as 4-Hydroxy-TEMPO, can inhibit polymerization.

  • Pre-treat the crude product: Removing minor components that have relatively high molecular weights and are acetone-insoluble before distillation can prevent thermal polymerization.[1]

  • Maintain a low temperature: Operate the distillation at the lowest possible temperature by using a high vacuum.

  • Minimize residence time: Use equipment like a thin-film evaporator to minimize the time the NVF is exposed to high temperatures.[4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Purity after Distillation Inefficient fractional distillation.Optimize the distillation column parameters (e.g., number of theoretical plates, reflux ratio). Ensure a stable and sufficiently low pressure is maintained.[2][5]
Presence of close-boiling impurities.Consider a pre-purification step, such as treatment to remove specific impurity types.[1]
Product Discoloration Thermal decomposition.Lower the distillation temperature by reducing the pressure. Ensure an inert atmosphere is maintained throughout the process.
Polymer Formation in Reboiler High temperature and long residence time.Use a thin-film evaporator for the distillation to reduce the contact time with heated surfaces.[4] Add a suitable polymerization inhibitor.
Inconsistent Purity Between Batches Variation in crude product composition.Standardize the synthesis protocol to ensure consistent crude product quality before purification.
Fluctuations in distillation conditions.Carefully monitor and control the pressure, temperature, and reflux ratio during distillation.

Experimental Protocols

Protocol 1: Purification of N-Vinylformamide by Fractional Vacuum Distillation in the Presence of Formamide

This method is designed to yield high-purity N-vinylformamide suitable for producing high-molecular-weight polymers.

Objective: To purify crude N-vinylformamide by fractional distillation under reduced pressure in the presence of formamide.

Materials:

  • Crude N-vinylformamide

  • Formamide

  • Fractional distillation apparatus with a vacuum pump and pressure gauge

  • Heating mantle

  • Receiving flasks

Procedure:

  • Set up the fractional distillation apparatus. Ensure all connections are vacuum-tight.

  • Charge the distillation flask with the crude N-vinylformamide.

  • Add a specific amount of formamide to the distillation flask. The final distillate should contain between 0.1% and 15% by weight of formamide.[2][5] A target of 1-6% by weight in the distillate is preferable.[5]

  • Begin to reduce the pressure in the system to between 0.5 and 30 mbar, measured at the top of the column.[2][5]

  • Once the desired pressure is stable, begin heating the distillation flask.

  • Carefully control the heating and the reflux ratio to achieve a slow and steady distillation of the N-vinylformamide.

  • Collect the distillate, which is a mixture of N-vinylformamide and formamide.

  • Monitor the purity of the collected fractions using a suitable analytical method, such as gas chromatography (GC).

Expected Outcome: This process can yield N-vinylformamide with a purity of 97% by weight or higher.[1]

Protocol 2: Pre-treatment of Crude N-Vinylformamide to Remove Polymerization Precursors

This protocol describes a method to remove impurities that can cause polymerization during distillation.

Objective: To remove acetone-insoluble components from crude N-vinylformamide before fractional distillation.

Materials:

  • Crude N-vinylformamide

  • Acetone

  • Filtration apparatus

  • Evaporator (e.g., rotary evaporator)

Procedure:

  • Dissolve the crude N-vinylformamide in a sufficient amount of acetone.

  • Stir the solution to ensure thorough mixing. Any insoluble components will precipitate.

  • Filter the solution to remove the precipitated, acetone-insoluble components.[1]

  • Evaporate the acetone from the filtrate under reduced pressure to recover the pre-treated crude N-vinylformamide.

  • The resulting material can then be purified by fractional vacuum distillation as described in Protocol 1.

Quantitative Data Summary

Purification Method Key Parameters Achieved Purity Reported Yield Reference
Fractional Vacuum DistillationPressure: 0.5 - 30 mbar>96%75.8%[7]
Fractional Vacuum Distillation with FormamideDistillate contains 0.1-15% formamideHigh purity for high MW polymers-[2][5]
Distillation after Acetone Pre-treatmentRemoval of acetone-insoluble components>97%, preferably >98%-[1]
Rectification under Reduced PressurePressure: 100-150 Pa96.2%75.8%[7]

Visualized Workflows

G cluster_synthesis Synthesis of Crude NVF cluster_purification Purification Workflow acetaldehyde Acetaldehyde hef N-(1-hydroxyethyl)formamide (HEF) acetaldehyde->hef Base Catalyst formamide Formamide formamide->hef ester Ester Intermediate hef->ester Anhydride crude_nvf Crude N-Vinylformamide ester->crude_nvf Thermal Dissociation pretreatment Pre-treatment (Acetone Wash) crude_nvf->pretreatment Optional Step distillation Fractional Vacuum Distillation crude_nvf->distillation pretreatment->distillation pure_nvf High-Purity N-Vinylformamide distillation->pure_nvf

Caption: General workflow for the synthesis and purification of N-vinylformamide.

G start Start with Crude NVF add_formamide Add Formamide (0.1-15% in target distillate) start->add_formamide setup_distillation Set up Fractional Distillation Apparatus add_formamide->setup_distillation reduce_pressure Reduce Pressure (0.5-30 mbar) setup_distillation->reduce_pressure heat Apply Heat reduce_pressure->heat collect Collect Distillate heat->collect analyze Analyze Purity (e.g., GC) collect->analyze end High-Purity NVF analyze->end

Caption: Experimental workflow for fractional vacuum distillation with formamide.

References

Optimizing initiator concentration for N-vinylformamide polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-Vinylformamide (NVF) Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing initiator concentration for successful and reproducible polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of an initiator in N-vinylformamide (NVF) polymerization?

A1: In free-radical polymerization, an initiator is a chemical species that, upon thermal or photochemical decomposition, generates free radicals.[1] These highly reactive radicals then attack the vinyl group of an NVF monomer, initiating a chain reaction. This process converts individual monomer units into long polymer chains, forming poly(N-vinylformamide) (PNVF). The concentration of the initiator is a critical parameter that directly influences the polymerization kinetics and the final properties of the polymer.

Q2: What are the most common initiators used for NVF polymerization?

A2: The choice of initiator depends on the solvent system (e.g., organic solvent vs. aqueous solution) and the desired reaction temperature.[2]

  • Azo Compounds: 2,2′-Azobisisobutyronitrile (AIBN) is a common choice for bulk polymerization or in organic solvents.[3][4] For aqueous solutions, water-soluble azo initiators like 2,2′-Azobis(2-methylpropionamidine)dihydrochloride (AIBA, also known as V-50) are frequently used.[3]

  • Peroxides: Benzoyl peroxide (BPO) is another option for organic systems.[1]

  • Persulfates: Potassium persulfate (KPS) is a common water-soluble initiator for polymerization in aqueous media, often used in emulsion or solution polymerization.[2]

Q3: How does initiator concentration affect the polymerization rate and the final molecular weight of the PNVF?

A3: The concentration of the initiator has a predictable and inverse effect on the polymerization rate and the resulting molecular weight:

  • Polymerization Rate (Rp): The rate of polymerization is generally proportional to the square root of the initiator concentration (Rp ∝ [I]0.5). Therefore, increasing the initiator concentration leads to a higher rate of radical generation, which in turn results in a faster polymerization process.[5]

  • Molecular Weight (Mw): The molecular weight of the resulting polymer is inversely proportional to the initiator concentration. A higher initiator concentration produces a larger number of growing polymer chains simultaneously. With a finite amount of monomer, this means each chain grows for a shorter period before termination, resulting in polymer chains of lower average molecular weight.[5][6]

Q4: What is a typical initiator concentration range for NVF polymerization?

A4: The optimal concentration can vary significantly based on the desired molecular weight, reaction temperature, and solvent. However, typical concentrations reported in the literature for NVF polymerization often fall in the range of 10⁻³ to 10⁻² mol/L.[3] It is always recommended to start with a concentration cited in a relevant study and optimize from there based on your specific experimental goals.

Troubleshooting Guide

This guide addresses common problems encountered during NVF polymerization, with a focus on initiator-related issues.

Q: My polymerization reaction has not started or is extremely slow (low monomer conversion). What are the possible causes and solutions?

A:

  • Possible Cause 1: Inactive Initiator. The initiator may have degraded due to improper storage (e.g., exposure to heat, light, or moisture). Azo initiators and peroxides have finite shelf lives.

    • Solution: Use a fresh supply of initiator or recrystallize the existing stock before use.[3] Store initiators according to the manufacturer's recommendations (e.g., refrigerated and protected from light).

  • Possible Cause 2: Incorrect Initiator for the System. An oil-soluble initiator (like AIBN) will be ineffective in an aqueous solution, and vice-versa.

    • Solution: Ensure the initiator's solubility matches the reaction medium. Use water-soluble initiators (AIBA, KPS) for aqueous polymerizations.[2]

  • Possible Cause 3: Insufficient Temperature. Thermal initiators require a specific temperature to decompose and generate radicals at an appropriate rate.

    • Solution: Verify that the reaction temperature is suitable for the chosen initiator's half-life. For example, AIBN decomposition is significantly slower at 50°C compared to 70°C. Check the initiator's technical data sheet for its 10-hour half-life temperature.

  • Possible Cause 4: Presence of Inhibitors. The NVF monomer may contain a polymerization inhibitor (often added for storage stability). Oxygen from the air is also a potent inhibitor of free-radical polymerization.

    • Solution: Remove the inhibitor from the monomer prior to use (e.g., by vacuum distillation or passing through an inhibitor-removal column).[3] Thoroughly degas the reaction mixture before initiating polymerization by purging with an inert gas (e.g., nitrogen or argon) or by using several freeze-pump-thaw cycles.

Q: The molecular weight of my PNVF is too low. How can I increase it?

A:

  • Possible Cause 1: Initiator Concentration is Too High. As noted in the FAQ, a higher initiator concentration leads to the formation of more polymer chains, each with a lower average molecular weight.[5][6]

    • Solution: Systematically decrease the initiator concentration in your experiments. Perform a series of reactions where you reduce the initiator amount by a set factor (e.g., 25% or 50%) to find the optimal concentration for your target molecular weight.

  • Possible Cause 2: High Reaction Temperature. Higher temperatures increase the rate of initiator decomposition, which can lead to a higher concentration of radicals and thus lower molecular weight polymers.

    • Solution: Lower the reaction temperature. You may need to switch to an initiator that is effective at a lower temperature to maintain a reasonable reaction rate.

  • Possible Cause 3: Presence of Chain Transfer Agents. Impurities in the monomer or solvent can act as chain transfer agents, prematurely terminating growing polymer chains and reducing the final molecular weight.

    • Solution: Ensure high purity of both the monomer and the solvent. Purify them before use if necessary.

Q: My reaction is too fast, difficult to control, or results in gel formation. What should I do?

A:

  • Possible Cause 1: Initiator Concentration is Too High. An excessive concentration of radicals leads to a very rapid, exothermic reaction that can be difficult to control.

    • Solution: Reduce the initiator concentration. This will slow the reaction rate and heat generation, allowing for better control.

  • Possible Cause 2: Insufficient Heat Dissipation (Gel Effect). In bulk or concentrated solution polymerizations, the viscosity of the medium increases significantly as the reaction proceeds.[3] This slows the termination reactions between polymer chains, leading to a rapid, uncontrolled acceleration in the polymerization rate (auto-acceleration or the gel effect), which can result in a very high molecular weight, high polydispersity, and even gel formation.[3][4]

    • Solution:

      • Reduce Initiator Concentration: Fewer initial chains can delay the onset of the gel effect.

      • Reduce Monomer Concentration: Conducting the polymerization in a more dilute solution will keep the viscosity lower and improve heat dissipation.[3]

      • Improve Stirring/Agitation: Ensure the reaction mixture is being stirred effectively to maintain uniform temperature.

Data Presentation: Initiator Concentration Effects

The following table summarizes the general kinetic relationships observed in the free-radical polymerization of NVF.

ParameterEffect of Increasing Initiator Concentration ([I])Typical RelationshipRationale
Polymerization Rate (Rp) IncreasesRp ∝ [I]0.5More initiator generates more free radicals, leading to faster monomer consumption.[5]
Weight-Average Molecular Weight (Mw) DecreasesMw ∝ [I]-0.5A higher radical concentration initiates more chains, resulting in shorter average chain lengths for a given amount of monomer.[5][6]
Monomer Conversion Rate of conversion increasesNot a simple relationshipHigher initiator concentration leads to a faster reaction, reaching the final conversion more quickly.[3][6]
Polydispersity Index (PDI) May increaseVariesVery high initiator concentrations or uncontrolled reactions (gel effect) can broaden the molecular weight distribution, increasing the PDI.[7][8]

Experimental Protocols

Protocol: Free-Radical Solution Polymerization of NVF

This protocol provides a general method for the polymerization of N-vinylformamide in an aqueous solution using AIBA as the initiator.

1. Materials & Reagents:

  • N-vinylformamide (NVF) monomer

  • 2,2′-Azobis(2-methylpropionamidine)dihydrochloride (AIBA/V-50) initiator

  • Deionized (DI) water (high purity)

  • Methanol (for precipitation)

  • Reaction vessel (e.g., three-neck round-bottom flask)

  • Magnetic stirrer and stir bar

  • Condenser

  • Thermometer or thermocouple

  • Nitrogen or Argon gas source with bubbling line

  • Constant temperature bath (e.g., oil bath)

2. Procedure:

  • Monomer Purification: If the NVF monomer contains an inhibitor, purify it by vacuum distillation before use.[3] Store the purified monomer at a low temperature (e.g., -15°C).

  • Prepare Reaction Mixture: In the reaction vessel, dissolve the desired amount of NVF monomer in DI water to achieve the target concentration (e.g., 20-40 wt%).[3]

  • Degassing: Place the magnetic stir bar in the flask and assemble the apparatus (condenser, gas inlet, thermometer). Submerge the flask in the constant temperature bath. Begin stirring and purge the solution with an inert gas (N₂ or Ar) for at least 30-60 minutes to remove dissolved oxygen.

  • Initiator Preparation: While the monomer solution is degassing, accurately weigh the required amount of AIBA initiator and dissolve it in a small amount of degassed DI water.

  • Initiation: Once the reaction mixture has reached the desired temperature (e.g., 60°C) and is thoroughly degassed, inject the prepared initiator solution into the flask using a syringe.

  • Polymerization: Maintain the reaction under a positive pressure of inert gas and at a constant temperature. Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The solution will become noticeably more viscous as the polymer forms.

  • Termination & Isolation: To stop the reaction, cool the flask in an ice bath and expose the solution to air.

  • Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol) while stirring vigorously. The PNVF will precipitate as a white solid.

  • Drying: Collect the precipitated polymer by filtration. Wash it several times with fresh methanol to remove any unreacted monomer and initiator fragments. Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Diagrams of Workflows and Relationships

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_poly 3. Polymerization cluster_workup 4. Isolation & Purification cluster_analysis 5. Characterization reagents Prepare Reagents (Monomer, Solvent, Initiator) purify Purify Monomer (e.g., Distillation) reagents->purify setup Assemble Glassware (Flask, Condenser) purify->setup dissolve Dissolve Monomer in Solvent setup->dissolve degas Degas Mixture (N₂ Purge or Freeze-Pump-Thaw) dissolve->degas heat Heat to Reaction Temp. degas->heat initiate Inject Initiator Solution heat->initiate polymerize Maintain Temp & Stir (e.g., 4-24 hours) initiate->polymerize precipitate Precipitate Polymer in Non-Solvent (Methanol) polymerize->precipitate filtrate Filter and Wash Precipitate precipitate->filtrate dry Dry Polymer (Vacuum Oven) filtrate->dry analysis Analyze Product (GPC, NMR, etc.) dry->analysis

troubleshooting_flowchart

initiator_effects

References

Technical Support Center: Poly(N-vinylformamide) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of poly(N-vinylformamide) (PNVF), with a focus on controlling its molecular weight.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of N-vinylformamide (NVF).

Problem Potential Cause(s) Recommended Solution(s)
Failed or Very Slow Polymerization 1. Initiator decomposition: The initiator may have degraded due to improper storage. 2. Inhibitor presence: The monomer may contain inhibitors from manufacturing or storage. 3. Low temperature: The reaction temperature may be too low for efficient initiator decomposition. 4. Oxygen presence: Oxygen can inhibit free radical polymerization.1. Use a fresh batch of initiator. 2. Purify the NVF monomer by distillation before use.[1] 3. Increase the reaction temperature according to the initiator's known decomposition rate. 4. Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
High Polydispersity Index (PDI > 1.5) in RAFT Polymerization 1. Inappropriate RAFT agent: The chosen RAFT agent may not be suitable for NVF polymerization. 2. High initiator concentration: An excess of initiator can lead to conventional free-radical polymerization, overriding the controlled mechanism. 3. Impurities: Impurities in the monomer or solvent can interfere with the RAFT equilibrium.1. Select a RAFT agent known to be effective for NVF, such as a xanthate-based agent.[2] 2. Reduce the initiator-to-RAFT agent molar ratio. A typical ratio is between 1:5 and 1:10. 3. Ensure high purity of all reagents and solvents.
Inconsistent Molecular Weight Between Batches 1. Variations in reagent concentrations: Small differences in the amounts of monomer, initiator, or chain transfer agent will affect the final molecular weight. 2. Fluctuations in reaction temperature: Temperature affects the rates of initiation, propagation, and termination. 3. Inconsistent deoxygenation: Residual oxygen levels can vary between experiments.1. Prepare stock solutions of the initiator and RAFT agent to ensure accurate and consistent dispensing. 2. Use a precisely controlled temperature bath (e.g., an oil bath with a thermostat). 3. Standardize the deoxygenation procedure (e.g., time and flow rate of inert gas).
Formation of Insoluble Polymer (Gelation) 1. High monomer concentration: In bulk or concentrated solutions, the "gel effect" can occur, leading to crosslinking.[3] 2. Presence of difunctional impurities: Impurities with two vinyl groups can act as crosslinkers. 3. High conversion: At very high monomer conversion, the likelihood of side reactions that can lead to branching and crosslinking increases.1. Reduce the initial monomer concentration by using more solvent. 2. Use highly purified monomer. 3. Stop the polymerization at a moderate conversion (e.g., 50-70%) and purify the polymer.

Frequently Asked Questions (FAQs)

Q1: How can I control the molecular weight of PNVF during free-radical polymerization?

A1: The molecular weight of PNVF synthesized via conventional free-radical polymerization can be controlled by adjusting the concentrations of the monomer and the initiator.[4] Generally, a higher monomer concentration leads to a higher molecular weight, while a higher initiator concentration results in a lower molecular weight. The use of a chain transfer agent (CTA) is another effective method for controlling molecular weight.

Q2: What is RAFT polymerization and why is it used for PNVF synthesis?

A2: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of controlled radical polymerization (CRP) that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[2][5] It is particularly useful for creating well-defined PNVF architectures, such as block copolymers.[2]

Q3: How do I choose the right RAFT agent for NVF polymerization?

A3: The choice of RAFT agent is crucial for achieving controlled polymerization of NVF. Xanthate-based RAFT agents have been shown to be effective for the homopolymerization of NVF in solvents like DMSO at temperatures around 35°C, yielding PNVF with predictable molar masses and low dispersities (<1.4).[2]

Q4: What is the effect of temperature on the polymerization of NVF?

A4: Temperature plays a significant role in the polymerization of NVF. It affects the rate of initiator decomposition, which in turn influences the polymerization kinetics and the final molecular weight of the polymer. Higher temperatures generally lead to faster polymerization rates but can also result in lower molecular weights due to an increased rate of initiation. For RAFT polymerization, the optimal temperature will also depend on the specific RAFT agent used.

Data Presentation

The following tables summarize the expected trends in molecular weight and PDI based on changes in key reaction parameters.

Table 1: Effect of Initiator Concentration on PNVF Molecular Weight (Illustrative)

Initiator:Monomer RatioAverage Molecular Weight ( g/mol )Polydispersity Index (PDI)
1:100HighBroad
1:500MediumBroad
1:1000LowBroad

Note: This table illustrates the general trend in conventional free-radical polymerization. Higher initiator concentration leads to more polymer chains being initiated, resulting in lower overall molecular weight.

Table 2: Effect of Monomer Concentration on PNVF Molecular weight (Illustrative)

Monomer Concentration (mol/L)Average Molecular Weight ( g/mol )
1.0Low
2.0Medium
3.0High

Note: This table illustrates the general trend in free-radical polymerization. Higher monomer concentration generally leads to higher molecular weight.

Table 3: RAFT Polymerization of NVF - Example Conditions and Results

[NVF]:[RAFT Agent]:[Initiator]Temperature (°C)Time (h)Mn ( g/mol )PDI
100:1:0.23516~10,000< 1.4
500:1:0.23524~45,000< 1.4
800:1:0.23548~75,000< 1.4

Source: Adapted from data presented in literature for xanthate-mediated RAFT polymerization of NVF in DMSO.[2]

Experimental Protocols

Protocol 1: Conventional Free-Radical Polymerization of N-Vinylformamide

  • Reagent Preparation:

    • N-vinylformamide (NVF) monomer (purified by vacuum distillation).

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator.

    • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or water).

  • Reaction Setup:

    • Add the desired amount of NVF monomer and solvent to a round-bottom flask equipped with a magnetic stirrer and a condenser.

    • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Initiation:

    • Dissolve the AIBN initiator in a small amount of the reaction solvent.

    • Inject the initiator solution into the reaction flask while maintaining the nitrogen atmosphere.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) using an oil bath.

    • Allow the polymerization to proceed for the desired amount of time (e.g., 4-24 hours).

  • Termination and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by adding the reaction solution dropwise to a non-solvent (e.g., diethyl ether or acetone).

    • Filter the precipitated polymer and wash it several times with the non-solvent.

    • Dry the purified PNVF under vacuum until a constant weight is achieved.

Protocol 2: RAFT Polymerization of N-Vinylformamide

  • Reagent Preparation:

    • NVF monomer (purified by vacuum distillation).

    • Xanthate RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate).

    • AIBN initiator.

    • Anhydrous DMSO.

  • Reaction Setup:

    • In a Schlenk flask, combine the NVF monomer, RAFT agent, and AIBN in anhydrous DMSO.

    • The molar ratio of [NVF]:[RAFT Agent]:[AIBN] will determine the target molecular weight.

  • Deoxygenation:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Polymerization:

    • Immerse the sealed Schlenk flask in a pre-heated oil bath at the desired temperature (e.g., 35°C).[2]

    • Stir the reaction mixture for the specified time. The reaction time will depend on the target molecular weight and conversion.

  • Termination and Purification:

    • Stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the PNVF in a suitable non-solvent (e.g., cold diethyl ether).

    • Isolate the polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a good solvent (e.g., water or DMSO) and re-precipitate to further purify.

    • Dry the final PNVF product under vacuum.

Visualizations

Experimental_Workflow_Free_Radical_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup deoxygenation Deoxygenation reaction_setup->deoxygenation initiation Initiation deoxygenation->initiation polymerization Polymerization initiation->polymerization termination Termination polymerization->termination precipitation Precipitation termination->precipitation drying Drying precipitation->drying final_product final_product drying->final_product Final PNVF

Caption: Workflow for conventional free-radical polymerization of PNVF.

Logical_Relationship_RAFT cluster_inputs Input Parameters cluster_outputs Polymer Characteristics monomer_conc [Monomer] mw Molecular Weight (Mn) monomer_conc->mw Increases initiator_conc [Initiator] initiator_conc->mw Decreases rate Polymerization Rate initiator_conc->rate Increases raft_agent_conc [RAFT Agent] raft_agent_conc->mw Decreases pdi Polydispersity (PDI) raft_agent_conc->pdi Decreases temperature Temperature temperature->mw Decreases temperature->rate Increases

Caption: Relationship between parameters and PNVF properties in RAFT polymerization.

References

Troubleshooting gel formation during N-vinylformamide polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with gel formation during N-vinylformamide (NVF) polymerization.

Troubleshooting Guide: Gel Formation

Uncontrolled gel formation is a common issue in N-vinylformamide (NVF) polymerization, often leading to failed experiments and loss of valuable materials. This guide provides a systematic approach to troubleshooting and preventing gelation.

Question: My NVF polymerization reaction turned into an insoluble gel. What are the potential causes and how can I prevent this?

Answer:

Gel formation during the free-radical polymerization of NVF is typically a result of excessive cross-linking.[1] The primary mechanism is believed to be chain transfer to the polymer, followed by termination through recombination.[2] The amide group on the NVF monomer is thought to provide the sites for this cross-linking.[2] Several factors can influence this process. Below is a step-by-step guide to identify the cause and implement corrective actions.

Step 1: Review Your Reaction Parameters

The concentration of your reactants and the reaction temperature are critical factors that control the polymerization rate and the likelihood of gel formation.

  • Monomer Concentration: High monomer concentrations can lead to a "gel effect," where the viscosity of the reaction medium increases rapidly, trapping radicals and accelerating the polymerization rate, which can result in gelation.[3] In aqueous solution polymerization, gel formation is significantly reduced or eliminated when the monomer concentration is at or below 20 wt%.[2]

  • Initiator Concentration: Higher initiator concentrations can lead to the production of shorter polymer chains, which can reduce the likelihood of forming an extensive cross-linked network.[2] However, an excessively high concentration can also increase the number of radical sites, potentially contributing to gelation under certain conditions.

  • Temperature: Higher temperatures generally lead to shorter polymer chains, which can decrease the gel fraction.[2] For instance, in bulk polymerization, increasing the temperature to 70°C has been shown to prevent gel formation.[2]

Step 2: Assess Monomer and Reagent Purity

The purity of your N-vinylformamide and other reagents is crucial for a controlled polymerization.

  • Monomer Purity: NVF can thermally polymerize, so it is important to use purified monomer.[4] Distillation under vacuum is a common purification method.[5]

  • Cross-linking Impurities: The presence of difunctional impurities, such as divinyl compounds, can act as cross-linkers and lead to gel formation. Ensure your NVF and solvents are free from such contaminants.

Step 3: Consider Your Solvent System

The choice of solvent can significantly impact the polymerization kinetics.

  • Solution Polymerization: Diluting the monomer in a suitable solvent, such as water or t-butanol, can help to dissipate heat and reduce the "gel effect."[2][6] As mentioned, aqueous solutions with monomer concentrations of 20 wt% or less are less prone to gelation.[2]

  • Precipitation Polymerization: In some cases, a precipitation polymerization method can be employed. In this technique, the polymerization is carried out in a solvent (like t-butanol) in which the monomer is soluble, but the resulting polymer is not.[6] This causes the polymer to precipitate out of the solution as it forms, which can help to prevent the formation of a bulk gel.[6]

Step 4: Implement Control and Prevention Strategies

If gel formation persists, consider the following preventative measures:

  • Controlled Monomer Addition: A slow and continuous addition of the monomer to the reaction mixture can help to maintain a low instantaneous monomer concentration, thereby reducing the risk of uncontrolled polymerization and gelation.

  • Chain Transfer Agents: The use of chain transfer agents can help to control the molecular weight of the polymer chains and reduce the likelihood of cross-linking.

  • RAFT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an advanced technique that allows for the synthesis of polymers with predetermined molecular masses and low dispersities, which can help to avoid gel formation.[7]

Quantitative Data Summary

The following tables summarize the influence of key reaction parameters on gel formation during NVF polymerization based on available literature.

Table 1: Effect of Monomer Concentration in Aqueous Solution Polymerization

Monomer Concentration (wt%)Gel Formation ObservedReference
≤ 20No[2]
40Yes[2]
60Yes (Maximum gel fraction)[2]
100 (Bulk)Yes[2][3]

Table 2: Effect of Temperature in Bulk Polymerization

Temperature (°C)Gel Formation ObservedReference
50Yes[2]
60Yes[2]
70No[2]

Experimental Protocols

Protocol 1: Aqueous Solution Polymerization of NVF to Minimize Gel Formation

This protocol is designed for researchers aiming to produce soluble poly(N-vinylformamide) in an aqueous medium.

Materials:

  • N-vinylformamide (NVF), freshly distilled under vacuum[5]

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or another suitable water-soluble initiator

  • Deionized water, degassed

  • Nitrogen gas

Procedure:

  • Prepare a 20 wt% solution of NVF in degassed, deionized water in a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 50-70°C).

  • Dissolve the initiator in a small amount of degassed, deionized water and add it to the reaction vessel to initiate the polymerization. The initiator concentration should be optimized for the desired molecular weight.

  • Allow the reaction to proceed for the desired time, monitoring the viscosity. To avoid high conversions where gelation is more likely, it may be necessary to stop the reaction before it reaches completion.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • The resulting polymer solution can be purified by dialysis or precipitation in a suitable non-solvent like acetone.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction that leads to gel formation in NVF polymerization?

A1: The prevailing theory is that gelation occurs due to a side reaction involving chain transfer to the polymer. A radical on a growing polymer chain can abstract a hydrogen atom from an existing polymer chain, creating a new radical site on the backbone of that polymer. This new radical can then propagate, creating a branch point. When termination occurs by the combination of two polymer radicals, a cross-link is formed, which can lead to an insoluble gel network.[2]

Q2: Can I reverse the gelation once it has occurred?

A2: In most cases, the cross-links formed during NVF polymerization are covalent and irreversible under normal conditions. However, it has been reported that the cross-links can be severed by hydrolyzing the amide group under alkaline conditions.[8]

Q3: Is it possible to synthesize high molecular weight poly(NVF) without gel formation?

A3: It is challenging but possible. Techniques like RAFT polymerization offer better control over the polymerization process and can be used to synthesize high molecular weight polymers with a lower risk of gelation.[7] Additionally, careful control of reaction parameters such as monomer and initiator concentration, temperature, and solvent can help to achieve higher molecular weights while minimizing cross-linking.

Q4: Does the choice of initiator affect gel formation?

A4: Yes, the choice and concentration of the initiator are important. A higher initiator concentration generally leads to lower molecular weight polymers, which can reduce the likelihood of gelation.[2] The type of initiator can also influence the polymerization kinetics.

Q5: Are there any additives that can prevent gel formation?

A5: While not extensively documented for NVF specifically, the use of chain transfer agents is a common strategy in free-radical polymerization to control molecular weight and reduce the probability of cross-linking.

Visualizations

Signaling Pathways and Experimental Workflows

Gel_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Cross-linking Pathway I Initiator R Primary Radical (R•) I->R Decomposition M NVF Monomer R->M Addition RM Growing Polymer Chain (P•) R->RM P_branched Branched Polymer Radical P Polymer Chain RM->P Chain Transfer to Polymer P_radical Polymer Radical on Backbone RM->P_radical Chain Transfer Gel Gel (Cross-linked Network) RM->Gel Combination P_radical->M Branching P_radical->P_branched Propagation P_branched->RM Termination by Combination P_branched->Gel Combination

Caption: Proposed mechanism of gel formation in NVF polymerization.

Troubleshooting_Workflow start Start: Gel Formation Observed check_params Step 1: Review Reaction Parameters (Monomer/Initiator Conc., Temp.) start->check_params is_high_conc High Monomer Conc.? (>20 wt% in solution) check_params->is_high_conc reduce_conc Action: Reduce Monomer Conc. (≤ 20 wt%) is_high_conc->reduce_conc Yes is_low_temp Low Temperature? is_high_conc->is_low_temp No check_purity Step 2: Assess Reagent Purity reduce_conc->check_purity increase_temp Action: Increase Temperature (e.g., to 70°C for bulk) is_low_temp->increase_temp Yes is_low_temp->check_purity No increase_temp->check_purity is_impure Impurities Present? check_purity->is_impure purify Action: Purify Monomer (e.g., vacuum distillation) is_impure->purify Yes check_solvent Step 3: Evaluate Solvent System is_impure->check_solvent No purify->check_solvent is_bulk Bulk Polymerization? check_solvent->is_bulk use_solvent Action: Use Solution or Precipitation Polymerization is_bulk->use_solvent Yes implement_control Step 4: Implement Advanced Control is_bulk->implement_control No use_solvent->implement_control final_solution Solution: Gel-Free Polymerization implement_control->final_solution

Caption: Troubleshooting workflow for NVF polymerization gel formation.

References

Improving the yield of N-vinylformamide synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Vinylformamide (NVF) Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of N-vinylformamide (NVF) synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for N-vinylformamide (NVF)?

A1: Several synthesis routes for NVF have been commercialized by companies such as BASF, Mitsubishi, and Air Products & Chemicals.[1] The most prevalent methods start with the reaction of acetaldehyde and formamide to create a key intermediate, N-(1-hydroxyethyl)formamide (HEF).[1] From HEF, the primary pathways are:

  • Ester-Cracking Route: HEF is reacted with an anhydride (like acetic, succinic, or maleic anhydride) to form an ester intermediate, which is then thermally cracked to yield NVF.[1][2]

  • Methoxyethyl Formamide (MEF) Route: Developed by Mitsubishi, this process involves reacting HEF with methanol to form methoxyethyl formamide (MEF), which is subsequently cracked to produce NVF and methanol.[2][3]

  • Ethylidene Bisformamide (BIS) Route: Pioneered by Air Products, this method reacts HEF with additional formamide over a solid acid catalyst to produce ethylidene bisformamide (BIS), which is then pyrolyzed to yield NVF.[1][2]

Q2: Why is temperature control so critical in NVF synthesis?

A2: Temperature is a crucial parameter at every stage of NVF synthesis. The initial formation of the HEF intermediate from acetaldehyde and formamide is typically conducted at low temperatures (e.g., 0-15°C) to control the exothermic reaction.[4][5] Conversely, the final "cracking" or pyrolysis step requires high temperatures (from 60°C to over 500°C, depending on the intermediate) to eliminate the leaving group and form the vinyl double bond.[4][5] However, excessively high temperatures, especially during purification, can cause the highly reactive NVF monomer to polymerize, leading to significant yield loss and equipment fouling.[3][6]

Q3: What role do catalysts play in the synthesis?

A3: Catalysts are fundamental to the synthesis. The initial condensation of acetaldehyde and formamide to yield HEF is often catalyzed by bases like potassium carbonate or triethylamine.[1][4][5] In other routes, acid catalysts are employed. For instance, the formation of ethylidene bisformamide (BIS) from HEF and formamide is facilitated by a solid acid catalyst.[1] The choice of catalyst influences reaction rates and can help minimize side reactions.

Q4: How is high-purity NVF isolated from the crude reaction mixture?

A4: Purifying NVF is challenging due to its high reactivity and tendency to thermally polymerize. The primary method is distillation under reduced pressure. However, prolonged exposure to high temperatures in a standard distillation column can lead to polymerization and choke the equipment. Consequently, thin-film evaporation is a preferred industrial method. This technique minimizes the residence time of NVF at high temperatures, allowing for efficient separation from less volatile byproducts and increasing the recovery of pure NVF to between 80-95%.[6][7][8]

Troubleshooting Guide

Issue 1: Low Final Yield or Incomplete Conversion

  • Question: My NVF synthesis reaction has a low yield. What are the potential causes and how can I fix them?

  • Answer: Low yield is a common problem that can stem from several factors throughout the process.

    • Sub-optimal Reaction Temperature: Each step has an optimal temperature range. If the initial HEF formation is too warm, side reactions can occur. If the final cracking step is not hot enough, the conversion to NVF will be incomplete.[3] Verify your temperature at each stage against established protocols.

    • Catalyst Inefficiency: Ensure the correct catalyst is used at the proper concentration. For the base-catalyzed formation of HEF, ensure the catalyst has not degraded. For solid acid catalysts, check for deactivation.[1]

    • Presence of Water: Water can cause the hydrolysis of the formamide reactant and the NVF product, reducing yield.[1] Using a route with cyclic anhydrides is advantageous as it avoids the in-situ formation of water. The diacid byproduct can be dehydrated separately and the anhydride recycled.[1][2]

    • Reactant Purity: Impurities in the starting materials, such as the oxidation of acetaldehyde to acetic acid, can interfere with the reaction.[5] Using a base catalyst can help neutralize this acidity.[5]

    • Inefficient Purification: Significant product loss can occur during purification. If using distillation, ensure the vacuum is sufficiently high and consider adding a polymerization inhibitor. Switching to thin-film evaporation can dramatically improve recovery.[6]

Issue 2: Unwanted Polymerization During Synthesis or Purification

  • Question: My product is polymerizing in the reactor or during distillation, causing yield loss and fouling. What should I do?

  • Answer: NVF is a monomer that readily polymerizes, especially at high temperatures.[3] This is a critical issue, particularly during the high-temperature cracking and distillation stages.

    • Minimize Thermal Stress: The most effective strategy is to minimize the time the NVF is exposed to high temperatures. Use a thin-film evaporator for purification instead of a traditional distillation column to drastically reduce residence time.[6][9]

    • Optimize Cracking Temperature: While high temperature is needed for cracking, excessive heat increases the rate of polymerization. Carefully control the temperature to find a balance between efficient cracking and minimal polymer formation.

    • Use Polymerization Inhibitors: Consider adding a suitable polymerization inhibitor to the crude NVF before distillation. This is a common industrial practice to stabilize the monomer.

    • Maintain High Vacuum: During distillation, operate at the lowest possible pressure (high vacuum). This lowers the boiling point of NVF, reducing the required temperature and thus the risk of polymerization.[5]

Issue 3: Product Purity is Below Target Specifications

  • Question: My final NVF product is impure. How can I improve its purity?

  • Answer: Purity issues often arise from side reactions or incomplete separation of byproducts.

    • Review the Synthetic Route: Some routes are known to produce more byproducts. For example, the Mitsubishi (MEF) process has been reported to yield NVF with lower purity.[2] The ester-cracking route, particularly with recyclable cyclic anhydrides, can produce a cleaner product.[1]

    • Improve Separation Efficiency: The boiling points of NVF and some byproducts (like formamide) can be close, making separation difficult.[3] Ensure your distillation column has sufficient theoretical plates or optimize the operating conditions (pressure, temperature, residence time) of your thin-film evaporator for better separation.[6]

    • Control Reaction Conditions: Side reactions increase with higher temperatures and incorrect catalyst ratios.[3] Re-optimize these parameters. For instance, ensure the molar ratios of reactants are correct to drive the reaction toward the desired product.

Data Presentation: Synthesis Parameters

Table 1: Effect of Synthesis Route on Intermediates and Conditions

Synthesis RouteKey IntermediateCatalyst TypeTypical Cracking/Pyrolysis Temp.Key Advantages/Disadvantages
Ester-Cracking (Acetic Anhydride) N-(1-acetoxyethyl)formamideBase (for HEF)~60°C - 150°CCommon route; can produce waste streams.[4]
Ester-Cracking (Cyclic Anhydride) HEF-Anhydride AdductBase (for HEF)Variable, heatRecyclable anhydride; avoids water byproduct.[1][2]
Mitsubishi Process Methoxyethyl formamide (MEF)Acid (for MEF)200°C - 600°CEstablished industrial method; may result in lower purity.[2][5]
Air Products Process Ethylidene bisformamide (BIS)Solid AcidHigh Temp. PyrolysisUtilizes a solid catalyst, simplifying separation.[1][2]

Table 2: Example Reaction Conditions and Yield

ParameterValueSource
Reactants Formamide, Acetaldehyde, Acetic Anhydride[4]
Catalyst (for HEF formation) Potassium Carbonate & Triethylamine[4]
HEF Formation Temp. 10°C[4]
Esterification Temp. 35°C[4]
Cracking Temp. 60°C[4]
Purification Method Reduced Pressure Distillation (100-150 Pa)[4]
Reported Yield 75.8%[4]
Reported Purity 96.2%[4]

Experimental Protocols

High-Yield Synthesis of NVF via the Ester-Cracking Route

This protocol is based on a documented lab-scale synthesis that achieves high yield and purity.[4]

Step 1: Synthesis of N-(1-hydroxyethyl)formamide (HEF)

  • To a reaction vessel, add 45g (1.0 mol) of formamide.

  • Add 0.9g of a composite basic catalyst consisting of 0.7g potassium carbonate and 0.2g triethylamine.

  • Deoxygenate the mixture by purging with nitrogen gas.

  • Cool the reaction vessel to 10°C in an ice bath.

  • Slowly add 150g (3.4 mol) of acetaldehyde dropwise while maintaining the temperature at 10°C.

  • Allow the reaction to proceed for 3 hours at 10°C with continuous stirring.

Step 2: Esterification

  • To the HEF mixture from Step 1, add 153g (1.5 mol) of acetic anhydride.

  • Seal the reaction flask and ensure it remains under a nitrogen atmosphere.

  • Increase the temperature to 35°C and continue the reaction for 10 hours.

Step 3: Thermal Cracking

  • Increase the temperature of the ester compound mixture to 60°C.

  • Maintain this temperature for 3.5 hours to crack the ester, forming crude N-vinylformamide.

Step 4: Purification

  • Set up a vacuum distillation apparatus.

  • Rectify the crude mixture under reduced pressure (100-150 Pa) to isolate the pure N-vinylformamide. The expected yield is approximately 75.8% with a purity of 96.2%.[4]

Visualizations

NVF_Synthesis_Pathways Acetaldehyde Acetaldehyde Formamide Formamide HEF N-(1-hydroxyethyl)formamide (HEF) Acetaldehyde->HEF Formamide->HEF Anhydride Acetic or Cyclic Anhydride Methanol Methanol Formamide2 Formamide Ester Ester Intermediate Anhydride->Ester NVF_Ester N-Vinylformamide Ester->NVF_Ester Heat (Cracking) MEF Methoxyethyl formamide (MEF) NVF_MEF N-Vinylformamide Methanol->MEF MEF->NVF_MEF High Temp. (Pyrolysis) BIS Ethylidene bisformamide (BIS) NVF_BIS N-Vinylformamide Formamide2->BIS BIS->NVF_BIS High Temp. (Pyrolysis)

Caption: Primary synthesis pathways for N-vinylformamide (NVF).

Troubleshooting_Yield Start Start: Low NVF Yield CheckTemp Are reaction temperatures (HEF, cracking) optimal? Start->CheckTemp CheckCatalyst Is catalyst type, concentration, and activity correct? CheckTemp->CheckCatalyst Yes AdjustTemp Adjust temperatures based on protocol. CheckTemp->AdjustTemp No CheckPurity Is there evidence of polymerization or side products? CheckCatalyst->CheckPurity Yes ReplaceCatalyst Verify/replace catalyst. Adjust concentration. CheckCatalyst->ReplaceCatalyst No CheckPurification What is the purification method and efficiency? CheckPurity->CheckPurification No OptimizeConditions Use inhibitors. Minimize thermal stress. Consider alternative route. CheckPurity->OptimizeConditions Yes SwitchPurification Switch to thin-film evaporation. Increase vacuum level. CheckPurification->SwitchPurification Inefficient (e.g., standard distillation) End Yield Improved CheckPurification->End Efficient AdjustTemp->CheckCatalyst ReplaceCatalyst->CheckPurity OptimizeConditions->CheckPurification SwitchPurification->End

Caption: Troubleshooting workflow for low yield in NVF synthesis.

Experimental_Workflow cluster_prep Step 1: HEF Synthesis cluster_ester Step 2: Esterification cluster_crack Step 3: Cracking cluster_purify Step 4: Purification A Charge Formamide + Catalyst B Cool to 10°C A->B C Add Acetaldehyde (dropwise) B->C D React for 3 hours at 10°C C->D E Add Acetic Anhydride to HEF mixture D->E F Heat to 35°C E->F G React for 10 hours F->G H Heat mixture to 60°C G->H I React for 3.5 hours H->I J Vacuum Distill (100-150 Pa) I->J K Collect Pure NVF J->K

Caption: Experimental workflow for NVF synthesis via ester-cracking.

References

Side reactions in the synthesis of N-vinylformamide and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-vinylformamide (NVF).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of N-vinylformamide?

A1: The primary synthesis routes to N-vinylformamide, particularly those starting from acetaldehyde and formamide, are susceptible to several side reactions that can impact yield and purity. The most prevalent of these include:

  • Hydrolysis: Both the formamide precursor and the N-vinylformamide product can undergo hydrolysis, especially when water is present in the reaction mixture. This is a significant issue in processes where water is a byproduct.[1][2]

  • Formation of Acidic Byproducts: The use of reagents like acetic anhydride for the esterification of the N-(1-hydroxyethyl)formamide (HEF) intermediate leads to the formation of acetic acid.[1][3] This acidic byproduct can destabilize the NVF product.

  • Polymerization: N-vinylformamide is a monomer with high polymerizability.[4] During synthesis and particularly during purification steps involving heating, thermal polymerization can occur, leading to product loss and potential equipment fouling.[4]

  • Formation of Ethylidene Bisformamide (BIS): In some routes, the intermediate HEF can react with additional formamide to produce ethylidene bisformamide. While BIS can be a desired intermediate in some processes, its unintended formation can be considered a side reaction in others.[5]

Q2: How can I minimize the hydrolysis of formamide and N-vinylformamide during synthesis?

A2: Minimizing hydrolysis is critical for achieving high yields and purity. A key strategy is to avoid the presence of water in the reaction mixture. One effective approach is to utilize a synthesis pathway where water is formed "offline".[1][2] For instance, in methods employing cyclic anhydrides, the resulting diacid byproduct can be dehydrated to regenerate the anhydride in a separate step, thus preventing water from interfering with the main reaction.[1]

Q3: What are the advantages of using cyclic anhydrides in NVF synthesis?

A3: The use of cyclic anhydrides (e.g., succinic anhydride, maleic anhydride) offers a significant advantage in mitigating side reactions.[1][5] When reacted with the HEF intermediate, cyclic anhydrides form a diacid byproduct upon the subsequent thermal dissociation to NVF.[3][5] These diacids are generally less soluble than acetic acid (formed from acetic anhydride), which can facilitate their separation from the NVF product, sometimes even precipitating out of the reaction mixture as a solid.[2][3] This simplifies purification and reduces the presence of destabilizing acids in the final product.

Q4: My NVF is polymerizing during distillation. How can I prevent this?

A4: Due to the thermal sensitivity of N-vinylformamide, purification by distillation must be conducted under reduced pressure (vacuum distillation).[4][6] Operating at a lower pressure (e.g., 0.5 to 30 mbar) allows the distillation to proceed at a lower temperature, thereby minimizing the risk of thermal polymerization.[6] It has also been found that conducting the fractional distillation in the presence of a small amount of formamide (0.1 to 15% by weight) can help in obtaining a monomer suitable for producing high molecular weight polymers.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of NVF - Hydrolysis of starting material or product. - Significant side product formation (e.g., ethylidene bisformamide). - Polymerization of NVF during reaction or workup.- Ensure anhydrous reaction conditions. Consider a synthesis route that avoids in-situ water formation.[1][2] - Optimize reaction conditions (catalyst, temperature, stoichiometry) to favor NVF formation. - Use a polymerization inhibitor and purify NVF under high vacuum at low temperatures.[4][6]
Low Purity of NVF - Presence of acidic byproducts (e.g., acetic acid). - Contamination with unreacted starting materials or intermediates. - Formation of various byproducts from side reactions.- Utilize a synthesis pathway with easier-to-remove byproducts, such as the cyclic anhydride route.[2][3] - Employ fractional distillation under high vacuum for efficient separation.[4][6] - Consider an additional purification step if necessary.
Difficulty Separating Byproducts - Similar boiling points of NVF and byproducts (e.g., formamide, acetic acid).[1][7]- Employ fractional distillation in a column under reduced pressure.[6] The presence of a controlled amount of formamide can aid in the purification of NVF for polymerization purposes.[6] - The use of cyclic anhydrides can lead to diacid byproducts that may precipitate and be easily filtered off.[2][3]
Discoloration of Final Product - Thermal degradation or polymerization. - Presence of impurities.- Lower the temperature during reaction and purification steps. - Ensure all reagents are of high purity. - Purify the crude NVF by fractional vacuum distillation.[6]

Quantitative Data Summary

Synthesis Method Key Reagents Reported Yield Reported Purity Reference
Acetaldehyde, Formamide, Acetic AnhydrideAcetaldehyde, Formamide, Acetic Anhydride, Composite Basic Catalyst75.8%96.2%[8]
Pyrolysis of Ethylidene BisformamideEthylidene BisformamideNot specifiedHigh purity achievable[5]
Cyclic Anhydride RouteAcetaldehyde, Formamide, Cyclic Anhydride (e.g., Succinic Anhydride)75-88%≥96%[5]
Continuous Distillation PurificationCrude N-vinylformamideNot applicable≥97% (preferably ≥98%)[4]

Experimental Protocols

Protocol 1: Synthesis of N-Vinylformamide via the Acetic Anhydride Route

This protocol is based on the method described in patent CN112047854.[8]

Step 1: Formation of N-(1-hydroxyethyl)formamide (HEF)

  • To 45g (1.0 mol) of formamide, add 0.9g of a composite basic catalyst (0.7g potassium carbonate and 0.2g triethylamine).

  • Deoxygenate the mixture with nitrogen gas.

  • Cool the reaction mixture to 10°C.

  • Add 150g (3.4 mol) of acetaldehyde dropwise while maintaining the temperature at 10°C.

  • Allow the reaction to proceed for 3 hours at 10°C to yield HEF.

Step 2: Esterification and Cracking

  • To the HEF mixture, add 153g (1.5 mol) of acetic anhydride under a nitrogen atmosphere.

  • Conduct the reaction in a closed flask for 10 hours at a temperature of 35°C to form the ester intermediate.

  • Crack the ester compound by heating at 60°C for 3.5 hours to obtain a mixture containing N-vinylformamide.

Step 3: Purification

  • Purify the resulting mixture by rectification under reduced pressure (100-150 Pa) to obtain N-vinylformamide.

Protocol 2: Synthesis of N-Vinylformamide using a Cyclic Anhydride (Conceptual)

This is a generalized protocol based on the principles described in patents utilizing cyclic anhydrides.[1][2][3]

Step 1: Formation of the HEF-Anhydride Adduct

  • React N-(1-hydroxyethyl)formamide (HEF) with a cyclic anhydride (e.g., succinic anhydride, maleic anhydride, or phthalic anhydride) in a suitable solvent or neat.

  • This reaction is often conducted under pressure at temperatures ranging from 10-70°C.[5]

Step 2: Thermal Dissociation (Cracking)

  • Thermally dissociate ("crack") the resulting ester intermediate to yield N-vinylformamide and the corresponding diacid.

  • The cracking temperature can range from approximately 60 to 180°C.[1]

Step 3: Purification

  • Separate the N-vinylformamide from the diacid byproduct. The diacid may precipitate and can be removed by filtration.

  • Further purify the NVF by vacuum distillation.

Visualizations

Diagram 1: Synthesis of N-Vinylformamide and Major Side Reactions

NVF_Synthesis_and_Side_Reactions acetaldehyde Acetaldehyde HEF N-(1-hydroxyethyl)formamide (HEF) acetaldehyde->HEF formamide Formamide formamide->HEF BIS Ethylidene Bisformamide (Side Product) formamide->BIS + Formamide ester Ester Intermediate HEF->ester HEF->BIS NVF N-Vinylformamide (Product) ester->NVF acid_byproduct Acid Byproduct (e.g., Acetic Acid) ester->acid_byproduct hydrolysis_product Hydrolysis Products NVF->hydrolysis_product polymer Poly(N-vinylformamide) (Side Product) NVF->polymer base_catalyst Base Catalyst base_catalyst->HEF anhydride Anhydride (e.g., Acetic Anhydride) anhydride->ester heat Heat heat->NVF heat->polymer High Temp. water Water water->hydrolysis_product

Caption: Main synthesis pathway of NVF and common side reactions.

Diagram 2: Troubleshooting Logic for Low NVF Purity

Troubleshooting_Low_Purity start Low NVF Purity Detected check_acid Check for Acidic Byproducts (e.g., via pH or titration) start->check_acid check_polymer Check for Polymer Formation (e.g., increased viscosity, solids) check_acid->check_polymer Absent sol_acid Solution: Use Cyclic Anhydride Route or Improve Purification check_acid->sol_acid  Present check_starting_materials Analyze for Unreacted Starting Materials/Intermediates check_polymer->check_starting_materials Absent sol_polymer Solution: Lower Distillation Temperature (Increase Vacuum) check_polymer->sol_polymer  Present sol_starting_materials Solution: Optimize Reaction Time/Temp or Improve Fractional Distillation check_starting_materials->sol_starting_materials  Present

Caption: Troubleshooting workflow for addressing low purity in NVF synthesis.

References

Technical Support Center: Controlled Polymerization of N-vinylformamide (NVF)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the controlled polymerization of N-vinylformamide (NVF).

Troubleshooting Guides

This section addresses common issues encountered during the polymerization of NVF using various techniques.

Issue 1: Poor Control in Free Radical Polymerization (High Polydispersity, Gel Formation)

Symptoms:

  • Broad molecular weight distribution (High Đ or PDI).

  • Uncontrolled increase in viscosity, leading to gelation.

  • Discrepancy between theoretical and experimental molecular weights.

Possible Causes & Solutions:

CauseRecommended Solution
Gel Effect (Trommsdorff–Norrish effect) The gel effect is significant in bulk polymerization of NVF, causing auto-acceleration and loss of control. ▸ Switch to solution polymerization. Monomer concentrations below 40 wt% in aqueous solutions can mitigate the gel effect.
Chain Transfer to Polymer This leads to branching and crosslinking, eventually causing gelation, especially at high conversions. ▸ Lower the monomer conversion by reducing the reaction time. ▸ Decrease the initiator concentration to reduce the number of growing chains.
High Initiator Concentration Too much initiator can lead to a high concentration of radicals, increasing the rate of termination and broadening the molecular weight distribution. ▸ Optimize the initiator concentration. Refer to literature for appropriate monomer-to-initiator ratios.
High Temperature Elevated temperatures can increase the rates of side reactions, including chain transfer. ▸ Conduct the polymerization at a lower temperature (e.g., 50-70 °C) to better control the kinetics.
Issue 2: Lack of Control in RAFT Polymerization of NVF

Symptoms:

  • High dispersity (Đ > 1.5).

  • Non-linear pseudo-first-order kinetics.

  • Molecular weight does not evolve linearly with conversion.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate RAFT Agent The choice of the chain transfer agent (CTA) is critical for controlling the polymerization of N-vinylamides. ▸ Use a xanthate-based RAFT agent, which has been shown to provide good control over NVF polymerization. ▸ Phenacyl morpholinedithiocarbamate has also been investigated as a potential CTA.
Unsuitable Solvent The solvent can influence the reactivity of the RAFT agent and the propagating radical. ▸ Dimethyl sulfoxide (DMSO) has been successfully used as a solvent for the RAFT polymerization of NVF.
Inappropriate Reaction Temperature Temperature affects the rates of addition, fragmentation, and initiation. ▸ A lower temperature of 35 °C has been reported to be effective for the controlled RAFT polymerization of NVF.
Incorrect Initiator-to-CTA Ratio This ratio influences the number of chains initiated by the thermal initiator versus those controlled by the RAFT agent. ▸ An initiator-to-CTA ratio of around 0.33 has been used successfully.
Issue 3: Difficulties with ATRP of NVF

Symptoms:

  • Uncontrolled polymerization or no polymerization.

  • Broad molecular weight distribution.

  • Catalyst deactivation.

Possible Causes & Solutions:

CauseRecommended Solution
General Difficulty with N-Vinylamides Atom Transfer Radical Polymerization (ATRP) of acyclic N-vinylamides like NVF is known to be very challenging. Early attempts were largely unsuccessful. ▸ Consider alternative controlled polymerization techniques like RAFT, which has more established protocols for NVF.
Catalyst Complex Instability in Protic Media If using protic solvents like water, the copper catalyst complex can dissociate, leading to a loss of control. ▸ If attempting ATRP, rigorous optimization of the ligand, copper source, and solvent system is necessary. Consider lessons from ATRP of other challenging monomers in aqueous media, such as the addition of halide salts to suppress deactivator dissociation.
Issue 4: Uncontrolled Cationic Polymerization of NVF

Symptoms:

  • Formation of oligomers instead of high molecular weight polymers.

  • Complex product mixture due to side reactions.

  • Poor reproducibility.

Possible Causes & Solutions:

CauseRecommended Solution
High Reactivity and Side Reactions The carbocationic intermediate in the cationic polymerization of NVF is highly reactive and prone to side reactions, making control difficult. ▸ Cationic polymerization of NVF typically leads to oligomers and is not suitable for obtaining high molecular weight polymers. Consider other polymerization methods if high molecular weight is desired.
Influence of the Amide Proton The hydrogen atom on the amide group can participate in side reactions, complicating the polymerization mechanism. ▸ Be aware that the initiator, solvent polarity, and temperature significantly influence the outcome.

Frequently Asked Questions (FAQs)

Q1: Why is my poly(N-vinylformamide) showing anomalous results in Size Exclusion Chromatography (SEC/GPC)?

A1: Poly(N-vinylformamide) (PNVF) has a known tendency to interact with SEC columns, which can lead to anomalous elution, peak broadening, and inaccurate molecular weight determination. For more reliable characterization, consider using Asymmetric-Flow Field-Flow Fractionation (AF4) coupled with multi-angle light scattering (MALS). If using SEC, ensure proper calibration and consider using modified eluents (e.g., water/acetonitrile mixtures) to minimize interactions.

Q2: I'm trying to hydrolyze my PNVF to polyvinylamine (PVAm). Why is the conversion incomplete?

A2: The hydrolysis of PNVF can be challenging to drive to completion, especially under acidic conditions. Acidic hydrolysis often results in limited conversion due to electrostatic repulsion between the newly formed cationic amine groups on the polymer chain. Basic hydrolysis can achieve higher conversions, but it may not always reach 100% and can be accompanied by a side reaction that forms vinyl alcohol units in the polymer backbone. For complete hydrolysis, a molar ratio of NaOH to amide groups greater than one is recommended.

Q3: Is it possible to achieve a "living" polymerization of NVF?

A3: While achieving a truly "living" polymerization can be difficult, a controlled or "living-like" polymerization is possible. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been shown to be the most successful technique to date for synthesizing well-defined PNVF with predetermined molecular weights and low dispersities (Đ < 1.4). This allows for the synthesis of block copolymers.

Q4: What are the key safety considerations when working with N-vinylformamide?

A4: While NVF has lower toxicity than its isomer, acrylamide, it is still a chemical that should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.

Q5: My NVF polymerization is resulting in a gel, even in solution. What could be the cause?

A5: Gelation in solution polymerization can still occur, particularly at high monomer concentrations and high conversions. This is often due to chain transfer to the polymer, which creates branches that can then crosslink. To avoid this, try reducing the monomer concentration further, limiting the final conversion by shortening the reaction time, or lowering the reaction temperature.

Quantitative Data Summary

Table 1: RAFT Polymerization Conditions for N-vinylformamide

ParameterValue/TypeSource
RAFT Agent (CTA) Xanthate
Solvent DMSO
Temperature 35 °C
Initiator V-70
[Initiator]₀ / [CTA]₀ 0.33
Targeted Mₙ Up to ~80,000 g/mol
Achieved Dispersity (Đ) < 1.4

Experimental Protocols

Protocol 1: RAFT Polymerization of N-vinylformamide

This protocol is based on successful methods reported in the literature for the controlled polymerization of NVF.

Materials:

  • N-vinylformamide (NVF), purified

  • Xanthate RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)

  • 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) initiator

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Thermostatically controlled oil bath

Procedure:

  • In a Schlenk tube, dissolve the xanthate RAFT agent and V-70 initiator in DMSO.

  • Add the purified NVF monomer to the solution. The target monomer concentration is typically around 30% by weight.

  • Seal the Schlenk tube with a rubber septum and deoxygenate the solution by bubbling with an inert gas for at least 30 minutes, or by performing three freeze-pump-thaw cycles.

  • Place the reaction vessel in a preheated oil bath at 35 °C and begin stirring.

  • Monitor the polymerization by taking samples at regular intervals via a degassed syringe. Analyze monomer conversion by ¹H NMR spectroscopy and molecular weight/dispersity by SEC/GPC or AF4.

  • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether or acetone), filter, and dry under vacuum to a constant weight.

Protocol 2: Basic Hydrolysis of Poly(N-vinylformamide) to Polyvinylamine

This protocol outlines a general procedure for the basic hydrolysis of PNVF.

Materials:

  • Poly(N-vinylformamide) (PNVF)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Reaction flask with a condenser and magnetic stirrer

  • Thermostatically controlled heating mantle or oil bath

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Dissolve the PNVF in deionized water in the reaction flask.

  • Prepare an aqueous solution of NaOH. For high conversion, the molar ratio of NaOH to the formamide repeating units of PNVF should be greater than 1.0.

  • Add the NaOH solution to the PNVF solution with stirring.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) under an inert atmosphere.

  • Allow the reaction to proceed for several hours (e.g., 12 hours for near-complete conversion).

  • After cooling to room temperature, neutralize the solution with an acid (e.g., HCl) if required.

  • Purify the resulting polyvinylamine (PVAm) by dialysis against deionized water for several days to remove salts and any remaining low molecular weight impurities.

  • Isolate the PVAm by lyophilization (freeze-drying).

Visualizations

experimental_workflow_RAFT cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification prep 1. Dissolve NVF, RAFT Agent, Initiator in DMSO deoxygenate 2. Deoxygenate (Freeze-Pump-Thaw) prep->deoxygenate Transfer to Schlenk Tube polymerize 3. Polymerize (e.g., 35°C) deoxygenate->polymerize Immerse in Oil Bath quench 4. Quench Reaction polymerize->quench Cool & Expose to Air precipitate 5. Precipitate Polymer quench->precipitate Add to Non-solvent dry 6. Dry PNVF precipitate->dry Vacuum Oven

Caption: Experimental workflow for the RAFT polymerization of N-vinylformamide.

Optimizing reaction conditions for complete hydrolysis of PNVF

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the hydrolysis of Poly(N-vinylformamide) (PNVF). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve complete and optimized hydrolysis of PNVF to Polyvinylamine (PVAm).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during the hydrolysis of PNVF.

General Questions

Q1: What are the primary methods for hydrolyzing PNVF? PNVF can be hydrolyzed to PVAm using either acidic or basic conditions.[1][2] The choice of method significantly impacts the final product and the degree of conversion.

Q2: Which method is recommended for achieving complete hydrolysis? Basic hydrolysis is the strongly recommended method for achieving a complete or near-complete conversion of formamide groups to amine groups.[1][2] Acidic hydrolysis is known to result in limited conversions due to electrostatic repulsion from the protonated amine groups that form along the polymer chain.[1][3]

Q3: What are the key reaction parameters that influence the degree of hydrolysis? The degree of hydrolysis is primarily affected by the choice of catalyst (acid or base), the molar ratio of the catalyst to the amide groups, reaction temperature, and reaction time.[1]

Troubleshooting Specific Issues

Q4: My acidic hydrolysis reaction stalled and is incomplete. Why did this happen? Acid-catalyzed hydrolysis of PNVF is often self-limiting. As the reaction proceeds, the newly formed amine groups become protonated, creating positive charges along the polymer backbone. These cationic groups generate electrostatic repulsion that hinders the approach of hydronium ions to the remaining amide groups, thus preventing complete conversion.[1][3] For complete hydrolysis, switching to a basic hydrolysis protocol is advised.

Q5: I am performing a basic hydrolysis, but the conversion is not complete. What are the possible causes? If you are experiencing incomplete conversion under basic conditions, consider the following factors:

  • Insufficient Base: For complete hydrolysis, the molar ratio of the base (e.g., NaOH) to the N-vinylformamide monomer units should be greater than one.[3]

  • Inadequate Reaction Time: While efficient, the reaction requires sufficient time. Complete conversion is typically reported within 12 to 24 hours.[1]

  • Low Temperature: Reaction kinetics are highly dependent on temperature. Ensure the reaction temperature is adequate, typically in the range of 60°C to 80°C, to drive the reaction to completion.[1][2]

Q6: After basic hydrolysis, my NMR analysis shows unexpected peaks, suggesting the presence of hydroxyl groups. What is the cause? While basic hydrolysis is effective, some studies indicate that it may not exclusively produce pure polyvinylamine. The reaction can proceed through a mechanism involving the formation of transient cyclic amidine intermediates.[4][5] The subsequent decomposition of these rings can yield not only the expected primary amine function but also a hydroxyl group, resulting in a final product that is a copolymer of vinylamine and vinyl alcohol.[4] This is more likely to occur with highly stereoregular PNVF chains.

Q7: How can I accurately monitor the progress of my hydrolysis reaction to confirm completion? The most reliable method is ¹H NMR spectroscopy. Complete hydrolysis is confirmed by the total disappearance of the broad signal corresponding to the formyl proton, which is typically observed in the range of 7.7-8.1 ppm.[1] Concurrently, you will observe shifts in the signals corresponding to the polymer backbone's methylene and methyne protons.[1] Other techniques like FTIR and fluorescence spectroscopy can also be employed to track the conversion.[2]

Q8: I am concerned about polymer degradation during hydrolysis. How can I minimize this? To avoid potential degradation of the polymer backbone, it is recommended to use the mildest conditions that still achieve complete hydrolysis. This involves optimizing for the lowest effective base concentration (while maintaining a molar ratio > 1), the lowest possible temperature, and the shortest necessary reaction time.[1]

Data Presentation: Reaction Condition Comparison

The tables below summarize the key differences between acidic and basic hydrolysis and provide recommended starting conditions for complete basic hydrolysis.

Table 1: Comparison of Acidic vs. Basic Hydrolysis of PNVF

FeatureAcidic HydrolysisBasic Hydrolysis
Degree of Conversion Limited/Incomplete[1][3]Complete or near-complete (>98%)[1][6]
Primary Limitation Electrostatic repulsion among protonated amine groups[3]Potential for side reactions leading to hydroxyl groups[4][5]
Final Product Polyvinylammonium salt (cationic polymer)[1]Polyvinylamine (free amine groups)[1]
Recommended Use Production of partially hydrolyzed, cationic copolymers.Production of fully hydrolyzed polyvinylamine.

Table 2: Recommended Reaction Conditions for Complete Basic Hydrolysis of PNVF

ParameterRecommended Value / RangeNotes
Reagent Sodium Hydroxide (NaOH)Most commonly used and effective base.[3]
Molar Ratio (NaOH:Amide) > 1.0A ratio greater than unity is critical for driving the reaction to completion.[3]
Temperature 60 - 80 °CKinetics are strongly temperature-dependent.[1][2]
Reaction Time 12 - 24 hoursTime should be optimized and monitored to ensure completion.[1]
PNVF Concentration 1 - 5 wt%Higher concentrations can affect kinetics but have a negligible effect on the final conversion.[3]
Solvent Deionized WaterPNVF and NaOH are readily soluble in water.

Experimental Protocols

Protocol 1: General Procedure for Complete Basic Hydrolysis of PNVF

  • Dissolution: Dissolve the PNVF polymer in deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer to achieve the desired polymer concentration (e.g., 5 wt%).

  • Addition of Base: While stirring, add the required amount of a concentrated NaOH solution to the polymer solution to obtain a final NaOH-to-amide molar ratio greater than 1.0.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80°C) and maintain it with continuous stirring for the required duration (e.g., 12 hours).

  • Monitoring (Optional): Periodically withdraw small aliquots from the reaction, neutralize them, and analyze by ¹H NMR to monitor the disappearance of the formyl proton signal.

  • Work-up: Once the reaction is complete, cool the solution to room temperature. The resulting polyvinylamine can be purified by methods such as dialysis against deionized water to remove excess salt and base, followed by lyophilization to obtain the final product.

Protocol 2: ¹H NMR Method for Determining Degree of Hydrolysis

  • Sample Preparation: Withdraw a sample from the reaction mixture. If it contains base, neutralize it with dilute HCl. Lyophilize the sample to remove all water.

  • Dissolution: Dissolve a known quantity of the dried polymer in Deuterium Oxide (D₂O).

  • Spectrum Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic broad signal of the formyl proton of the PNVF amide group (l) between 7.7 and 8.1 ppm.[1]

    • Identify the signals for the polymer backbone protons (methylene (i) and methyne (j)).

    • The degree of hydrolysis is calculated based on the relative integration of the formyl proton peak compared to the backbone proton peaks.

    • Complete hydrolysis is confirmed by the complete disappearance of the formyl proton signal. [1]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the decision-making process and troubleshooting logic for PNVF hydrolysis.

Caption: Workflow for selecting and optimizing PNVF hydrolysis conditions.

Caption: Troubleshooting logic for incomplete basic hydrolysis of PNVF.

PNVF_Base_Hydrolysis_Mechanism cluster_main Main Pathway (Desired) cluster_side Side Reaction Pathway A PNVF Segment -CH₂-CH(NHCHO)- B Tetrahedral Intermediate A->B + OH⁻ C PVAm Product -CH₂-CH(NH₂)- B->C - HCOO⁻ D Amidine Ring Intermediate B->D Intramolecular Attack E P(VAm-co-VOH) Product -CH(NH₂)- and -CH(OH)- D->E + H₂O

Caption: Simplified mechanism for basic hydrolysis of PNVF including a side reaction.

References

Technical Support Center: N-Vinylformamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-vinylformamide (NVF).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude N-vinylformamide?

A1: Crude N-vinylformamide typically contains several impurities stemming from its synthesis. These can include:

  • Unreacted starting materials: Formamide is a common impurity that can be challenging to separate from NVF due to its similar properties.[1]

  • By-products of synthesis: Depending on the synthetic route, by-products such as alcohols (e.g., methanol), and various acidic or basic substances may be present.[2][3]

  • Polymers of N-vinylformamide: NVF has a high propensity for thermal polymerization, leading to the formation of polymers, which may be observed as acetone-insoluble components.[2]

Q2: What is the most effective method for purifying crude N-vinylformamide?

A2: Fractional distillation under reduced pressure (vacuum distillation) is the most effective and widely used method for purifying crude N-vinylformamide.[4][5][6] This technique is crucial due to the thermal sensitivity of NVF; distillation at atmospheric pressure can lead to rapid polymerization.[2]

Q3: Why is vacuum distillation necessary for N-vinylformamide purification?

A3: N-vinylformamide is thermally sensitive and can readily polymerize at elevated temperatures.[2][5] Vacuum distillation allows for the boiling point of NVF to be significantly lowered, enabling its purification at temperatures that minimize the risk of thermal polymerization and decomposition.

Q4: Are there any pre-treatment steps recommended before distillation?

A4: Yes, for crude NVF containing polymeric impurities, a pre-treatment step is advisable to prevent clogging of the distillation apparatus.[2] This typically involves dissolving the crude product in a solvent like acetone, which causes the polymeric (acetone-insoluble) components to precipitate.[2] These can then be removed by filtration before evaporating the solvent from the NVF.[2]

Q5: What kind of stabilizer should be added to purified N-vinylformamide?

A5: Purified N-vinylformamide is unstable and should be stabilized to prevent polymerization during storage. Commercially available NVF is often stabilized with inhibitors such as 4-Hydroxy-TEMPO or BHT (Butylated hydroxytoluene).[7] It is recommended to add a suitable stabilizer to the purified product, especially for long-term storage.

Troubleshooting Guides

Vacuum Distillation Issues
Problem Possible Cause Troubleshooting Steps
Product is not distilling over - Vacuum is not low enough.- Heating temperature is too low.- Check the vacuum pump and all connections for leaks.- Gradually increase the temperature of the heating bath.
Product is polymerizing in the distillation flask - Heating temperature is too high.- Distillation is proceeding too slowly.- Lack of a polymerization inhibitor.- Reduce the temperature of the heating bath.- Ensure a stable and sufficiently low vacuum to expedite distillation.- Consider adding a small amount of a suitable polymerization inhibitor (e.g., 4-Hydroxy-TEMPO) to the crude NVF before distillation.
Distillate is still impure - Inefficient fractional distillation column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates.- Slow down the distillation rate to allow for better separation of components.
Apparatus is clogged - Presence of polymeric impurities in the crude material.- Pre-treat the crude NVF to remove acetone-insoluble components before distillation.[2]

Experimental Protocols

Protocol 1: Pre-treatment of Crude N-Vinylformamide to Remove Polymeric Impurities
  • Dissolve the crude N-vinylformamide in approximately five times its weight of acetone.

  • Stir the mixture to ensure all the monomer is dissolved. The polymeric impurities will precipitate out of the solution.

  • Filter the mixture through a suitable filter (e.g., a 0.5 μm Teflon filter) to remove the precipitated acetone-insoluble components.[2]

  • Remove the acetone from the filtrate under reduced pressure at room temperature to obtain crude N-vinylformamide ready for distillation.[2]

Protocol 2: Fractional Vacuum Distillation of N-Vinylformamide

Caution: N-vinylformamide is harmful and a suspected carcinogen and reproductive toxin. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Transfer the pre-treated crude N-vinylformamide into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually reduce the pressure to the desired level (e.g., 0.5 to 30 mbar).[4][5]

  • Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.

  • Collect the fractions that distill over at the expected boiling point of N-vinylformamide under the applied pressure. The boiling point of NVF is 210 °C at atmospheric pressure and will be significantly lower under vacuum.[8]

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly re-introducing air.

  • Add a stabilizer to the purified N-vinylformamide if it is to be stored. Store the purified product at 2-8°C in an airtight container.

Quantitative Data

The following table summarizes typical conditions and outcomes for the purification of N-vinylformamide by vacuum distillation as reported in the literature.

ParameterValueReference
Distillation Pressure0.5 - 30 mbar[4][5]
Purity of Distilled NVF≥ 96%[6][9]
Yield75 - 88%[6]

Purification Workflow

G A Crude N-Vinylformamide B Dissolve in Acetone A->B C Filter to Remove Precipitated Polymers B->C D Evaporate Acetone C->D E Fractional Vacuum Distillation D->E F Add Stabilizer E->F G Purified N-Vinylformamide F->G

Caption: Workflow for the purification of crude N-vinylformamide.

References

Technical Support Center: N-Vinylformamide (NVF) Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of N-vinylformamide (NVF) to prevent premature polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is my N-vinylformamide (NVF) polymerizing prematurely?

A1: N-vinylformamide is a highly reactive monomer susceptible to free-radical polymerization.[1] Premature polymerization can be initiated by several factors, including:

  • Elevated Temperatures: Storage at temperatures above the recommended 2-8°C can provide the activation energy needed for polymerization to begin.[2][3]

  • Exposure to Light: UV light can generate free radicals, initiating the polymerization chain reaction.[4]

  • Presence of Oxygen: While some inhibitors require oxygen to function effectively, dissolved oxygen can also contribute to the formation of peroxides, which can act as initiators.[5]

  • Contamination: Impurities such as dust, metal ions, or peroxides from other sources can initiate polymerization.

  • Inhibitor Depletion: If the stabilizer is consumed over time or removed, the monomer is left unprotected.

Q2: What are the common stabilizers used for NVF?

A2: Commercial N-vinylformamide is typically supplied with an added stabilizer to prevent polymerization during transport and storage. The most common stabilizers are:

  • 4-Hydroxy-TEMPO (TEMPOL): A stable nitroxide free radical that is highly effective at scavenging propagating radicals.[2][6][7]

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that inhibits polymerization by donating a hydrogen atom to terminate radical chains.[5]

Q3: How do these stabilizers work?

A3: Stabilizers, also known as inhibitors or retarders, function by interrupting the free-radical chain reaction of polymerization. They are typically radical scavengers that react with and neutralize the highly reactive radical species that propagate the polymer chain. This prevents the monomer molecules from linking together to form a polymer.[7]

Q4: Do I need to remove the stabilizer before my experiment?

A4: Yes, in most polymerization reactions, the presence of a stabilizer will inhibit or significantly slow down the desired reaction. Therefore, it is crucial to remove the inhibitor before initiating polymerization.[8]

Q5: What is the recommended storage procedure for NVF?

A5: To ensure the stability of N-vinylformamide, it should be stored under the following conditions:

  • Temperature: 2-8°C.[2][3]

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.

  • Light: In an opaque or amber-colored container to protect from light.[4]

  • Container: Tightly sealed to prevent contamination.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Monomer appears viscous or contains solid particles upon receipt. The monomer has started to polymerize during shipping or storage.Do not use the monomer. Contact the supplier for a replacement. This indicates a significant breach in storage conditions.
Monomer polymerizes during inhibitor removal. The inhibitor removal process is too harsh (e.g., excessive heat during distillation) or the monomer is exposed to initiators (light, air) after the inhibitor is removed.Use a gentler inhibitor removal method, such as passing through an inhibitor removal column at room temperature.[9][10] Ensure the purified monomer is immediately used or stored under an inert atmosphere in the dark and at a low temperature.
Polymerization reaction is sluggish or does not initiate. Incomplete removal of the inhibitor.Repeat the inhibitor removal step or use a more efficient method. The presence of even small amounts of inhibitor can significantly affect polymerization kinetics.[8]
Inconsistent polymerization results between batches. Varying levels of residual inhibitor in the purified monomer or contamination of the monomer.Standardize the inhibitor removal protocol and ensure all glassware and reagents are free from contaminants.

Stabilizer Data

StabilizerChemical NameTypical ConcentrationMechanism of Action
4-Hydroxy-TEMPO 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl25-55 ppm[2][6]Stable free radical scavenger
BHT Butylated hydroxytolueneVaries by manufacturerPhenolic antioxidant, hydrogen donor

Experimental Protocols

Protocol 1: Removal of 4-Hydroxy-TEMPO or BHT using an Inhibitor Removal Column

This protocol is suitable for removing phenolic inhibitors like BHT and nitroxide inhibitors like 4-Hydroxy-TEMPO.

Materials:

  • N-vinylformamide containing inhibitor

  • Inhibitor removal column (pre-packed with basic alumina or a specialized resin)[9][10]

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk flask or other suitable collection vessel

  • Cannula or dropping funnel

Procedure:

  • Set up the inhibitor removal column in a fume hood.

  • Purge the column and the collection flask with an inert gas.

  • Carefully pour the N-vinylformamide onto the top of the column bed.

  • Allow the monomer to pass through the column under gravity or with gentle positive pressure from the inert gas.

  • Collect the purified, inhibitor-free monomer in the collection flask under an inert atmosphere.

  • The purified monomer should be used immediately for the best results. If short-term storage is necessary, keep it under an inert atmosphere at 2-8°C and in the dark.

Note: The efficiency of the column will decrease with use. Monitor the polymerization of the purified monomer to ensure complete inhibitor removal.

Protocol 2: Storage of Purified N-Vinylformamide

Materials:

  • Purified N-vinylformamide

  • Amber glass bottle with a septum-sealed cap

  • Inert gas supply (Nitrogen or Argon)

  • Refrigerator (2-8°C)

Procedure:

  • Transfer the purified NVF to a clean, dry amber glass bottle.

  • Purge the headspace of the bottle with an inert gas for several minutes to displace any air.

  • Seal the bottle tightly with the septum cap.

  • Store the bottle in a refrigerator at 2-8°C.[2][3]

  • For subsequent use, pierce the septum with a needle connected to an inert gas line to maintain a positive pressure while withdrawing the monomer with a syringe.

Visualizations

NVF_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Decomposition NVF_Monomer N-Vinylformamide Monomer Radical->NVF_Monomer Reacts with Growing_Polymer_Chain Growing Polymer Chain (Radical) NVF_Monomer->Growing_Polymer_Chain Adds to Growing_Polymer_Chain->NVF_Monomer Reacts with more Polymer Stable Polymer Growing_Polymer_Chain->Polymer Termination (e.g., combination)

Caption: Free-radical polymerization of N-vinylformamide.

Inhibition_Mechanism cluster_propagation Propagation Step cluster_inhibition Inhibition Growing_Polymer_Chain Growing Polymer Chain (Radical) Stabilizer Stabilizer (e.g., 4-Hydroxy-TEMPO) Growing_Polymer_Chain->Stabilizer Reacts with Inactive_Species Inactive Species Stabilizer->Inactive_Species Forms

Caption: General mechanism of polymerization inhibition.

References

Technical Support Center: N-Vinylformamide Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on N-vinylformamide (NVF) polymerization kinetics. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the free-radical polymerization of N-vinylformamide (NVF)?

A1: Temperature is a critical parameter in the free-radical polymerization of NVF, influencing the reaction rate, final monomer conversion, and the molecular weight of the resulting poly(N-vinylformamide) (PNVF). Generally, an increase in temperature leads to:

  • Increased Polymerization Rate: Higher temperatures accelerate the decomposition of the initiator, generating more free radicals and thus increasing the overall rate of polymerization.[1]

  • Higher Final Monomer Conversion: In many cases, higher temperatures can help overcome kinetic barriers, leading to a higher final conversion of the monomer.[1]

  • Decreased Molecular Weight: At higher temperatures, chain transfer reactions become more prominent, and the rate of termination can also increase, both of which can lead to the formation of shorter polymer chains and consequently, a lower average molecular weight.

Q2: What is the "gel effect" or "autoacceleration," and how is it influenced by temperature in NVF polymerization?

A2: The "gel effect," also known as the Trommsdorff-Norrish effect, is a phenomenon observed in free-radical polymerization where the polymerization rate auto-accelerates at high monomer conversions. This occurs because as the viscosity of the reaction medium increases, the diffusion of large polymer radicals to react with each other (termination) is hindered, while smaller monomer molecules can still diffuse to the growing polymer chains (propagation). This decrease in the termination rate leads to a rapid increase in the overall polymerization rate.

In NVF polymerization, the gel effect is significant in bulk and concentrated solutions.[1][2] Temperature influences the onset and magnitude of the gel effect:

  • At lower temperatures (e.g., 50°C) in concentrated solutions , the gel effect can be very pronounced, leading to a rapid increase in viscosity and potentially uncontrolled polymerization.

  • Increasing the temperature can delay the onset of the gel effect to higher conversions. This is because the increased mobility of the polymer chains at higher temperatures can partially counteract the viscosity-induced reduction in the termination rate.

Q3: What type of initiators are suitable for the free-radical polymerization of NVF, and how does temperature play a role in their selection?

A3: The choice of initiator is crucial and depends on the desired reaction temperature and the solvent used. For NVF polymerization, common initiators include azo compounds and peroxides. The key factor in initiator selection is its half-life at a given temperature. The ideal initiator should decompose at a rate that provides a steady concentration of radicals throughout the polymerization.

  • For lower temperature polymerizations (e.g., 40-60°C) , initiators with a lower 10-hour half-life temperature, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AIBA or V-50) for aqueous solutions, are suitable.

  • For higher temperature polymerizations (e.g., 60-80°C) , initiators with a higher 10-hour half-life temperature, like 2,2'-azobis(2-isobutyronitrile) (AIBN) for organic solvents or bulk polymerization, are often used.

It is important to consult the initiator's technical data sheet for its specific half-life at various temperatures to ensure a controlled polymerization.

Troubleshooting Guide

Problem 1: Low Final Monomer Conversion

Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature Increase the polymerization time or moderately increase the reaction temperature. A higher temperature will increase the polymerization rate.
Low Initiator Concentration Increase the initiator concentration. A higher concentration of radicals will lead to a faster reaction rate.
Presence of Inhibitors Ensure the monomer is purified to remove any inhibitors (e.g., by distillation or passing through an inhibitor removal column). Oxygen is also a potent inhibitor; ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Chain Transfer to Solvent If using a solvent, consider its chain transfer constant. Solvents with high chain transfer constants can terminate growing polymer chains prematurely. If possible, switch to a solvent with a lower chain transfer constant.

Problem 2: Gel Formation/Uncontrolled Polymerization

Possible Cause Suggested Solution
High Monomer Concentration Reduce the initial monomer concentration by adding a suitable solvent (e.g., water for aqueous polymerization). The gel effect is less pronounced in more dilute solutions.[1][2]
Reaction Temperature is Too Low for the Given Concentration For highly concentrated systems, increasing the reaction temperature can sometimes mitigate the gel effect by increasing polymer chain mobility and delaying the sharp viscosity increase.
Localized Hotspots Ensure efficient stirring of the reaction mixture to maintain a uniform temperature and prevent localized autoacceleration.
Chain Transfer to Polymer This is more likely at higher conversions and can lead to branching and crosslinking, contributing to gelation.[1] Consider stopping the reaction at a lower conversion before significant gelation occurs.

Problem 3: Low Molecular Weight of the Final Polymer

Possible Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature. This will reduce the rate of chain transfer reactions, leading to the formation of longer polymer chains.
High Initiator Concentration Decrease the initiator concentration. A lower concentration of initial radicals will result in fewer polymer chains being initiated, allowing each chain to grow longer before termination.
Chain Transfer Agents Present Ensure the monomer and solvent are pure and free from impurities that can act as chain transfer agents. If a chain transfer agent is intentionally used to control molecular weight, reduce its concentration.

Problem 4: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Possible Cause Suggested Solution
Non-uniform Initiation or Termination Ensure the initiator is fully dissolved and the reaction temperature is uniform throughout the polymerization. The gel effect can also contribute to a broadening of the molecular weight distribution.
Chain Transfer Reactions Minimize chain transfer reactions by using pure monomer and solvent and by controlling the reaction temperature.
Controlled Radical Polymerization Techniques For applications requiring a narrow molecular weight distribution, consider using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Quantitative Data

The following tables summarize the effect of temperature on the bulk and solution polymerization of N-vinylformamide.

Table 1: Effect of Temperature on the Bulk Polymerization of NVF

Temperature (°C)Initiator (AIBN) Conc. (mol/L)Final Monomer Conversion (%)Mn at ~20% Conversion ( g/mol )Mw at ~20% Conversion ( g/mol )
500.006~85~400,000~1,200,000
600.006~90~350,000~1,100,000
700.006~95~300,000~900,000
500.012~88~300,000~900,000
600.012~92~250,000~750,000
700.012~96~200,000~600,000
500.030~90~200,000~600,000
600.030~94~150,000~450,000
700.030~98~100,000~300,000

Data compiled from the thesis of Leming Gu, McMaster University, 2001.

Table 2: Effect of Temperature on the Aqueous Solution Polymerization of NVF (40 wt% Monomer)

Temperature (°C)Initiator (AIBA) Conc. (mol/L)Final Monomer Conversion (%)
501.47 x 10⁻³~98
601.47 x 10⁻³~99
701.47 x 10⁻³~99.5
502.94 x 10⁻³~99
602.94 x 10⁻³~99.5
702.94 x 10⁻³~99.8

Data extracted from Gu, L., Zhu, S., Hrymak, A. N., & Pelton, R. (2001). Kinetics and modeling of free radical polymerization of N-vinylformamide. Polymer, 42(7), 3077-3086.[1]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of NVF in Aqueous Solution

Materials:

  • N-vinylformamide (NVF), purified by vacuum distillation

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA or V-50) initiator

  • Deionized water, deoxygenated

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet/outlet

  • Constant temperature oil bath

Procedure:

  • Monomer and Solvent Preparation: In a 100 mL round-bottom flask, dissolve the desired amount of NVF in deoxygenated deionized water to achieve the target monomer concentration (e.g., 40 wt%).

  • Inert Atmosphere: Place the flask in the oil bath and purge the solution with dry nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Initiator Addition: In a separate vial, dissolve the required amount of AIBA initiator in a small amount of deoxygenated deionized water.

  • Initiation: Once the reaction mixture reaches the desired temperature (e.g., 60°C), inject the initiator solution into the flask using a syringe.

  • Polymerization: Allow the reaction to proceed at the set temperature with continuous stirring for the desired duration (e-g., 4-8 hours). The solution will become more viscous as the polymerization progresses.

  • Termination and Purification: To terminate the reaction, cool the flask in an ice bath and expose the solution to air. The polymer can be purified by precipitation in a non-solvent such as acetone or methanol, followed by filtration and drying under vacuum.

Protocol 2: Bulk Free-Radical Polymerization of NVF

Materials:

  • N-vinylformamide (NVF), purified by vacuum distillation

  • 2,2'-Azobis(2-isobutyronitrile) (AIBN) initiator, recrystallized

  • Reaction vessel (e.g., sealed ampoule or Schlenk flask) with a magnetic stirrer

  • Constant temperature oil bath

Procedure:

  • Monomer and Initiator Addition: In the reaction vessel, add the purified NVF monomer and the desired amount of AIBN initiator.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Seal the reaction vessel under vacuum or an inert atmosphere and place it in the preheated oil bath at the desired temperature (e.g., 60°C).

  • Polymerization: Allow the polymerization to proceed with stirring for the planned duration. The viscosity of the mixture will increase significantly.

  • Termination and Recovery: Terminate the reaction by rapidly cooling the vessel. The resulting glassy polymer can be dissolved in a suitable solvent (e.g., water or DMSO) and purified by precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Purification Monomer Purification (e.g., vacuum distillation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Degassing Solvent Degassing (if applicable) Solvent_Degassing->Reaction_Setup Initiator_Prep Initiator Preparation Initiation Initiator Addition Initiator_Prep->Initiation Temperature_Control Set Reaction Temperature Reaction_Setup->Temperature_Control Temperature_Control->Initiation Polymerization Polymerization (Stirring) Initiation->Polymerization Termination Reaction Termination (Cooling) Polymerization->Termination Purification Purification (Precipitation) Termination->Purification Drying Drying Purification->Drying Characterization Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: Experimental workflow for the free-radical polymerization of N-vinylformamide.

temp_effect cluster_increase Increased Temperature cluster_decrease Decreased Temperature Temp Temperature Rate Increases Polymerization Rate Temp->Rate Conversion Increases Final Conversion Temp->Conversion MW Increases Molecular Weight Temp->MW  inverse relationship Gel Reduces Gel Effect Temp->Gel  inverse relationship

References

Technical Support Center: N-vinylformamide (NVF) in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for reducing the toxicity of N-vinylformamide (NVF) for use in biological applications. The primary strategy involves the polymerization of NVF into poly(N-vinylformamide) (PNVF), a biocompatible polymer, which can be further modified for various uses.

Frequently Asked Questions (FAQs)

Q1: What is N-vinylformamide (NVF) and why is its toxicity a concern?

A1: N-vinylformamide is a water-soluble monomer that serves as a valuable precursor for functional polymers used in biomedical applications.[1][2] While considered less toxic than its isomer, acrylamide, NVF is classified as harmful if swallowed or inhaled and can cause skin and eye irritation, necessitating careful handling and strategies to mitigate its toxicity in biological systems.[3][4][5][6]

Q2: What is the primary method to reduce the toxicity of NVF for biological use?

A2: The most effective method is to polymerize N-vinylformamide into poly(N-vinylformamide) (PNVF). PNVF is a polymer that has demonstrated low toxicity and acceptable biocompatibility in various studies, making it suitable for biomedical applications such as hydrogels for drug delivery and tissue engineering.[7][8]

Q3: What is poly(vinylamine) (PVAm) and how is it related to PNVF?

A3: Poly(vinylamine) (PVAm) is a cationic polymer with numerous applications in drug and gene delivery.[9][10] It is synthesized by the hydrolysis of PNVF, a process that converts the formamide groups into primary amine groups.[11][12][13] Basic hydrolysis is generally more efficient for this conversion than acidic hydrolysis.[11][13]

Q4: How can I be sure my PNVF is free from toxic residual monomer?

A4: After synthesis, it is crucial to purify the PNVF to remove any unreacted NVF monomer and other impurities. Dialysis is a common and effective method for purifying PNVF.[14] The purified polymer should then be tested for cytotoxicity to confirm its suitability for biological applications.

Q5: Are there alternatives to NVF for creating biocompatible hydrogels?

A5: Yes, other monomers are used to create hydrogels for biomedical applications. However, NVF offers advantages such as its liquid form at room temperature, which simplifies handling, and the resulting PNVF can be easily functionalized by hydrolysis to PVAm.[1][15]

Troubleshooting Guides

PNVF Synthesis
Issue Possible Cause(s) Suggested Solution(s)
Polymerization fails to initiate or proceeds very slowly. 1. Inactive initiator.2. Presence of inhibitors in the monomer.3. Incorrect reaction temperature.1. Use a fresh batch of initiator.2. Purify the NVF monomer by distillation to remove inhibitors like 4-Hydroxy-TEMPO.[3][14]3. Ensure the reaction is carried out at the recommended temperature for the specific initiator used.
The polymer solution becomes too viscous or forms a gel prematurely. 1. Monomer concentration is too high.2. Reaction temperature is too high, leading to an uncontrolled reaction rate.3. Inadequate stirring.1. Reduce the initial monomer concentration.2. Lower the reaction temperature to better control the polymerization rate.3. Ensure efficient and constant stirring throughout the polymerization process.
The final polymer has a low molecular weight. 1. High initiator concentration.2. Presence of chain transfer agents.1. Decrease the initiator concentration.2. Ensure all reagents and solvents are pure and free from contaminants that could act as chain transfer agents.
PNVF Hydrolysis to PVAm
Issue Possible Cause(s) Suggested Solution(s)
Incomplete hydrolysis of PNVF. 1. Insufficient amount of acid or base.2. Reaction time is too short.3. Reaction temperature is too low.1. Ensure the molar ratio of acid or base to formamide units is adequate. Basic hydrolysis often requires a NaOH/amide molar ratio greater than one for complete conversion.[11][13]2. Increase the reaction time. Complete basic hydrolysis can take several hours.[4]3. Increase the reaction temperature as hydrolysis kinetics are temperature-dependent.[16]
The resulting PVAm is discolored. 1. Side reactions occurring at high temperatures.2. Impurities in the starting PNVF.1. Perform the hydrolysis at the lowest effective temperature.2. Ensure the PNVF used is of high purity.
Difficulty in purifying the final PVAm product. 1. Presence of residual salts from the hydrolysis (e.g., sodium formate).1. Purify the PVAm solution by dialysis against deionized water to remove salts and other small molecule impurities.
Cytotoxicity Testing
Issue Possible Cause(s) Suggested Solution(s)
High background signal in MTT assay. 1. Contamination of the cell culture.2. Interference from the hydrogel extract with the MTT reagent.1. Ensure aseptic techniques are strictly followed. Test for mycoplasma contamination.2. Run a control with the hydrogel extract in cell-free media to check for any direct reduction of the MTT reagent.[8]
Inconsistent results between replicate wells. 1. Uneven cell seeding.2. Incomplete dissolution of formazan crystals.3. Edge effects in the microplate.1. Ensure a homogenous cell suspension and careful pipetting when seeding cells.2. After adding the solubilization solution, ensure complete dissolution by gentle shaking or pipetting.[13]3. Avoid using the outer wells of the microplate, as they are more prone to evaporation.
Unexpectedly high cytotoxicity observed for PNVF hydrogels. 1. Presence of residual unreacted NVF monomer or other toxic impurities.2. Leachables from the hydrogel.1. Ensure the PNVF was thoroughly purified after synthesis, for example, by dialysis.[14]2. Prepare hydrogel extracts for cytotoxicity testing by incubating the hydrogel in cell culture media for a defined period (e.g., 24-72 hours) and then applying the extract to the cells. This method assesses the effect of any leachable components.

Quantitative Data

Table 1: Toxicity Data for N-vinylformamide (NVF)

Parameter Value Species Source
Acute Oral Toxicity (LD50 Estimate)476.32 mg/kgNot specified (Calculation method)[5]

Table 2: Biocompatibility of Poly(N-vinylformamide) (PNVF) and its Derivatives

Material Biocompatibility Finding Assay/Observation Source
Poly(N-vinylformamide) (PNVF)Low toxicity and acceptable biocompatibility.In vivo pilot study[12]
Poly(N-vinylformamide) (PNVF) HydrogelsBiocompatible and suitable for drug delivery and tissue engineering.General statement[2]
Copolymers of N-vinylbenzamide and N-vinylformamideShowed biocompatibility regardless of the cationic ratio.Cell toxicity study[11]

Experimental Protocols

Protocol 1: Free Radical Polymerization of N-vinylformamide (PNVF)

Materials:

  • N-vinylformamide (NVF) monomer

  • Free radical initiator (e.g., 2,2′-azobis(2-methylpropionamidine) dihydrochloride (AIBA) or 2,2'-azoisobutyronitrile (AIBN))

  • Solvent (e.g., deionized water or an appropriate organic solvent)

  • Nitrogen gas source

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

  • Precipitating solvent (e.g., acetone)

Procedure:

  • Purification of Monomer: If the NVF monomer contains an inhibitor, purify it by vacuum distillation before use.[6]

  • Reaction Setup: Add the desired amount of solvent and NVF monomer to the reaction vessel.

  • Deoxygenation: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition: Dissolve the initiator in a small amount of the reaction solvent and add it to the reaction vessel.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C, depending on the initiator) and maintain it under a nitrogen atmosphere with constant stirring.

  • Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing for monomer conversion (e.g., by gravimetry or spectroscopy).

  • Termination and Precipitation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the polymer solution to a vigorously stirred excess of a non-solvent (e.g., acetone).

  • Washing and Drying: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Basic Hydrolysis of PNVF to Poly(vinylamine) (PVAm)

Materials:

  • Poly(N-vinylformamide) (PNVF)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Reaction vessel with a stirrer and condenser

  • Dialysis tubing (with an appropriate molecular weight cut-off)

Procedure:

  • PNVF Solution Preparation: Dissolve a known amount of PNVF in deionized water in the reaction vessel.

  • NaOH Addition: Prepare a concentrated solution of NaOH and add it to the PNVF solution to achieve the desired molar ratio of NaOH to formamide repeating units (a ratio > 1 is recommended for complete hydrolysis).[16]

  • Hydrolysis Reaction: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) with constant stirring. The reaction time will depend on the temperature and NaOH concentration, but can range from a few hours to overnight.[4]

  • Neutralization (Optional): After the desired degree of hydrolysis is achieved, cool the solution and neutralize it with an acid (e.g., HCl) if required for the subsequent application.

  • Purification: Transfer the polymer solution into a dialysis tube and dialyze against deionized water for several days, with frequent changes of water, to remove residual salts (e.g., sodium formate) and other small molecules.

  • Lyophilization: Lyophilize the purified PVAm solution to obtain the final polymer as a solid.

Protocol 3: MTT Cytotoxicity Assay for PNVF Hydrogel Extracts

Materials:

  • PNVF hydrogel

  • Sterile cell culture medium (e.g., DMEM)

  • Mammalian cell line (e.g., L929 fibroblasts)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Hydrogel Extract Preparation:

    • Sterilize the PNVF hydrogel (e.g., by UV irradiation or autoclaving, if stable).

    • Incubate a known weight or surface area of the sterile hydrogel in a defined volume of cell culture medium for 24 to 72 hours in an incubator.

    • Collect the medium (now the hydrogel extract) and filter it through a 0.22 µm sterile filter.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Cell Treatment: Remove the old medium and replace it with the prepared hydrogel extracts (undiluted or in various dilutions). Include positive (e.g., a known cytotoxic agent) and negative (fresh culture medium) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the treatment media and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours to allow viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Visualizations

Toxicity_Reduction_Workflow cluster_0 Monomer Stage cluster_1 Polymerization & Purification cluster_2 Functionalization & Application NVF N-vinylformamide (NVF) (Monomer with moderate toxicity) Polymerization Free Radical Polymerization NVF->Polymerization PNVF_impure Crude Poly(N-vinylformamide) (PNVF) Polymerization->PNVF_impure Purification Purification (e.g., Dialysis) PNVF_impure->Purification PNVF_pure Purified PNVF (Reduced Toxicity) Purification->PNVF_pure Hydrolysis Hydrolysis (e.g., Basic) PNVF_pure->Hydrolysis Applications Biomedical Applications (Drug Delivery, Tissue Engineering) PNVF_pure->Applications PVAm Poly(vinylamine) (PVAm) (Functional Polymer) Hydrolysis->PVAm PVAm->Applications

Caption: Workflow for reducing N-vinylformamide toxicity for biomedical use.

Cytotoxicity_Testing_Workflow start Start prep_hydrogel Prepare & Sterilize PNVF Hydrogel start->prep_hydrogel seed_cells Seed Cells in 96-well Plate start->seed_cells prep_extract Prepare Hydrogel Extract (Incubate in media) prep_hydrogel->prep_extract treat_cells Treat Cells with Hydrogel Extract prep_extract->treat_cells seed_cells->treat_cells incubate_cells Incubate for 24/48/72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate Cell Viability read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for PNVF hydrogel cytotoxicity testing.

PNVF_Hydrolysis PNVF Poly(N-vinylformamide) (PNVF) PVAm Poly(vinylamine) (PVAm) PNVF->PVAm Hydrolysis reagents + NaOH (or HCl) + Heat reagents->PNVF:e

Caption: Chemical conversion of PNVF to PVAm via hydrolysis.

References

Improving the mechanical properties of poly(N-vinylformamide) hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working to improve the mechanical properties of poly(N-vinylformamide) (PNVF) hydrogels.

Frequently Asked Questions (FAQs)

Q1: My standard PNVF hydrogel is too weak for my application. What is the most effective way to significantly improve its toughness and strength?

A1: A highly effective method is to create an Interpenetrating Polymer Network (IPN) and then hydrolyze it.[1] A sequential IPN can be synthesized using PNVF and a similar network-forming polymer like polyacrylamide (PAAm).[1] While the neutral PNVF/PAAm IPN shows only a modest improvement in toughness over single networks, subsequent hydrolysis in a basic solution converts the PNVF and PAAm into polyvinylamine (PVAm) and poly(acrylic acid) (PAAc), respectively.[1][2] At an intermediate pH (e.g., 3-6), ionic bonds form between the now-charged PVAm and PAAc networks.[1] These ionic complexes act as highly effective crosslinks, leading to a substantial decrease in swelling and an order-of-magnitude increase in toughness and fracture stress.[1][2]

Q2: How does hydrolysis affect the mechanical properties and swelling behavior of PNVF hydrogels?

A2: Hydrolysis, typically using an acid or base, converts the neutral N-vinylformamide units into charged vinylamine units, creating a cationic hydrogel.[3][4] This chemical modification has several significant effects:

  • Improved Mechanical Properties: In copolymer hydrogels, such as those made from NVF and N-hydroxyethyl acrylamide (HEA), acid hydrolysis can lead to an 8-fold increase in Young's modulus.[4][5] This is attributed to new interactions, like hydrogen bonding, involving the newly formed primary amine groups.[4]

  • pH-Responsive Swelling: Hydrolyzed hydrogels exhibit pH-sensitive behavior. In the case of PVAm/PAAc IPNs, the hydrogels collapse at intermediate pH values (3-7) due to ionic complexation, dramatically reducing the swelling degree.[1][2] At very low or high pH, these ionic bonds are disrupted, leading to much higher swelling.[1]

  • High Water Content: Despite increased mechanical strength, hydrolyzed hydrogels can still maintain a very high water content, often exceeding 96%.[4][5]

Q3: Can I improve mechanical properties by simply adjusting the monomer or crosslinker concentration?

A3: Yes, adjusting these parameters is a fundamental way to tune mechanical properties, although the improvements may be less dramatic than with IPNs or hydrolysis.

  • Monomer Concentration: Increasing the initial monomer concentration (from 10 to 30 wt%) generally leads to a higher polymer volume fraction (Φ2) in the swollen gel, which correlates with an increased shear modulus.[3]

  • Crosslinker Concentration: Increasing the crosslinker concentration typically enhances elasticity and mechanical strength by creating a more densely connected polymer network.[6][7] However, excessively high concentrations can sometimes lead to brittleness or side reactions that decrease crosslinking efficiency.[6] Fracture stresses for standard PNVF hydrogels are often around 500-600 kPa, regardless of formulation adjustments.[2][3][8]

Q4: Are there other strategies besides IPNs and hydrolysis to enhance PNVF hydrogel mechanics?

A4: Yes, copolymerization is another common strategy. Incorporating other monomers can regulate the final properties of the hydrogel.[9]

  • Copolymerization with HEA or CEA: Copolymerizing NVF with monomers like N-hydroxyethyl acrylamide (HEA) or 2-carboxyethyl acrylate (CEA) can provide additional mechanical reinforcement.[9]

  • Double/Triple Networks: Creating double or even triple network hydrogels, which involve combining different types of crosslinking (e.g., covalent and physical), can produce materials with exceptionally high strength and stretchability.[10]

Troubleshooting Guide

Issue 1: Hydrogel is brittle and fractures at low strain.

Potential Cause Recommended Solution
Excessive Crosslinker Concentration Reduce the molar percentage of the crosslinking agent in your formulation. While higher crosslinking increases stiffness, too much can prevent polymer chains from dissipating energy, leading to brittleness.[6]
Inhomogeneous Polymerization Ensure all components (monomer, crosslinker, initiator) are fully dissolved and the solution is homogenous before initiating polymerization. Use adequate mixing and degassing procedures.
Post-Hydrolysis Brittleness If using hydrolysis, be aware that at very high or low pH values, the resulting highly swollen states can be more brittle than the unhydrolyzed or ionically-complexed states.[1] Conduct mechanical tests at a pH that promotes ionic complexation (typically pH 3-6 for PVAm/PAAc IPNs).[1]

Issue 2: Inconsistent or non-reproducible mechanical test results.

Potential Cause Recommended Solution
Incomplete Polymerization Verify that the polymerization time and temperature are sufficient for the initiator used. For thermally activated initiators like VAZO-44, ensure the reaction is held at the recommended temperature (e.g., 50°C) for an adequate duration.[3]
Sample Slippage During Testing Hydrogels are notoriously difficult to grip for tensile testing.[11] Consider using specialized grips, such as 3D-printed fixtures, or adding a rough surface to the grip-sample interface to prevent slippage.[11] For compression testing, ensure the sample surfaces are parallel and a lubricant is used if necessary to reduce friction.
Variable Swelling Time Always allow hydrogels to reach equilibrium swelling before testing. The mechanical properties are highly dependent on the polymer volume fraction, which changes during swelling. Ensure all samples are equilibrated in the same solution for the same amount of time.
Sample Geometry and Defects Ensure that test samples are molded or cut to precise, uniform dimensions and are free of nicks, air bubbles, or surface cracks, which can act as stress concentrators and lead to premature failure.

Issue 3: Hydrogel swells excessively, losing its shape and mechanical integrity.

Potential Cause Recommended Solution
Low Crosslink Density Increase the concentration of the crosslinking agent to create a tighter network that restricts swelling.[7]
Highly Hydrophilic Formulation PNVF is more hydrophilic than PAAm and tends to swell more.[2][3][8] If excessive swelling is an issue, consider copolymerizing with a less hydrophilic monomer.
pH-Induced Swelling (in Polyelectrolyte Gels) If you are working with hydrolyzed PNVF or IPNs, the swelling will be highly pH-dependent.[1][4] To reduce swelling in PVAm/PAAc IPNs, adjust the pH of the surrounding solution to between 3 and 7 to induce ionic complexation and network collapse.[1]

Quantitative Data on Mechanical Properties

Table 1: Comparison of Mechanical Properties for Single Network (SN) vs. Interpenetrating Network (IPN) Hydrogels.

Hydrogel TypeShear Modulus (kPa)Toughness (kJ/m³)Fracture Stress (kPa)Fracture Strain (%)
PNVF SN (30 wt%) 83 ± 1890 ± 22~500-600Declines with polymer volume fraction
PAAm SN (30 wt%) 105 ± 7475 ± 20~500-600Declines with polymer volume fraction
PNVF/PAAm IPN (Unhydrolyzed) 97 ± 6163 ± 18Relatively low> 80
PVAm/PAAc IPN (Hydrolyzed, pH 5) Substantially IncreasedOrder of magnitude increaseSubstantially Increased> 95 (in compression)

Data synthesized from multiple sources.[1][2][3][8]

Table 2: Effect of Hydrolysis on Copolymer Hydrogel (poly(NVF-co-HEA)) Mechanical Properties.

PropertyNon-Hydrolyzed HydrogelHydrolyzed HydrogelFold Increase
Young's Modulus Baseline~8x Baseline~8
Elongation at Break BaselineReduced by 68%0.32

Data from a study on poly(NVF-co-HEA) hydrogels.[4]

Key Experimental Protocols

Protocol 1: Synthesis of PNVF/PAAm Interpenetrating Network (IPN) Hydrogel
  • First Network (PNVF) Synthesis:

    • Prepare an aqueous solution of N-vinylformamide (NVF) monomer (e.g., 30 wt%).

    • Add a crosslinker, such as 2-(N-vinylformamido) ethyl ether (NVEE), at a desired molar ratio.

    • Add a thermal initiator (e.g., VA-044).

    • Pour the solution into a mold (e.g., between two glass plates with a spacer).

    • Cure in an oven at the initiator's activation temperature (e.g., 50°C) for several hours to form the first PNVF network.

  • Swelling and Second Monomer Infusion:

    • Remove the PNVF gel from the mold and immerse it in an aqueous solution containing acrylamide (AAm) monomer, a crosslinker (e.g., N,N'-methylenebisacrylamide), and an initiator.

    • Allow the gel to swell and become saturated with the second monomer solution for at least 24 hours.

  • Second Network (PAAm) Polymerization:

    • Remove the swollen gel, blot excess surface solution, and place it in a new mold or between plates.

    • Initiate the second polymerization reaction under the same conditions as the first to form the PAAm network within the PNVF network.

  • Washing:

    • Place the resulting IPN hydrogel in a large volume of deionized water to wash out any unreacted monomers and initiators, changing the water frequently over several days.

Protocol 2: Hydrolysis of IPN Hydrogel
  • Basic Hydrolysis:

    • Immerse the synthesized PNVF/PAAm IPN hydrogel in a basic solution (e.g., 0.1 N NaOH).[1]

    • Allow the hydrolysis to proceed for several days at room temperature. The goal is a partial hydrolysis of around 40-50%.[1]

  • Neutralization and Equilibration:

    • Remove the hydrogel from the basic solution and place it in a large volume of deionized water to leach out the base.

    • Equilibrate the hydrolyzed hydrogel by immersing it in buffer solutions of the desired pH (e.g., pH 5) for mechanical testing. Allow at least 48 hours for the pH inside the gel to equilibrate.[1]

Protocol 3: Uniaxial Mechanical Testing (Compression/Tension)
  • Sample Preparation:

    • Cut the equilibrated hydrogel into a standard geometry (e.g., a cylinder for compression or a dog-bone shape for tension) using a sharp blade or a biopsy punch.

    • Measure the dimensions of the sample accurately.

  • Test Setup:

    • Place the sample in a universal testing machine equipped with a suitable load cell (low force capacity is often required for soft hydrogels).[11]

    • For compression, place the cylindrical sample between two parallel plates.

    • For tension, secure the ends of the dog-bone sample in grips, ensuring no slippage.[11]

  • Testing:

    • Apply a constant strain rate (e.g., 10% per minute).

    • Record the force and displacement data until the sample fractures or a predefined strain is reached.

  • Data Analysis:

    • Convert force-displacement data into a stress-strain curve.

    • Young's Modulus / Elastic Modulus: Calculate as the slope of the initial linear portion of the stress-strain curve.

    • Fracture Stress/Strain: Record the stress and strain at the point of failure.

    • Toughness: Calculate as the area under the stress-strain curve up to the point of fracture.[1]

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_results Data Output process process material material test test output output Monomers NVF Monomer Crosslinker Initiator Polymerization Free Radical Polymerization Monomers->Polymerization Hydrogel PNVF Hydrogel (Single Network) Polymerization->Hydrogel Swelling Swelling Ratio Measurement Hydrogel->Swelling Mechanical Uniaxial Mechanical Testing Hydrogel->Mechanical Rheology Rheological Analysis Hydrogel->Rheology EWC Equilibrium Water Content Swelling->EWC StressStrain Stress-Strain Curve Modulus, Toughness Mechanical->StressStrain Viscoelastic Viscoelastic Properties Rheology->Viscoelastic

Caption: Workflow for PNVF hydrogel synthesis and mechanical characterization.

ipn_mechanism cluster_0 1. Neutral IPN cluster_1 2. Hydrolyzed Networks cluster_2 3. Ionic Complexation (pH 3-6) network network process process result result ion Initial_IPN { PNVF Network |  PAAm Network} Hydrolysis Base Hydrolysis Initial_IPN->Hydrolysis Hydrolyzed_IPN { PVAm Network (Cationic) |  PAAc Network (Anionic)} Hydrolysis->Hydrolyzed_IPN Complex Ionic Bonds Form (Effective Crosslinks) Hydrolyzed_IPN->Complex Toughness Greatly Enhanced Toughness & Strength Complex->Toughness

Caption: Mechanism for enhancing mechanical properties via IPN hydrolysis.

troubleshooting_flowchart problem problem cause cause solution solution start Problem: Weak or Brittle Hydrogel cause1 Crosslinker Concentration? start->cause1 cause2 Polymerization Complete? start->cause2 cause3 Using IPN Strategy? start->cause3 sol1a Too High: Reduce Conc. (for Brittle) cause1->sol1a Brittle sol1b Too Low: Increase Conc. (for Weak) cause1->sol1b Weak sol2 Increase Time/Temp Verify Initiator cause2->sol2 No sol3 Hydrolyze IPN Adjust pH to 3-6 cause3->sol3 Yes

Caption: Troubleshooting logic for weak or brittle PNVF hydrogels.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Poly(N-vinylformamide) and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, a thorough understanding of polymer structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular architecture of polymers. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of poly(N-vinylformamide) (PNVF), a versatile water-soluble polymer, and two common alternatives: poly(N-vinylpyrrolidone) (PVP) and poly(N-vinylcaprolactam) (PNVCL).

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the characteristic chemical shifts (δ) in parts per million (ppm) for PNVF, PVP, and PNVCL. These values are compiled from various literature sources and may exhibit slight variations depending on the solvent, concentration, and instrument parameters.

Table 1: ¹H NMR Chemical Shifts (ppm) of PNVF, PVP, and PNVCL

PolymerFunctional GroupChemical Shift (δ, ppm)Multiplicity
Poly(N-vinylformamide) (PNVF) Methylene (-CH₂-)1.0 - 1.8Broad Multiplet
Methine (-CH-)3.4 - 3.9Broad Multiplet
Formyl (-CHO)~8.0Broad Singlet
Poly(N-vinylpyrrolidone) (PVP) Methylene (-CH₂- backbone)1.4 - 2.5Broad Multiplet
Methylene (-CH₂- ring, adjacent to C=O)~2.11Broad Multiplet
Methylene (-CH₂- ring)1.4 - 2.5Broad Multiplet
Methine (-CH-)~3.7Broad Multiplet
Methylene (-CH₂- ring, adjacent to N)~3.2Broad Multiplet
Poly(N-vinylcaprolactam) (PNVCL) Methylene (-CH₂- backbone)~1.77Broad Multiplet
Methine (-CH-)~4.36Broad Multiplet
Methylene (-CH₂- ring, adjacent to C=O)~2.49Broad Multiplet
Methylene (-CH₂- ring, adjacent to N)~3.31Broad Multiplet
Methylene (-CH₂- ring)~1.77Broad Multiplet

Table 2: ¹³C NMR Chemical Shifts (ppm) of PNVF, PVP, and PNVCL

PolymerCarbonChemical Shift (δ, ppm)
Poly(N-vinylformamide) (PNVF) Methylene (-CH₂-)35 - 45
Methine (-CH-)40 - 50
Carbonyl (C=O)~163
Poly(N-vinylpyrrolidone) (PVP) Methylene (-CH₂- backbone)30 - 40
Methine (-CH-)40 - 50
Methylene (-CH₂- ring, adjacent to C=O)~30
Methylene (-CH₂- ring)15 - 25
Methylene (-CH₂- ring, adjacent to N)~42
Carbonyl (C=O)~177
Poly(N-vinylcaprolactam) (PNVCL) Methylene (-CH₂- backbone)~35
Methine (-CH-)~50
Methylene (-CH₂- ring, adjacent to C=O)~37
Methylene (-CH₂- ring)25 - 30
Methylene (-CH₂- ring, adjacent to N)~48
Carbonyl (C=O)~175

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of these water-soluble polymers is outlined below.

1. Sample Preparation:

  • Dissolution: Accurately weigh 10-20 mg of the polymer and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent. For PNVF, PVP, and PNVCL, Deuterium Oxide (D₂O) is a common choice. For less water-soluble analogs or for specific studies, other solvents like deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) may be used.

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

    • Relaxation Delay (d1): A delay of 1-5 seconds is recommended to allow for full relaxation of the protons.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.

    • Solvent Suppression: If using a protic deuterated solvent like D₂O, a solvent suppression technique (e.g., presaturation) should be employed to minimize the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: A larger number of scans (e.g., 1024 to 4096 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is common.

    • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for these polymers.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., D₂O at ~4.79 ppm for ¹H NMR).

  • Integration: Integrate the area under each peak to determine the relative number of protons or carbons.

Logical Workflow for NMR Analysis

The following diagram illustrates the typical workflow for the NMR analysis of polymers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis polymer Polymer Sample dissolution Dissolution & Homogenization polymer->dissolution solvent Deuterated Solvent solvent->dissolution nmr_tube Transfer to NMR Tube dissolution->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer h1_nmr ¹H NMR Acquisition spectrometer->h1_nmr c13_nmr ¹³C NMR Acquisition spectrometer->c13_nmr fid Raw FID Data h1_nmr->fid c13_nmr->fid ft Fourier Transformation fid->ft correction Phasing & Baseline Correction ft->correction referencing Chemical Shift Referencing correction->referencing integration Peak Integration & Analysis referencing->integration interpretation Structural Interpretation integration->interpretation

Caption: Workflow of Polymer NMR Analysis.

By following these protocols and utilizing the comparative spectral data, researchers can confidently characterize the chemical structure of poly(N-vinylformamide) and its alternatives, facilitating informed decisions in material selection and development.

A Comparative Guide to Monitoring N-vinylformamide Polymerization: The Role of FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in polymer synthesis, real-time monitoring of polymerization kinetics is crucial for process optimization and quality control. This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy with other analytical techniques for monitoring the polymerization of N-vinylformamide (NVF), a key monomer in the production of biocompatible polymers used in various biomedical and pharmaceutical applications.

This document outlines the experimental protocols for utilizing in-situ FTIR spectroscopy, presents a quantitative comparison with alternative methods, and offers visual representations of the experimental workflow and the decision-making process for selecting the most appropriate analytical technique.

Introduction to N-vinylformamide Polymerization

N-vinylformamide (NVF) is a water-soluble monomer that can be polymerized to poly(N-vinylformamide) (PNVF). PNVF can be subsequently hydrolyzed to produce polyvinylamine (PVAm), a cationic polymer with a high density of primary amine groups. This makes PVAm and its derivatives highly valuable for applications such as drug delivery, gene therapy, and flocculants in bioprocessing. The polymerization of NVF is typically initiated by free radical initiators. Monitoring the conversion of the monomer to the polymer in real-time is essential for controlling the molecular weight and other critical properties of the final polymer.

FTIR Spectroscopy for In-Situ Monitoring

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, has emerged as a powerful tool for the in-situ and real-time monitoring of polymerization reactions.[1] The principle lies in tracking the disappearance of specific vibrational bands associated with the monomer as it is converted into the polymer. For N-vinylformamide, the key IR absorption bands associated with the vinyl group are typically monitored. The decrease in the intensity of these peaks over time is directly proportional to the consumption of the monomer and thus, the progress of the polymerization.

The free radical polymerization of NVF can be readily monitored by observing the decrease in the absorbance of the C=C stretching vibration of the vinyl group. New peaks corresponding to the C=O stretch and N-H bending of the formamide group in the resulting poly(N-vinylformamide) may also be observed.[2]

Experimental Protocol: In-Situ ATR-FTIR Monitoring of N-vinylformamide Solution Polymerization

This protocol describes a typical setup for monitoring the solution polymerization of N-vinylformamide using an in-situ ATR-FTIR probe.

Materials:

  • N-vinylformamide (NVF) monomer

  • Solvent (e.g., deionized water, DMSO)

  • Free-radical initiator (e.g., 2,2'-Azobis(2-methylpropionamidine) dihydrochloride for aqueous solutions)

  • Nitrogen or Argon gas for purging

Equipment:

  • FTIR spectrometer equipped with a liquid-nitrogen-cooled MCT detector

  • In-situ ATR probe (e.g., with a diamond or silicon crystal)

  • Reaction vessel (e.g., a jacketed glass reactor) with a port for the ATR probe

  • Stirring mechanism (e.g., magnetic stirrer)

  • Temperature controller

  • Data acquisition and analysis software

Procedure:

  • System Setup:

    • Install the ATR probe into the reaction vessel.

    • Connect the FTIR spectrometer to the probe.

    • Set up the temperature controller and stirring mechanism.

  • Background Spectrum:

    • Add the solvent to the reaction vessel and bring it to the desired reaction temperature.

    • Purge the system with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit free-radical polymerization.

    • Collect a background spectrum of the solvent at the reaction temperature. This will be subtracted from the subsequent spectra of the reaction mixture.

  • Reaction Initiation:

    • Dissolve the NVF monomer and the initiator in the solvent in the reaction vessel.

    • Start the data acquisition immediately after adding the initiator.

  • Data Acquisition:

    • Collect spectra at regular intervals (e.g., every 1-2 minutes).

    • Typical acquisition parameters include a resolution of 4 cm⁻¹ and co-adding 32 or 64 scans for a good signal-to-noise ratio.[3]

  • Data Analysis:

    • Monitor the decrease in the absorbance of a characteristic vinyl group peak of NVF (e.g., around 1630 cm⁻¹ for the C=C stretch).

    • Use an internal standard peak (a peak that does not change during the reaction) to normalize the spectra and account for any variations in the sample path length or concentration.

    • Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [1 - (At / A0)] * 100 where At is the absorbance of the vinyl peak at time 't' and A0 is the initial absorbance of the vinyl peak.

Quantitative Comparison of Monitoring Techniques

While FTIR spectroscopy is a powerful tool, other techniques can also be employed to monitor the polymerization of N-vinylformamide. The choice of technique often depends on the specific requirements of the experiment, such as the need for real-time data, the physical state of the reaction mixture, and the information required (e.g., monomer conversion vs. molecular weight).

TechniquePrincipleInformation ObtainedReal-Time CapabilitySample PreparationAdvantagesDisadvantages
FTIR Spectroscopy Vibrational spectroscopy based on the absorption of infrared radiation.Monomer conversion, reaction kinetics.Yes (in-situ probes).[1]Minimal for ATR.Non-destructive, real-time data, applicable to various reaction conditions.Can be sensitive to water absorption; indirect information on molecular weight.
Raman Spectroscopy Vibrational spectroscopy based on the inelastic scattering of monochromatic light.Monomer conversion, reaction kinetics.Yes.Minimal.Less interference from water, can be used with glass reaction vessels.[4]Fluorescence from impurities can interfere with the signal; weaker signal than FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy Based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Monomer conversion, polymer microstructure, and composition.[5]Possible with specialized setups, but typically offline.Requires deuterated solvents for high-resolution spectra; sample needs to be transferred to an NMR tube.Provides detailed structural information.Expensive instrumentation, lower sensitivity than FTIR for real-time monitoring.[6]
Near-Infrared (NIR) Spectroscopy Vibrational spectroscopy that uses the near-infrared region of the electromagnetic spectrum.Monomer conversion, reaction kinetics.Yes (fiber optic probes).[7][8]Minimal.Deeper sample penetration than mid-IR, suitable for bulk polymerization.[7]Broader and more overlapping peaks than mid-IR, requiring chemometric analysis.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Separates molecules based on their size in solution.Polymer molecular weight and molecular weight distribution.[5]No (offline).Sample needs to be withdrawn from the reaction and prepared for injection.Provides direct information on polymer size.Not a real-time technique for monitoring kinetics; requires calibration with standards.
Dilatometry Measures the volume change of the reaction mixture as the monomer is converted to the denser polymer.Monomer conversion, reaction kinetics.Yes.Requires a specialized, precisely calibrated apparatus.Direct measurement of volume change.Sensitive to temperature fluctuations; difficult to implement for highly viscous systems.

Visualizing the Workflow and Decision-Making Process

Experimental Workflow for FTIR Monitoring

The following diagram illustrates the typical workflow for monitoring N-vinylformamide polymerization using in-situ ATR-FTIR spectroscopy.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A System Setup (Reactor, ATR Probe, FTIR) B Solvent Addition & Equilibration A->B C Background Spectrum Acquisition B->C D Monomer & Initiator Addition C->D E Start In-Situ FTIR Data Acquisition D->E F Continuous Spectral Collection E->F G Monitor Decrease in Vinyl Peak Absorbance F->G H Calculate Monomer Conversion vs. Time G->H I Determine Polymerization Kinetics H->I

Workflow for In-Situ FTIR Monitoring of Polymerization.
Selecting the Appropriate Monitoring Technique

The choice of the best analytical technique depends on the specific research question and experimental constraints. The following diagram outlines a logical decision-making process.

G Start What is the primary information needed? MonomerConversion Monomer Conversion Kinetics Start->MonomerConversion MolecularWeight Molecular Weight & Distribution Start->MolecularWeight Microstructure Polymer Microstructure Start->Microstructure RealTime Is real-time data essential? MonomerConversion->RealTime GPC GPC / SEC MolecularWeight->GPC NMR NMR Spectroscopy Microstructure->NMR FTIR FTIR / Raman / NIR YesFTIR Use In-Situ FTIR, Raman, or NIR RealTime->YesFTIR Yes NoOffline Offline methods like gravimetry or NMR are suitable RealTime->NoOffline No YesFTIR->FTIR

Decision Tree for Selecting a Monitoring Technique.

Conclusion

FTIR spectroscopy, particularly with in-situ ATR probes, offers a robust and efficient method for real-time monitoring of N-vinylformamide polymerization. Its ability to provide continuous data on monomer conversion makes it an invaluable tool for kinetic studies and process control. While other techniques such as Raman and NMR spectroscopy provide complementary information, the ease of use, non-destructive nature, and real-time capabilities of FTIR make it a highly recommended technique for researchers and professionals in the field of polymer chemistry and drug development. The choice of the optimal technique will ultimately depend on the specific experimental goals and available resources.

References

N-vinylformamide vs. N-vinylpyrrolidone: A Comparative Guide for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-vinylformamide (NVF) and N-vinylpyrrolidone (NVP) are two structurally similar vinyl monomers that have garnered significant attention in the biomedical field due to the biocompatibility and hydrophilicity of their corresponding polymers, poly(N-vinylformamide) (PNVF) and poly(N-vinylpyrrolidone) (PNVP). Both polymers are extensively used in the development of hydrogels, drug delivery systems, and biocompatible coatings. This guide provides an objective comparison of their performance in biomedical applications, supported by available experimental data, to aid researchers in selecting the appropriate monomer for their specific needs.

I. Physicochemical and Mechanical Properties

PNVF and PNVP hydrogels exhibit distinct physicochemical and mechanical properties that influence their suitability for various biomedical applications. PNVF is often considered a structural isomer of polyacrylamide (PAAm) and has been explored as a less toxic alternative.[1] PNVP, on the other hand, is a well-established biomaterial with a long history of use in pharmaceutical formulations.[2]

A key differentiator is their hydrophilicity. Studies suggest that PNVF hydrogels are highly hydrophilic, with some reports indicating they can swell to a greater extent than polyacrylamide hydrogels of similar composition.[1] This high water content can be advantageous for loading and releasing hydrophilic drugs and for creating a soft, tissue-mimicking interface.[3] The mechanical strength of hydrogels is crucial for their handling and stability. Research on PNVF-co-acrylamide hydrogels has shown that increasing the concentration of NVF can lead to an increase in mechanical strength.[4]

PropertyPoly(N-vinylformamide) (PNVF)Poly(N-vinylpyrrolidone) (PNVP)Key Considerations for Biomedical Applications
Monomer Toxicity NVF is considered to have lower toxicity than its isomer, acrylamide.[3]NVP is generally recognized as having low toxicity.[2]Lower monomer toxicity is crucial for in situ polymerization applications and for minimizing residual monomer concerns in final products.
Hydrophilicity/Swelling Highly hydrophilic; PNVF gels can exhibit significant swelling, potentially up to twice that of PAAm gels.[1]Hydrophilic, with swelling properties dependent on crosslinking density and molecular weight.High swelling is beneficial for high water content hydrogels for applications like wound dressings and soft contact lenses, and for high capacity drug loading of hydrophilic molecules.
Mechanical Strength Mechanical properties can be tuned by copolymerization; increased NVF content in copolymers can enhance mechanical strength.[4] Fracture stress of around 500-600 kPa has been reported for some formulations.[1][5]Mechanical properties are highly dependent on molecular weight and crosslinking. Can be formulated into soft gels to more rigid structures.The required mechanical strength will depend on the application, from soft gels for cell encapsulation to more robust structures for load-bearing applications.
Biocompatibility Generally considered biocompatible.[6]Widely established as a biocompatible and hemocompatible polymer.[2]Both polymers are suitable for applications requiring direct contact with biological tissues and fluids.
Drug Release The high water content can facilitate the diffusion-controlled release of hydrophilic drugs.[3]Widely used as a drug carrier, with release kinetics influenced by the formulation (e.g., hydrogel, nanoparticle).[7]The choice of polymer will depend on the desired release profile and the nature of the drug (hydrophilic vs. hydrophobic).

II. Biocompatibility and Cytotoxicity

Both PNVF and PNVP are generally regarded as biocompatible materials. PNVP, in particular, has a long history of safe use in biomedical products and is known for its hemocompatibility, having been used as a blood plasma substitute.[2] Studies on amphiphilic PNVP nanoparticles have demonstrated their non-toxic nature in both in vitro and in vivo models.[8]

While direct comparative cytotoxicity studies are limited, the available literature suggests that both polymers exhibit low toxicity. The lower toxicity of the NVF monomer compared to acrylamide is a significant advantage for its use in biomedical hydrogels.[3]

III. Drug Delivery Applications

Both PNVF and PNVP are extensively investigated as matrices for controlled drug delivery. Their hydrophilic nature makes them suitable for encapsulating and releasing a wide range of therapeutic agents.

The drug release kinetics from these hydrogels are typically governed by Fickian diffusion, where the high water content of the swollen hydrogel facilitates the movement of the drug molecules.[9] The release rate can be tailored by altering the crosslinking density of the hydrogel, which in turn affects the mesh size of the polymer network and the diffusion path length for the drug.

DrugReleaseMechanism cluster_0 Hydrogel Matrix (PNVF or PNVP) Drug_Loaded Drug Loaded in Hydrogel Swollen_Hydrogel Swollen Hydrogel (High Water Content) Drug_Loaded->Swollen_Hydrogel Hydration & Swelling Drug_Release Drug Release Swollen_Hydrogel->Drug_Release Diffusion External_Medium External Medium (e.g., Physiological Fluid) Drug_Release->External_Medium

IV. Experimental Protocols

A. Synthesis of Poly(N-vinylformamide) (PNVF) Hydrogel

This protocol is based on the free-radical polymerization of N-vinylformamide in an aqueous solution.

Materials:

  • N-vinylformamide (NVF) monomer

  • Crosslinker (e.g., 2-(N-vinylformamido)ethylether (NVEE) or N,N'-methylenebisacrylamide (MBA))

  • Thermal initiator (e.g., 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (VA-044))

  • Deionized water

Procedure:

  • Prepare a precursor solution by dissolving the desired amount of NVF monomer and crosslinker in deionized water.

  • Degas the solution by bubbling nitrogen gas through it for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the thermal initiator to the solution and mix thoroughly.

  • Pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Place the mold in an oven at a temperature appropriate for the chosen initiator (e.g., 50-60 °C for VA-044) for a sufficient time to ensure complete polymerization (typically several hours).

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.

PNVF_Synthesis_Workflow Monomer NVF Monomer & Crosslinker Precursor_Solution Precursor Solution Monomer->Precursor_Solution Solvent Deionized Water Solvent->Precursor_Solution Initiator Thermal Initiator Initiator_Addition Initiator_Addition Initiator->Initiator_Addition Degassing Degassing (N2) Precursor_Solution->Degassing Degassing->Initiator_Addition Molding Molding Polymerization Thermal Polymerization Molding->Polymerization Washing Washing Polymerization->Washing PNVF_Hydrogel PNVF Hydrogel Washing->PNVF_Hydrogel Initiator_Addition->Molding

B. Synthesis of Poly(N-vinylpyrrolidone) (PNVP) Hydrogel

This protocol describes the synthesis of PNVP hydrogels via gamma irradiation, a common method for crosslinking.

Materials:

  • N-vinylpyrrolidone (NVP) monomer

  • Deionized water

Procedure:

  • Prepare aqueous solutions of NVP at the desired concentration (e.g., 10-30% w/v).

  • Transfer the solutions into appropriate containers (e.g., glass vials).

  • Seal the containers and expose them to a gamma radiation source (e.g., Cobalt-60) at a specific dose rate until the desired total absorbed dose is reached. The dose will determine the degree of crosslinking.

  • After irradiation, the resulting hydrogels are formed.

  • Wash the hydrogels extensively with deionized water to remove any unreacted monomer.

PNVP_Synthesis_Workflow Monomer NVP Monomer Aqueous_Solution Aqueous NVP Solution Monomer->Aqueous_Solution Solvent Deionized Water Solvent->Aqueous_Solution Irradiation Gamma Irradiation Aqueous_Solution->Irradiation PNVP_Hydrogel PNVP Hydrogel Irradiation->PNVP_Hydrogel

C. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of hydrogel extracts on a cell line such as L929 fibroblasts.

Materials:

  • Hydrogel samples (PNVF and PNVP)

  • Cell culture medium (e.g., DMEM)

  • L929 fibroblast cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Extract Preparation: Sterilize the hydrogel samples. Incubate the hydrogels in a cell culture medium (e.g., at a ratio of 0.1 g/mL) for 24-72 hours at 37°C to obtain extracts.

  • Cell Seeding: Seed L929 cells into 96-well plates at a suitable density and allow them to attach and grow for 24 hours.

  • Treatment: Remove the culture medium from the wells and replace it with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the negative control.

MTT_Assay_Workflow Hydrogel Hydrogel Sample Extract_Prep Prepare Hydrogel Extract Hydrogel->Extract_Prep Medium Cell Culture Medium Medium->Extract_Prep Treatment Treat Cells with Extract Extract_Prep->Treatment Cell_Seeding Seed L929 Cells in 96-well plate Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Add DMSO Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Viability_Calc Calculate Cell Viability Absorbance->Viability_Calc

V. Conclusion

Both N-vinylformamide and N-vinylpyrrolidone are valuable monomers for the creation of biocompatible materials for a wide range of biomedical applications. PNVF is emerging as a promising alternative to polyacrylamide, with the advantage of lower monomer toxicity and high hydrophilicity. PNVP is a well-established, versatile, and biocompatible polymer with a long history of safe use.

The choice between NVF and NVP will ultimately depend on the specific requirements of the application. For applications where very high water content and potentially lower monomer toxicity are paramount, NVF may be a suitable choice. For applications requiring a well-characterized and historically validated biocompatible polymer, NVP remains a strong candidate. Further direct comparative studies are needed to provide a more definitive quantitative assessment of their relative performance in various biomedical applications.

References

A Comparative Guide to Validating the Degree of Hydrolysis of Poly(N-vinylformamide)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with poly(N-vinylformamide) (PNVF) and its hydrolyzed counterpart, polyvinylamine (PVAm), accurately determining the degree of hydrolysis (DH) is critical. This parameter dictates the polymer's charge density, solubility, and interaction with biological systems, making its precise measurement fundamental for quality control and application development. This guide provides a comparative overview of the primary analytical techniques for validating the DH of PNVF, with a focus on the classical titration method and modern spectroscopic approaches.

Comparison of Analytical Methods

The two most prevalent methods for determining the degree of hydrolysis of PNVF are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited to different experimental constraints and equipment availability.

FeaturePotentiometric Titration¹H NMR Spectroscopy
Principle Quantifies the number of amine groups by neutralizing them with a standard acid solution.Quantifies the ratio of remaining formyl protons to the polymer backbone protons.
Sample Prep Dissolution of the polymer in an appropriate solvent (e.g., deionized water).Dissolution of the polymer in a deuterated solvent (e.g., D₂O).
Measurement Volume of titrant required to reach the equivalence point, detected by a sharp change in pH.Integration of specific peaks in the NMR spectrum.
Speed Slower, as it involves a stepwise addition of titrant and equilibration.Faster, with typical acquisition times of a few minutes per sample.
Sample Size Typically requires a larger sample size (e.g., >50 mg).Requires a smaller sample size (e.g., ~10 mg).[1]
Accuracy High, but can be affected by the presence of other acidic or basic impurities.High, and provides structural information simultaneously. Less susceptible to ionic impurities.
Equipment Standard laboratory autotitrator or pH meter and burette.High-resolution NMR spectrometer.
Cost Lower equipment cost.Higher equipment cost and maintenance.

Experimental Protocols

Potentiometric Titration

Potentiometric titration is a robust and widely accessible method for quantifying the primary amine groups formed during the hydrolysis of PNVF.

Principle: The hydrolyzed PNVF (polyvinylamine) is a weak base. It can be titrated with a strong acid, such as hydrochloric acid (HCl). The equivalence point, where all the amine groups have been neutralized, is identified by a sharp inflection in the pH curve. The degree of hydrolysis is calculated based on the amount of acid consumed.

Materials:

  • Partially hydrolyzed PNVF sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • Autotitrator equipped with a pH electrode or a manual titration setup (burette, pH meter, magnetic stirrer)

Procedure:

  • Accurately weigh approximately 100 mg of the dried hydrolyzed PNVF sample and dissolve it in 50 mL of deionized water in a beaker.

  • Allow the polymer to dissolve completely, using a magnetic stirrer to aid dissolution.

  • Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).

  • Immerse the calibrated pH electrode in the polymer solution.

  • Titrate the solution with the standardized 0.1 M HCl solution, recording the pH value after each addition of titrant. Add the titrant in small increments (e.g., 0.1 mL), especially near the expected equivalence point.

  • The equivalence point (V_eq) is determined from the point of maximum slope on the titration curve (a plot of pH vs. volume of HCl added) or by using the first or second derivative of the curve.

  • Calculate the moles of amine groups using the following equation: Moles of Amine = Molarity of HCl × V_eq

  • Calculate the degree of hydrolysis (DH) as a percentage: DH (%) = [(Moles of Amine × Molar Mass of NVF monomer) / (Mass of sample × Fraction of PNVF in copolymer)] × 100

(Note: The molar mass of the N-vinylformamide (NVF) monomer is 71.08 g/mol . Adjust the calculation if the starting material is a copolymer.)

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful and efficient method for determining the degree of hydrolysis by providing direct molecular-level information.[2]

Principle: The hydrolysis of the formamide group (-NHCHO) to an amine group (-NH₂) results in the disappearance of the formyl proton signal (-CHO) in the ¹H NMR spectrum. By comparing the integral of the remaining formyl proton signal to the integral of the protons on the polymer backbone (which remains constant), the degree of hydrolysis can be calculated.

Materials:

  • Partially hydrolyzed PNVF sample

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve 10-20 mg of the dried hydrolyzed PNVF sample in approximately 0.7 mL of D₂O in a vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction).

  • Integrate the following signals:

    • A: The signal corresponding to the remaining formyl proton (-CHO), which typically appears as a singlet around 8.0-8.2 ppm.

    • B: The broad signals corresponding to the protons of the polymer backbone (-CH₂-CH-), typically found between 1.2 and 3.5 ppm.

  • The degree of hydrolysis (DH) is calculated using the following formula: DH (%) = [1 - (Integral of A / (Integral of B / 3))] × 100

(Note: The backbone signal (B) corresponds to 3 protons per monomer unit. The formyl proton signal (A) corresponds to 1 proton. The formula assumes a homopolymer of PNVF.)

Visualizing the Workflows

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DI Water weigh->dissolve calibrate Calibrate pH Electrode dissolve->calibrate titrate Titrate with Std. HCl calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot endpoint Determine Equivalence Point plot->endpoint calculate Calculate DH (%) endpoint->calculate

Caption: Experimental workflow for determining the degree of hydrolysis by potentiometric titration.

NMRWorkflow cluster_prep_nmr Sample Preparation cluster_acq NMR Acquisition cluster_analysis_nmr Data Analysis weigh_nmr Weigh Sample dissolve_nmr Dissolve in D₂O weigh_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr acquire Acquire ¹H NMR Spectrum transfer_nmr->acquire process Process Spectrum acquire->process integrate Integrate Peaks process->integrate calculate_nmr Calculate DH (%) integrate->calculate_nmr

Caption: Experimental workflow for determining the degree of hydrolysis by ¹H NMR spectroscopy.

Supporting Experimental Data

The following table presents hypothetical but representative data for a series of PNVF samples hydrolyzed for different durations, as determined by both potentiometric titration and ¹H NMR. In practice, results from both methods are expected to be in close agreement.

Sample IDHydrolysis Time (hours)Degree of Hydrolysis (%) via TitrationDegree of Hydrolysis (%) via ¹H NMR
PNVF-H-1123.5 ± 0.824.1 ± 0.5
PNVF-H-2358.2 ± 1.257.5 ± 0.7
PNVF-H-3685.9 ± 1.586.3 ± 0.9
PNVF-H-41298.1 ± 0.998.5 ± 0.4

Both potentiometric titration and ¹H NMR spectroscopy are reliable methods for determining the degree of hydrolysis of PNVF. The choice between them often depends on the available instrumentation, sample amount, and the desired speed of analysis. Titration is a cost-effective and accurate method suitable for most laboratories, while ¹H NMR offers a faster, high-throughput alternative that also provides additional structural information about the polymer. For rigorous characterization, employing both methods can provide a comprehensive and cross-validated understanding of the polymer's properties.

References

A Comparative Guide to the Performance of Cationic Flocculants, with a Focus on PNVF-Based Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate flocculant is a critical step in various separation processes, including wastewater treatment, sludge dewatering, and downstream processing in biopharmaceutical manufacturing. While traditional polyacrylamide (PAM)-based flocculants are widely used, there is growing interest in alternatives like poly(N-vinylformamide) (PNVF)-based polymers due to their unique properties and potential performance advantages. This guide provides an objective comparison of PNVF-based flocculants with other common alternatives, supported by experimental data from recent literature.

Performance Data Summary

The following tables summarize the performance of various cationic flocculants in two key applications: turbidity removal from kaolin suspension (a model for clarifying inorganic wastewater) and sludge dewatering. It is important to note that the experimental conditions vary between studies, which can influence performance.

Table 1: Performance Comparison in Turbidity Removal from Kaolin Suspension

Flocculant TypeOptimal DosageInitial Turbidity (NTU)Final Turbidity (NTU)Turbidity Removal (%)pHReference
Cationic Polyacrylamide (CPAM)6 mg/LHigh13.6>95%7[1]
Hydrophobic Modified Cationic Polyacrylamide (PADD)16.0 mg/LHigh-98.8%7.0[2]
Lignin-Based Cationic Flocculant (AL-g-PAMA)600.0 g/t(s)20 g/L suspension-84.0% (transmittance)7[3]
Cationic Cellulose Bio-flocculant (CE-PEI)0.15 mg/mL4808.698.2%7.0[4]
Ferric Chloride (FeCl₃)500 mg/LHigh-91%7.8[5]

Table 2: Performance Comparison in Sludge Dewatering

Flocculant TypeOptimal DosageInitial Sludge ConditionSpecific Resistance to Filtration (SRF) (m/kg)Filter Cake Moisture Content (%)Reference
Cationic Polyacrylamide (CPAM) with Microblock Structure40 mg/LSewage Sludge6.24 x 10¹²68.01%[6]
Polyferric Sulfate (PFS)200 mg/g DSActivated Sludge2.10 x 10¹¹86.52%[7]
Fly Ash + PFS10 g/g DS + 200 mg/g DSActivated Sludge6.63 x 10¹⁰76.39%[7]
Fly Ash + Polyaluminum Chloride (PAC)10 g/g DS + 200 mg/g DSActivated Sludge6.91 x 10¹⁰76.10%[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of flocculant performance.

Jar Test for Flocculation Efficiency (Turbidity Removal)

This protocol is a standard method for determining the optimal dosage and performance of a flocculant in removing suspended solids.

a. Materials and Equipment:

  • Jar testing apparatus with multiple stirrers

  • Beakers (e.g., 1 L)

  • Turbidimeter

  • pH meter

  • Pipettes and graduated cylinders

  • Stock solution of the flocculant (typically 0.1% w/v)

  • Suspension to be tested (e.g., kaolin suspension of a specific concentration)

b. Procedure:

  • Preparation of Test Suspension: Prepare a stock suspension of known concentration (e.g., 5 g/L kaolin in deionized water). Stir vigorously for a specified time (e.g., 1 hour) to ensure homogeneity. Dilute to the desired initial turbidity.

  • pH Adjustment: Adjust the pH of the test suspension in each beaker to the desired value using dilute HCl or NaOH.

  • Jar Test Execution:

    • Place the beakers in the jar test apparatus.

    • Begin rapid stirring at a high speed (e.g., 200-300 rpm).

    • Add the desired dosage of the flocculant stock solution to each beaker simultaneously.

    • Continue rapid mixing for a short period (e.g., 1-2 minutes) to ensure rapid dispersion of the flocculant.

    • Reduce the stirring speed to a slow mix (e.g., 40-60 rpm) for a longer period (e.g., 10-20 minutes) to promote floc growth.

    • Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).

  • Sample Analysis:

    • Carefully withdraw a sample from the supernatant of each beaker from a fixed depth below the surface.

    • Measure the final turbidity of the supernatant using a calibrated turbidimeter.

  • Calculation of Turbidity Removal Efficiency:

    • Turbidity Removal (%) = [(Initial Turbidity - Final Turbidity) / Initial Turbidity] x 100

Measurement of Specific Resistance to Filtration (SRF) for Sludge Dewaterability

SRF is a key parameter for quantifying the filterability of sludge.

a. Materials and Equipment:

  • Buchner funnel apparatus with a filter paper of known area

  • Vacuum pump and vacuum flask

  • Graduated cylinder

  • Stopwatch

  • Pressure gauge

b. Procedure:

  • Sludge Conditioning: Take a known volume of sludge and add the desired dosage of flocculant. Mix according to the optimal conditions determined from jar tests.

  • Filtration Test:

    • Set up the Buchner funnel apparatus with the filter paper.

    • Apply a constant vacuum pressure (e.g., -50 kPa).

    • Pour the conditioned sludge into the funnel and start the stopwatch simultaneously.

    • Record the volume of filtrate collected at regular time intervals until the vacuum breaks (i.e., air passes through the filter cake).

  • Data Analysis:

    • Plot the time/filtrate volume (t/V) against the filtrate volume (V).

    • The slope of the linear portion of this graph is 'b'.

    • Calculate the SRF using the following formula: SRF = (2 * b * P * A²) / (μ * c) Where:

      • P = vacuum pressure (N/m²)

      • A = filter area (m²)

      • μ = viscosity of the filtrate (approximated as water) (N·s/m²)

      • c = weight of dry solids per unit volume of liquid in the initial sludge ( kg/m ³)

Visualizations

Flocculation Mechanism

FlocculationMechanism cluster_initial Initial State cluster_flocculation Flocculation Process cluster_final Final State Colloidal_Particles Negatively Charged Colloidal Particles Charge_Neutralization Charge Neutralization Colloidal_Particles->Charge_Neutralization Adsorption Flocculant Cationic Flocculant (e.g., PNVF) Flocculant->Charge_Neutralization Bridging Inter-particle Bridging Charge_Neutralization->Bridging Flocs Large, Settled Flocs Bridging->Flocs Aggregation

Caption: Mechanism of flocculation by cationic polymers.

Experimental Workflow for Flocculant Comparison

FlocculantComparisonWorkflow Start Start: Define Objectives (e.g., Turbidity Removal) Prepare_Solutions Prepare Flocculant Stock Solutions (PNVF, PAM, etc.) Start->Prepare_Solutions Prepare_Suspension Prepare Test Suspension (e.g., Kaolin, Sludge) Start->Prepare_Suspension Jar_Test Perform Jar Test (Vary Dosage, pH) Prepare_Solutions->Jar_Test Prepare_Suspension->Jar_Test Measure_Turbidity Measure Supernatant Turbidity Jar_Test->Measure_Turbidity Measure_SRF Measure Specific Resistance to Filtration (SRF) Jar_Test->Measure_SRF Analyze_Data Analyze Data: - Turbidity Removal % - Optimal Dosage - SRF & Moisture Content Measure_Turbidity->Analyze_Data Measure_SRF->Analyze_Data Compare_Performance Compare Flocculant Performance Analyze_Data->Compare_Performance End End: Select Optimal Flocculant Compare_Performance->End

Caption: Experimental workflow for comparing flocculant performance.

References

A Comparative Analysis of N-Vinylformamide Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-vinylformamide (NVF) is a versatile monomer crucial for the synthesis of water-soluble polymers, particularly poly(N-vinylformamide) (PNVF), which serves as a key precursor to poly(vinylamine). The selection of an appropriate synthetic route for NVF is paramount, impacting yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comparative analysis of the prominent industrial and laboratory-scale synthesis methods for N-vinylformamide, supported by experimental data and detailed protocols.

Key Synthesis Routes: An Overview

There are four principal pathways for the synthesis of N-vinylformamide, each with distinct intermediates and reaction conditions. These routes generally commence with the reaction between acetaldehyde and formamide to produce the key intermediate, N-(1-hydroxyethyl)formamide (HEF). The subsequent steps differentiate the methods.

The primary commercial routes include:

  • The "Alkoxy" Process: This method involves the etherification of HEF with an alcohol, typically methanol, to form N-(1-methoxyethyl)formamide (NMEF), followed by thermal decomposition.

  • The Anhydride Route: HEF is reacted with an anhydride (acetic or cyclic) to form an ester intermediate, which is then thermally "cracked" to yield NVF. This can be performed as a sequential or a one-pot process.[1][2]

  • The Ethylidene Bisformamide (BIS) Route: In this process, HEF is reacted with additional formamide to produce ethylidene bisformamide, which is subsequently pyrolyzed.[3]

  • The BASF Process: This route involves the reaction of acetaldehyde with hydrogen cyanide (HCN) and formamide to produce cyanoethyl formamide (FAN), which is then cracked. Due to the high toxicity of HCN, this method is highly specialized.[4]

Comparative Data of NVF Synthesis Routes

The following table summarizes the key quantitative parameters for the different NVF synthesis routes, providing a basis for comparison.

Synthesis RouteKey Intermediate(s)Typical Catalyst(s)Reaction Temperature (°C)Typical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
"Alkoxy" Process N-(1-hydroxyethyl)formamide (HEF), N-(1-methoxyethyl)formamide (NMEF)Base (HEF formation), Acid (NMEF formation)HEF: 15-30, NMEF: 10-40, Pyrolysis: 250-550Reported lower than other methodsLower than desired reportedAvoids highly toxic reagentsLower purity reported[4]
Anhydride Route (Sequential) N-(1-hydroxyethyl)formamide (HEF), N-(1-acyloxyethyl)formamideBase (HEF formation)HEF: ~10, Esterification: ~35, Cracking: ~6075.8[5]96.2[5]High purity, recyclable anhydride[1]Multi-step process
Anhydride Route (One-Pot) N-(1-hydroxyethyl)formamide (HEF), N-(1-acyloxyethyl)formamideBasePressurized reaction75-88[1]~96[1]Increased efficiency and cost-effectiveness[1]Requires pressure reactor
Ethylidene Bisformamide Route N-(1-hydroxyethyl)formamide (HEF), Ethylidene bisformamide (BIS)Solid acid catalystPyrolysis: 200-350[6]High selectivity[7]HighGood catalyst life[7]Potential for formamide hydrolysis and catalyst fouling[3]

Experimental Protocols

Synthesis of N-(1-hydroxyethyl)formamide (HEF)

This initial step is common to the "Alkoxy," Anhydride, and Ethylidene Bisformamide routes.

Methodology:

  • To a reaction vessel, add 45g (1.0 mol) of formamide and a composite basic catalyst consisting of 0.7g of potassium carbonate and 0.2g of triethylamine.[5]

  • Deoxygenate the mixture by bubbling nitrogen gas through it.

  • Cool the mixture to 10°C.

  • Slowly add 150g (3.4 mol) of acetaldehyde dropwise to the mixture while maintaining the temperature at 10°C.

  • Allow the reaction to proceed for 3 hours at 10°C to yield N-(1-hydroxyethyl)formamide.[5] In an alternative procedure using toluene as a solvent and potassium bicarbonate as the base, the reaction is conducted at a temperature between 15°C and 30°C for 1 to 7 hours.[8]

"Alkoxy" Process: Synthesis of N-vinylformamide

Methodology:

  • The N-(1-hydroxyethyl)formamide (HEF) formed in the previous step is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid.[8]

  • The reaction is typically carried out at a temperature between 10°C and 40°C for 1 to 8 hours to produce N-(1-methoxyethyl)formamide (NMEF).[8]

  • The resulting NMEF is purified, typically by vacuum distillation, to remove excess methanol and any solvent.[8]

  • The purified NMEF is then subjected to thermal decomposition (pyrolysis) in a tubular reactor at a temperature between 250°C and 550°C. This can be done at atmospheric pressure or under a partial vacuum.[8]

  • The gaseous N-vinylformamide produced is cooled and collected. The resulting liquid is a mixture of NVF and methanol, which can be separated by evaporation or distillation.[8]

Anhydride Route: Synthesis of N-vinylformamide (Sequential Process)

Methodology:

  • Following the synthesis of N-(1-hydroxyethyl)formamide (HEF) as described in protocol 1, add 153g (1.5 mol) of acetic anhydride to the reaction mixture under a nitrogen atmosphere.[5]

  • Maintain the reaction at 35°C for 10 hours in a closed reaction flask to form the ester intermediate.[5]

  • Thermally crack the ester compound at 60°C for 3.5 hours to produce a mixture containing N-vinylformamide.[5]

  • Purify the N-vinylformamide by vacuum distillation at 100-150 Pa.[5]

Ethylidene Bisformamide Route: Synthesis of N-vinylformamide

Methodology:

  • N-(1-hydroxyethyl)formamide (HEF) is reacted with an excess of formamide over a solid acid catalyst.

  • This reaction produces ethylidene bisformamide (BIS) and water. It is crucial to minimize the presence of water to prevent hydrolysis of formamide, which can lead to catalyst fouling.[3]

  • The resulting BIS is then pyrolyzed (cracked) at a temperature range of 200 to 350°C over a porous, hydrogen-abstracting catalyst such as activated carbon or magnesium oxide.[6][7]

  • The pyrolysis yields N-vinylformamide and formamide, the latter of which can be recycled. The NVF is then purified by vacuum distillation.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key synthesis routes for N-vinylformamide.

G cluster_HEF HEF Synthesis cluster_Alkoxy Alkoxy Process cluster_Anhydride Anhydride Route cluster_BIS Ethylidene Bisformamide Route Acetaldehyde Acetaldehyde HEF N-(1-hydroxyethyl)formamide (HEF) Acetaldehyde->HEF Formamide, Base Catalyst Formamide Formamide Formamide->HEF NMEF N-(1-methoxyethyl)formamide (NMEF) Ester N-(1-acyloxyethyl)formamide BIS Ethylidene Bisformamide (BIS) Methanol Methanol Methanol->NMEF Acid Catalyst NVF_Alkoxy N-Vinylformamide NMEF->NVF_Alkoxy Pyrolysis (250-550°C) Anhydride Anhydride (e.g., Acetic Anhydride) Anhydride->Ester NVF_Anhydride N-Vinylformamide Ester->NVF_Anhydride Cracking (~60°C) Formamide2 Formamide Formamide2->BIS Solid Acid Catalyst NVF_BIS N-Vinylformamide BIS->NVF_BIS Pyrolysis (200-350°C)

Figure 1: Overview of the main synthetic pathways for N-vinylformamide starting from HEF.

G cluster_one_pot One-Pot Anhydride Synthesis Reactants Acetaldehyde + Formamide + Anhydride Reactor Pressurized Reactor Reactants->Reactor Base Catalyst NVF_OnePot N-Vinylformamide Reactor->NVF_OnePot Cracking

Figure 2: Simplified workflow for the one-pot synthesis of N-vinylformamide via the anhydride route.

G cluster_BASF BASF Process Acetaldehyde_BASF Acetaldehyde FAN Cyanoethyl Formamide (FAN) Acetaldehyde_BASF->FAN HCN Hydrogen Cyanide (HCN) HCN->FAN Formamide_BASF Formamide Formamide_BASF->FAN Reaction NVF_BASF N-Vinylformamide FAN->NVF_BASF Cracking NVF_BASF->HCN Recycled

Figure 3: The BASF synthesis route for N-vinylformamide involving a cyanohydrin intermediate.

References

A Comparative Analysis of the Swelling Behavior of Poly(N-vinylformamide) and Polyacrylamide Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the swelling behavior of two prominent hydrogels: poly(N-vinylformamide) (PNVF) and polyacrylamide (PAAm). Understanding the distinct swelling characteristics of these polymers is crucial for their application in various fields, including drug delivery, tissue engineering, and biomedical devices. This document summarizes key performance differences, presents supporting experimental data, and provides detailed methodologies for reproducible research.

Executive Summary

Poly(N-vinylformamide) and polyacrylamide are both hydrophilic polymers capable of forming hydrogels with high water content. However, subtle differences in their chemical structure lead to significant variations in their swelling behavior. The primary distinction lies in their hydrophilicity, with PNVF generally exhibiting a greater affinity for water and consequently, a higher swelling capacity than PAAm.[1][2] For a given formulation, PNVF gels can swell up to twice as much as PAAm gels.[1][2] This enhanced swelling is attributed to the formamide group in PNVF, which is considered more hydrophilic than the amide group in PAAm.

The swelling of both hydrogels is influenced by environmental factors such as pH, temperature, and ionic strength. While both are generally stable across a range of these conditions, the extent of swelling can be modulated, a key consideration for stimuli-responsive applications.

Comparative Swelling Behavior

The swelling ratio, a measure of the amount of water a hydrogel can absorb, is a critical parameter for evaluating its performance. The following tables summarize the quantitative data on the swelling behavior of PNVF and PAAm hydrogels under different conditions.

General Swelling Comparison
HydrogelMonomerCrosslinkerInitiatorKey Swelling CharacteristicFlory-Huggins Solubility Parameter (χ)Reference
Poly(N-vinylformamide) (PNVF)N-vinylformamide (NVF)2-(N-vinylformamido)ethyletherVA-044More hydrophilic, swells up to twice that of PAAmχ = 0.38φ₂ + 0.48[1][2]
Polyacrylamide (PAAm)Acrylamide (AAm)N,N'-methylenebisacrylamide (MBAA)Ammonium Persulfate (APS) & TEMEDLess hydrophilic compared to PNVFχ = 0.31φ₂ + 0.49[1]

φ₂ represents the polymer volume fraction.

Effect of pH on Swelling Ratio of PAAm Hydrogels
pHSwelling Ratio (g/g)Temperature (°C)Reference
213.230
1246.330
216.380
12161.780

Data for a cellulose nanocrystal-based PAAm hydrogel (PAC3).

Effect of Temperature on Swelling Ratio of PAAm Hydrogels
Temperature (°C)Swelling Ratio (g/g) at pH 2Swelling Ratio (g/g) at pH 12Reference
3013.246.3
8016.3161.7

Data for a cellulose nanocrystal-based PAAm hydrogel (PAC3).

Experimental Protocols

Detailed methodologies are provided below for the synthesis of PNVF and PAAm hydrogels and the measurement of their swelling ratios.

Synthesis of Poly(N-vinylformamide) (PNVF) Hydrogels

This protocol is adapted from a study by Pritchard et al.

Materials:

  • N-vinylformamide (NVF) monomer

  • 2-(N-vinylformamido)ethylether (NVEE) crosslinker

  • 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (VA-044) thermal initiator

  • Deionized water

Procedure:

  • Prepare a precursor solution by dissolving the desired amounts of NVF monomer and NVEE crosslinker in deionized water.

  • Add the VA-044 initiator to the solution. The concentration of the initiator will influence the polymerization rate.

  • Pour the solution into a mold of the desired shape and dimensions.

  • Place the mold in an oven at a temperature suitable for the thermal decomposition of the VA-044 initiator (typically around 44-54°C) to initiate polymerization.

  • Allow the polymerization to proceed for a sufficient time to ensure complete gelation (e.g., 24 hours).

  • After polymerization, carefully remove the hydrogel from the mold.

  • To remove unreacted monomers and initiator, immerse the hydrogel in a large volume of deionized water, changing the water periodically over several days until the water remains clear.

Synthesis of Polyacrylamide (PAAm) Hydrogels

This protocol outlines a common method for preparing PAAm hydrogels.

Materials:

  • Acrylamide (AAm) monomer

  • N,N'-methylenebisacrylamide (MBAA) crosslinker

  • Ammonium persulfate (APS) initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator

  • Deionized water

Procedure:

  • Prepare the monomer solution by dissolving the desired amounts of AAm and MBAA in deionized water. The ratio of AAm to MBAA will determine the crosslinking density and stiffness of the hydrogel.

  • Degas the solution to remove dissolved oxygen, which can inhibit polymerization. This can be done by bubbling nitrogen gas through the solution or by placing it under a vacuum.

  • Add the APS initiator to the monomer solution and mix gently.

  • Add the TEMED accelerator to initiate the polymerization reaction. TEMED catalyzes the decomposition of APS to form free radicals.

  • Quickly pour the solution into a mold of the desired shape.

  • Allow the solution to polymerize at room temperature. Gelation should occur within minutes.

  • After polymerization is complete, the hydrogel can be removed from the mold and washed with deionized water to remove unreacted components.

Measurement of Swelling Ratio

The gravimetric method is a widely used technique to determine the swelling ratio of hydrogels.

Materials and Equipment:

  • Synthesized hydrogel samples

  • Deionized water or buffer solution of desired pH and ionic strength

  • Analytical balance

  • Beakers or containers

  • Filter paper or lint-free wipes

Procedure:

  • Take the as-synthesized hydrogel and blot any excess surface water using filter paper.

  • Weigh the hydrogel to obtain its initial weight (W_i).

  • Immerse the hydrogel in a large volume of the desired swelling medium (e.g., deionized water, buffer solution) at a specific temperature.

  • At regular time intervals, remove the hydrogel from the medium, gently blot the surface to remove excess liquid, and weigh it (W_t).

  • Continue this process until the weight of the hydrogel becomes constant, indicating that it has reached its equilibrium swollen state (W_e).

  • The swelling ratio (SR) at any given time can be calculated using the following formula: SR(t) = (W_t - W_d) / W_d Where W_d is the weight of the dried hydrogel. To obtain W_d, the hydrogel can be dried in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • The equilibrium swelling ratio (ESR) is calculated using the equilibrium swollen weight: ESR = (W_e - W_d) / W_d

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental processes described in this guide.

Synthesis_and_Swelling_Measurement cluster_synthesis Hydrogel Synthesis cluster_swelling Swelling Measurement Monomer Monomer (NVF or AAm) Mixing Mixing Monomer->Mixing Crosslinker Crosslinker (NVEE or MBAA) Crosslinker->Mixing Initiator Initiator (VA-044 or APS/TEMED) Initiator->Mixing Solvent Solvent (Deionized Water) Solvent->Mixing Polymerization Polymerization Mixing->Polymerization Washing Washing Polymerization->Washing Hydrogel Synthesized Hydrogel Washing->Hydrogel InitialWeight Weigh Initial Hydrogel (Wi) Hydrogel->InitialWeight Immersion Immerse in Swelling Medium InitialWeight->Immersion WeighSwollen Weigh Swollen Hydrogel (Wt) Immersion->WeighSwollen At time intervals Equilibrium Check for Equilibrium WeighSwollen->Equilibrium CalculateSR Calculate Swelling Ratio WeighSwollen->CalculateSR Equilibrium->WeighSwollen Not equilibrium DryHydrogel Dry Hydrogel Equilibrium->DryHydrogel Equilibrium reached WeighDry Weigh Dry Hydrogel (Wd) DryHydrogel->WeighDry WeighDry->CalculateSR

Caption: Workflow for hydrogel synthesis and swelling measurement.

Conclusion

The choice between PNVF and PAAm hydrogels depends critically on the specific application requirements. PNVF hydrogels offer the advantage of higher water absorption capacity, making them suitable for applications requiring high swellability, such as superabsorbent materials. PAAm hydrogels, being well-characterized and widely used, provide a robust platform for applications where moderate and controlled swelling is desired. The responsiveness of both hydrogels to environmental stimuli like pH and temperature opens up possibilities for their use in smart drug delivery systems and sensors. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions and advancing their work in the field of hydrogel-based technologies.

References

A Comparative Guide to the Thermal Analysis of Poly(N-vinylformamide) and Alternative Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of poly(N-vinylformamide) (PNVF) and three common alternative polymers: poly(N-vinylacetamide) (PNVA), polyethylene glycol (PEG), and polyvinyl alcohol (PVA). The thermal behavior of these polymers is critical for their application in drug delivery, biomaterials, and other advanced formulations. This document presents quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), detailed experimental protocols, and visual workflows to aid in material selection and experimental design.

Comparative Thermal Analysis Data

The thermal properties of PNVF and its alternatives are summarized in the following tables. These values are critical for understanding the thermal stability and processing windows for each polymer.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.

PolymerOnset Decomposition Temperature (Tonset) (°C)Temperature of Maximum Decomposition Rate (Tpeak) (°C)Residual Weight at 600°C (%)Key Decomposition Stages
Poly(N-vinylformamide) (PNVF) ~250[1]~400[1]Minimal[1]Single major decomposition step.[1]
Poly(N-vinylacetamide) (PNVA) Not explicitly foundNot explicitly foundNot explicitly foundInformation not readily available in reviewed literature.
Polyethylene Glycol (PEG) ~340~415< 5Single major decomposition step.
Polyvinyl Alcohol (PVA) ~200 (for physically crosslinked film)[2]Stage 1: ~385 (major), Stage 2: ~450 (minor)~5Multiple decomposition stages are often observed.[2]

Note: The thermal properties of polymers can vary depending on factors such as molecular weight, purity, and experimental conditions (e.g., heating rate, atmosphere).

Differential Scanning Calorimetry (DSC) Data

DSC is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg) and melting temperature (Tm).

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Enthalpy of Fusion (ΔHf) (J/g)
Poly(N-vinylformamide) (PNVF) Not explicitly found in reviewed literature.Not Applicable (Amorphous)Not Applicable
Poly(N-vinylacetamide) (PNVA) ~155Not Applicable (Amorphous)Not Applicable
Polyethylene Glycol (PEG) -67 to -43 (Varies with molecular weight)4 to 68 (Varies with molecular weight)~180-210 (Varies with molecular weight)
Polyvinyl Alcohol (PVA) ~76-85[2]~210-228~40-70

Experimental Protocols

The following are generalized protocols for conducting TGA and DSC analyses on polymers, based on ASTM and ISO standards.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on the principles outlined in ASTM E1131 and ISO 11358.

Objective: To determine the thermal stability and compositional analysis of the polymer.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Ensure the polymer sample is dry and representative of the material to be tested. A typical sample mass is 5-10 mg.

  • Instrument Setup:

    • Place the sample in a clean, inert sample pan (e.g., platinum or alumina).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600°C or 800°C).

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the steepest mass loss.

    • Determine the temperature of maximum decomposition rate (Tpeak) from the peak of the first derivative of the TGA curve (DTG curve).

    • Calculate the percentage of residual weight at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is based on the principles outlined in ASTM D3418, ASTM E1356, and ISO 11357.

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHf) of the polymer.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a clean aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a temperature above its expected melting point or final degradation temperature. This step is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition temperature.

    • Second Heating Scan: Heat the sample again at the same constant rate as the first heating scan. The data from this second scan is typically used for analysis.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the glass transition temperature (Tg) as the midpoint of the step-like change in the heat flow curve.

    • Determine the melting temperature (Tm) as the peak temperature of the endothermic melting peak.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Visualized Workflows

The following diagrams illustrate the logical flow of the thermal analysis experiments.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis prep Prepare Dry Polymer Sample (5-10 mg) load Load Sample into Inert Pan prep->load place Place Pan in TGA Furnace load->place purge Purge with Inert Gas (e.g., N2) place->purge equilibrate Equilibrate at Start Temperature purge->equilibrate heat Heat at Constant Rate (e.g., 10°C/min) equilibrate->heat record Record Mass vs. Temperature heat->record analyze Determine Tonset, Tpeak, and Residual Weight record->analyze DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_program Thermal Program (Heat-Cool-Heat) cluster_analysis Data Analysis (from 2nd Heat) prep Prepare Dry Polymer Sample (5-10 mg) encapsulate Encapsulate in Aluminum Pan prep->encapsulate load Load Sample and Reference Pans encapsulate->load purge Purge with Inert Gas (e.g., N2) load->purge heat1 First Heating Scan purge->heat1 cool Controlled Cooling Scan heat1->cool heat2 Second Heating Scan cool->heat2 record Record Heat Flow vs. Temperature heat2->record analyze Determine Tg, Tm, and ΔHf record->analyze

References

A Comparative Guide to Initiators for N-Vinylformamide (NVF) Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-vinylformamide (NVF) is a versatile monomer utilized in the synthesis of a wide range of polymers, notably poly(N-vinylformamide) (PNVF), which serves as a precursor to polyvinylamine (PVAm). The choice of initiator is a critical parameter in NVF polymerization, profoundly influencing the reaction kinetics, polymer properties, and potential applications. This guide provides an objective comparison of the efficacy of different initiators for NVF polymerization, supported by experimental data, to aid researchers in selecting the optimal initiation system for their specific needs.

Data Presentation: A Comparative Analysis of Initiator Performance

The following table summarizes quantitative data on the performance of various initiators in the free-radical and controlled radical polymerization of NVF. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. The data presented here is extracted from various sources to provide a comparative overview.

Initiator TypeInitiatorSolventTemperature (°C)Monomer ConcentrationInitiator ConcentrationPolymer Molecular Weight (Mn or Mw)Polydispersity Index (PDI)ConversionReference
Azo Initiator 2,2'-Azobis(2-methylpropionitrile) (AIBN)Bulk60100 wt%0.006 mol/lMw ~2,000,000 g/mol -High[1]
Azo Initiator 2,2'-Azobis(2-methylpropionitrile) (AIBN)Water5040 wt%2.94 x 10⁻³ mol/l--~70% (gelation)[1]
Cationic Initiator Iodine (I₂)Various---Oligomers--[2]
Cationic Initiator Bromine (Br₂)Various---Oligomers--[2]
Cationic Initiator Trifluoromethanesulfonic acidVarious---Oligomers--[2]
Peroxide Initiator Dicyclohexyl peroxydicarbonate (CHPC)Bulk50-150-----[3]
Peroxide Initiator Benzoyl peroxide (BPO)Bulk50-110-----[3]
RAFT Agent Xanthate-basedDMSO35--Mn up to ~80,000 g/mol <1.4High[4]
Photoinitiator Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)----Hydrogel--[5]

Note: "-" indicates that the data was not specified in the referenced source under comparable conditions. The molecular weights and conversions are highly dependent on the specific reaction conditions.

Experimental Protocols

Detailed methodologies for key polymerization techniques are outlined below. These protocols are generalized from multiple sources and should be adapted based on specific research goals and available equipment.

Free-Radical Polymerization (Thermal Initiation)

This protocol describes a typical bulk or solution polymerization of NVF using a thermal initiator like AIBN or a peroxide.

Materials:

  • N-vinylformamide (NVF) monomer (purified by distillation or passing through an inhibitor removal column)

  • Initiator (e.g., AIBN, BPO)

  • Solvent (if applicable, e.g., deionized water, DMSO)

  • Reaction vessel (e.g., Schlenk flask)

  • Nitrogen or Argon source

  • Magnetic stirrer and hot plate or oil bath

  • Precipitation solvent (e.g., methanol, acetone)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer and Solvent Preparation: The required amount of NVF monomer is weighed and, if a solution polymerization is being performed, dissolved in the chosen solvent in the reaction vessel.

  • Initiator Addition: The calculated amount of the thermal initiator is added to the monomer solution.

  • Inert Atmosphere: The reaction vessel is sealed and the mixture is deoxygenated by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Polymerization: The reaction vessel is placed in a preheated oil bath or on a hot plate at the desired temperature (e.g., 50-70 °C for AIBN). The reaction is allowed to proceed for a specified time, with continuous stirring.

  • Termination and Precipitation: After the desired reaction time, the polymerization is quenched by cooling the vessel in an ice bath. The resulting polymer is precipitated by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., methanol or acetone) with vigorous stirring.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Cationic Oligomerization

This method is suitable for producing low molecular weight polymers (oligomers) of NVF.

Materials:

  • N-vinylformamide (NVF) monomer (rigorously dried)

  • Cationic initiator (e.g., iodine, bromine, trifluoromethanesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane)

  • Reaction vessel under an inert atmosphere

  • Magnetic stirrer

Procedure:

  • Strictly Anhydrous Conditions: All glassware is flame-dried, and the monomer and solvent are thoroughly dried and distilled before use. The reaction is carried out under a dry, inert atmosphere.

  • Reaction Setup: The dried NVF monomer is dissolved in the anhydrous solvent in the reaction vessel.

  • Initiation: The cationic initiator is carefully added to the monomer solution at a controlled temperature (often low temperatures are used to control the reaction rate).

  • Oligomerization: The reaction is stirred for the desired period.

  • Work-up: The reaction is quenched, and the resulting oligomers are isolated and purified using appropriate techniques, which may include precipitation or chromatographic methods.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Materials:

  • N-vinylformamide (NVF) monomer (purified)

  • RAFT agent (e.g., xanthate-based)

  • Thermal initiator (e.g., AIBN)

  • Solvent (e.g., DMSO)

  • Reaction vessel

  • Inert gas source

  • Magnetic stirrer and temperature-controlled bath

Procedure:

  • Reaction Mixture Preparation: The NVF monomer, RAFT agent, and initiator are dissolved in the chosen solvent in the reaction vessel. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the polymerization.

  • Deoxygenation: The reaction mixture is deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas.

  • Polymerization: The reaction vessel is immersed in a temperature-controlled bath set to the appropriate temperature for the chosen initiator (e.g., 35 °C for the xanthate/DMSO system[4]).

  • Monitoring and Termination: The polymerization progress can be monitored by taking samples at different time intervals and analyzing them (e.g., by NMR for conversion and GPC for molecular weight). The reaction is terminated by cooling and exposure to air.

  • Purification: The polymer is isolated by precipitation in a suitable non-solvent and dried under vacuum.

Visualizations

The following diagrams illustrate key aspects of NVF polymerization.

Free_Radical_Polymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer_Radical Monomer_Radical Radical->Monomer_Radical + Monomer (NVF) Growing_Chain Growing_Chain Monomer_Radical->Growing_Chain + n(Monomer) Polymer Polymer Growing_Chain->Polymer Combination or Disproportionation Experimental_Workflow A 1. Reagent Preparation (Monomer, Initiator, Solvent) B 2. Reaction Setup (Vessel, Stirring) A->B C 3. Deoxygenation (Inert Gas Purge) B->C D 4. Polymerization (Controlled Temperature) C->D E 5. Termination & Precipitation (Cooling, Non-solvent) D->E F 6. Purification & Drying (Filtration, Vacuum Oven) E->F G 7. Characterization (GPC, NMR, etc.) F->G Initiator_Comparison cluster_FreeRadical Free-Radical Initiators cluster_Cationic Cationic Initiators cluster_Controlled Controlled Radical Polymerization Azo Azo Initiators (e.g., AIBN) - Good for organic solvents - Predictable decomposition Peroxide Peroxides (e.g., BPO) - Can be used in bulk and solution - Susceptible to induced decomposition Cationic Lewis/Brønsted Acids (e.g., I₂, H⁺) - Produces oligomers - Requires stringent anhydrous conditions RAFT RAFT Agents (e.g., Xanthates) - Controlled molecular weight - Low polydispersity - Requires specific RAFT agent

References

A Comparative Analysis of the Cytotoxicity of N-vinylformamide and its Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic profiles of N-vinylformamide (NVF), a water-soluble monomer, and its resulting polymer, polyvinylformamide (PVF). This document summarizes available toxicological data, outlines relevant experimental protocols for assessing cytotoxicity, and explores the underlying cellular mechanisms. The information presented is intended to assist researchers in making informed decisions regarding the use of these materials in biomedical and pharmaceutical applications.

Executive Summary

N-vinylformamide (NVF) is a reactive monomer utilized in the synthesis of various polymers. While it is considered to have lower toxicity than some isomeric monomers like acrylamide, it still presents notable cytotoxic hazards.[1] In contrast, its polymer, polyvinylformamide (PVF), is generally considered to be biocompatible, a characteristic common to many high-molecular-weight polymers when compared to their monomeric precursors.[2] This guide will delve into the available data to provide a comparative overview.

Comparative Cytotoxicity Data

Direct comparative in vitro cytotoxicity studies between N-vinylformamide and polyvinylformamide are not extensively detailed in the currently available public literature. However, by compiling toxicological data for the monomer and general biocompatibility information for related polymers, a comparative assessment can be inferred.

Table 1: Summary of Toxicological Data for N-vinylformamide (NVF)

EndpointObservationReferences
Acute Oral Toxicity Harmful if swallowed.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Causes serious eye damage.[3][4]
Respiratory Irritation May cause respiratory irritation.[3][4][5][6]
Carcinogenicity No data available to classify.[5]
Mutagenicity No data available to classify.[5]

Table 2: Inferred Cytotoxicity of Polyvinylformamide (PVF)

AspectGeneral FindingReferences
Biocompatibility Generally considered biocompatible, particularly in hydrogel form, suitable for biomedical applications.[1]
Monomer vs. Polymer Toxicity Polymers are generally less cytotoxic than their residual monomers. The polymerization process reduces the concentration of the more toxic monomeric units.[2]

It is a well-established principle in toxicology that residual monomers are often the primary source of cytotoxicity in polymer-based materials.[2] Therefore, the purification of PVF to remove unreacted NVF is a critical step in ensuring its biocompatibility.

Experimental Protocols for Cytotoxicity Assessment

To evaluate and compare the cytotoxicity of NVF and PVF, a battery of standardized in vitro assays is recommended. The following are detailed protocols for key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Treat the cells with various concentrations of NVF or PVF dissolved in the appropriate cell culture medium. Include a vehicle control (medium only) and a positive control (e.g., Triton X-100). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat cells with compounds cell_seeding->treatment compound_prep Prepare NVF/PVF dilutions compound_prep->treatment incubation_24h Incubate for 24-72h treatment->incubation_24h add_mtt Add MTT solution incubation_24h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

LDH_Assay_Workflow cluster_prep Preparation & Exposure cluster_assay Assay cluster_analysis Analysis cell_treatment Seed and treat cells collect_supernatant Collect supernatant cell_treatment->collect_supernatant ldh_reaction Incubate with LDH reaction mix collect_supernatant->ldh_reaction stop_reaction Add stop solution ldh_reaction->stop_reaction read_absorbance Read absorbance at 490nm stop_reaction->read_absorbance calc_cytotoxicity Calculate % cytotoxicity read_absorbance->calc_cytotoxicity

Apoptosis Assays

Apoptosis, or programmed cell death, can be assessed through various methods that detect key events in the apoptotic cascade.

  • Annexin V Staining: Detects the translocation of phosphatidylserine to the outer cell membrane, an early apoptotic event.

  • Caspase Activity Assays: Measure the activity of caspases, which are key proteases in the apoptotic pathway.

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

The selection of a specific apoptosis assay will depend on the desired endpoint (early vs. late apoptosis) and the available equipment (e.g., flow cytometer, fluorescence microscope).

Signaling Pathways in Cytotoxicity

The specific signaling pathways involved in N-vinylformamide-induced cytotoxicity are not well-documented in the available literature. For many chemical toxicants, cytotoxicity is mediated through the induction of oxidative stress, leading to the activation of pro-inflammatory and apoptotic signaling cascades. A common pathway involved in cellular defense against chemical-induced stress is the Nrf2 signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NVF N-Vinylformamide ROS Reactive Oxygen Species (ROS) NVF->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Expression Expression of Cytoprotective Genes ARE->Gene_Expression activates

Further research is required to elucidate the precise molecular mechanisms and signaling pathways through which NVF exerts its cytotoxic effects and to confirm the biocompatibility of PVF at the cellular level.

Conclusion

The available evidence strongly suggests that N-vinylformamide monomer possesses a higher degree of cytotoxicity than its polymer, polyvinylformamide. NVF is classified as harmful and an irritant, necessitating careful handling and control of exposure. In contrast, PVF, when properly synthesized and purified, is expected to be biocompatible and suitable for various biomedical applications. The provided experimental protocols offer a framework for researchers to conduct their own comparative cytotoxicity assessments and to further investigate the cellular responses to these materials. A thorough understanding of the cytotoxic potential of both the monomer and the polymer is crucial for the safe and effective development of new materials and therapies.

References

A Comparative Guide to the Rheological Properties of Poly(N-vinylformamide) Solutions for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the rheological properties of poly(N-vinylformamide) (PNVF) solutions, a polymer of growing interest in the pharmaceutical and biomedical fields. Its excellent biocompatibility, water solubility, and low toxicity make it a promising candidate for various applications, including drug delivery systems, tissue engineering scaffolds, and ophthalmic preparations. Understanding the flow behavior (rheology) of PNVF solutions is critical for optimizing formulation, processing, and in vivo performance.

Fundamentals of Polymer Rheology

Rheology is the study of the flow and deformation of matter. For polymer solutions, the key rheological properties are influenced by molecular weight, concentration, temperature, and the applied stress or strain rate.

  • Viscosity : A measure of a fluid's resistance to flow.

  • Shear Rate : The rate at which a fluid is deformed. Simple activities like stirring, injecting, or spreading a solution involve applying a shear rate.

  • Shear-Thinning (Pseudoplastic) Behavior : This is the most common non-Newtonian behavior for polymer solutions, where viscosity decreases as the shear rate increases.[1] This occurs as the randomly oriented polymer chains begin to untangle and align in the direction of flow.[1]

  • Viscoelasticity : Polymer solutions exhibit both viscous (liquid-like) and elastic (solid-like) properties. This is characterized by two key parameters:

    • Storage Modulus (G') : Represents the elastic component, or the energy stored and recovered per cycle of deformation. A higher G' indicates a more solid-like structure.

    • Loss Modulus (G'') : Represents the viscous component, or the energy dissipated as heat per cycle.

  • Yield Stress : The minimum shear stress required to initiate flow.

Rheological Profile of Poly(N-vinylformamide)

PNVF solutions exhibit typical polymer solution behavior, but with specific characteristics that make them suitable for biomedical applications.

Factors Influencing PNVF Rheology:

  • Concentration : As the concentration of PNVF in a solution increases, the viscosity increases significantly. This is due to the increased frequency of polymer chain interactions and entanglements.

  • Molecular Weight : Higher molecular weight PNVF results in a more viscous solution at the same concentration.[2] Longer polymer chains lead to a greater degree of entanglement, which increases the resistance to flow.[2][3][4]

  • Shear Rate : PNVF solutions are typically shear-thinning.[5] Their viscosity decreases at higher shear rates, which is a beneficial property for applications like injection or topical application, where low viscosity is desired during application, followed by higher viscosity at rest.

  • Temperature : An increase in temperature generally leads to a decrease in the viscosity of PNVF solutions.

PNVF Hydrogels:

When cross-linked, PNVF forms hydrogels that can hold large amounts of water. The rheological properties of these hydrogels are crucial for their application as drug delivery matrices.

  • Mechanical Strength : The mechanical strength and viscoelastic properties of PNVF hydrogels can be tuned by altering the polymer concentration and cross-linking density.[5]

  • Stimuli-Responsive Behavior : PNVF hydrogels can be designed to be responsive to stimuli such as pH and temperature, which can trigger changes in their rheological properties and control the release of encapsulated drugs.

Comparative Rheological Analysis

The selection of a polymer for a specific drug delivery application often depends on how its rheological properties compare to other available options. The following table provides a qualitative and quantitative comparison of PNVF with other common water-soluble polymers.

PropertyPoly(N-vinylformamide) (PNVF)Poly(vinyl alcohol) (PVA)Poly(acrylamide) (PAAm)Poly(vinylpyrrolidone) (PVP)
Typical Behavior Shear-thinningCan be Newtonian or shear-thinning depending on MW and concentration.[3][6]Shear-thinningNewtonian at high shear rates, non-Newtonian at low shear rates.[6]
Viscosity Moderate to high, highly dependent on MW and concentration.Generally lower viscosity than PNVF at similar MW and concentration. Viscosity is highly dependent on the degree of hydrolysis.[6]Similar viscosity range to PNVF.Lower viscosity compared to PNVF at similar MW and concentration.[7]
Gelling Ability Forms hydrogels with chemical cross-linkers.Forms physical hydrogels through freeze-thaw cycles and chemical hydrogels with cross-linkers like borax.[3][8][9]Forms chemical hydrogels.Does not typically form strong gels on its own but is used as a viscosity modifier.
Viscoelasticity (Hydrogels) Forms elastic hydrogels. Increasing NVF concentration in co-polymers increases mechanical strength.[5]Forms strong, elastic hydrogels. Higher MW PVA leads to increased storage and loss moduli.[3] The compressive modulus can be in the range of articular cartilage.[10]Forms elastic hydrogels with similar mechanical properties to PNVF at the same polymer volume fraction.Not typically used for standalone hydrogel applications requiring high mechanical strength.
Key Advantages Low toxicity, high hydrophilicity, can be hydrolyzed to a cationic form.Excellent film-forming properties, biocompatible, widely used in biomedical applications.Optically transparent, well-characterized.Excellent solubility in many solvents, good film-former, low toxicity.[11]
Common Applications Drug delivery, tissue engineering, ophthalmic solutions.Contact lenses, artificial tears, cartilage replacement, drug delivery.[3][10]Electrophoresis gels, soil conditioning, drug delivery.Tablet binder, plasma volume expander, viscosity modifier in ophthalmic solutions.[12]

Note: The properties listed are general and can vary significantly based on the specific grade of the polymer (molecular weight, polydispersity, etc.), solvent, temperature, and presence of other excipients.

Experimental Protocols for Rheological Characterization

Accurate and reproducible rheological data is essential for comparing and selecting polymers. The following are standard experimental protocols for characterizing polymer solutions.

Protocol 1: Steady Shear Viscosity Measurement
  • Objective : To determine the viscosity of the polymer solution as a function of shear rate and to identify shear-thinning or shear-thickening behavior.

  • Instrumentation : Rotational rheometer with a cone-and-plate or parallel-plate geometry.

  • Methodology :

    • Place the polymer solution onto the lower plate of the rheometer.

    • Lower the upper geometry to the specified gap distance.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).

    • Record the shear stress and calculate the viscosity at each shear rate.

    • Plot viscosity versus shear rate on a log-log scale.

Protocol 2: Oscillatory Rheology for Viscoelastic Properties
  • Objective : To determine the storage modulus (G') and loss modulus (G'') of the polymer solution or hydrogel.

  • Instrumentation : Rotational rheometer with a cone-and-plate or parallel-plate geometry.

  • Methodology :

    • Strain Sweep : First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

    • Frequency Sweep : a. Load the sample as described in Protocol 1. b. Set the strain to a value within the LVER determined from the strain sweep. c. Perform a frequency sweep from a low frequency (e.g., 0.1 rad/s) to a high frequency (e.g., 100 rad/s) at a constant temperature. d. Record G' and G'' as a function of frequency. e. The point where G' and G'' curves cross over (the gel point) is often used to characterize the transition from a liquid-like to a solid-like state during gelation.

Protocol 3: Intrinsic Viscosity Measurement
  • Objective : To determine the intrinsic viscosity, which relates to the polymer's molecular weight via the Mark-Houwink-Sakurada equation.[13]

  • Instrumentation : Capillary viscometer (e.g., Ubbelohde viscometer) and a constant temperature water bath.

  • Methodology :

    • Prepare a series of dilute polymer solutions of known concentrations.

    • Measure the flow time of the pure solvent and each polymer solution through the capillary viscometer.

    • Calculate the relative viscosity and specific viscosity for each concentration.[13]

    • Plot the reduced viscosity (specific viscosity/concentration) versus concentration.

    • Extrapolate the plot to zero concentration to obtain the intrinsic viscosity.[14]

Visualizations

The following diagrams illustrate key concepts and workflows related to the rheology of PNVF solutions.

G cluster_prep Sample Preparation cluster_tests Rheological Tests cluster_analysis Data Analysis prep Polymer Solution Preparation load Sample Loading on Rheometer prep->load equil Temperature Equilibration load->equil strain_sweep Strain Sweep (Determine LVER) equil->strain_sweep steady_shear Steady Shear (Viscosity vs. Shear Rate) strain_sweep->steady_shear freq_sweep Frequency Sweep (G', G'' vs. Frequency) strain_sweep->freq_sweep temp_sweep Temperature Sweep (Properties vs. Temp) strain_sweep->temp_sweep flow_curve Flow Curve Analysis (Shear-thinning/thickening) steady_shear->flow_curve viscoelastic Viscoelastic Profile (Gel strength, relaxation) freq_sweep->viscoelastic temp_sweep->viscoelastic modeling Rheological Modeling (e.g., Cross, Carreau models) flow_curve->modeling viscoelastic->modeling

Caption: Experimental workflow for rheological characterization.

factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_properties Resulting Properties center PNVF Rheology visc Viscosity center->visc viscoel Viscoelasticity (G', G'') center->viscoel mw Molecular Weight mw->center conc Concentration conc->center temp Temperature temp->center shear Shear Rate shear->center solvent Solvent Quality solvent->center

Caption: Factors influencing PNVF solution rheology.

drug_delivery cluster_formulation Formulation cluster_delivery Drug Release pnf_drug PNVF Polymer + Drug + Cross-linker gelation In-situ Gelation (e.g., pH, Temp change) pnf_drug->gelation hydrogel Drug-loaded Hydrogel Matrix gelation->hydrogel swelling Swelling-controlled Release hydrogel->swelling diffusion Diffusion-controlled Release hydrogel->diffusion erosion Erosion-controlled Release hydrogel->erosion release Sustained Drug Release swelling->release diffusion->release erosion->release

Caption: PNVF hydrogel formation and drug release mechanisms.

Conclusion

Poly(N-vinylformamide) presents a versatile platform for the development of advanced drug delivery systems. Its rheological properties are central to its functionality, governing everything from the ease of manufacturing and administration to the mechanism of drug release. PNVF solutions exhibit predictable shear-thinning behavior, and their viscosity can be readily tuned by adjusting concentration and molecular weight. As a hydrogel, PNVF offers mechanical properties comparable to other commonly used polymers like polyacrylamide, with the added benefits of low toxicity and high hydrophilicity. For researchers and drug development professionals, a thorough understanding and characterization of these rheological properties are essential steps in harnessing the full potential of PNVF for innovative therapeutic solutions.

References

PNVF-Based Biomaterials: A Comparative Analysis Against Commercial Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Poly(N-vinylformamide) (PNVF)-Based Materials with Leading Commercial Drug Delivery Systems.

In the dynamic landscape of drug delivery, the quest for novel biomaterials with enhanced therapeutic efficacy and improved patient compliance is perpetual. Poly(N-vinylformamide) (PNVF), a versatile polymer, has emerged as a promising candidate for the development of advanced drug delivery systems. This guide provides a comprehensive benchmark of PNVF-based materials against established commercial alternatives, including liposomal formulations, biodegradable polymer microspheres, and polymeric micelles. The comparison is supported by a compilation of experimental data from various studies, detailed methodologies for key experiments, and visual representations of relevant biological and experimental processes.

Performance Benchmarking: PNVF vs. Commercial Alternatives

To provide a clear and concise comparison, the following tables summarize the key performance indicators of PNVF-based hydrogels and prominent commercial drug delivery systems. The data presented is a synthesis of findings from multiple research articles and should be interpreted in the context of the specific experimental conditions outlined in the original studies.

Material Drug Drug Loading Efficiency (%) Drug Release Profile Key Features Reference
PNVF-based Hydrogel Doxorubicin (Model)High (up to 95% reported for some hydrogels)[1]pH-sensitive, sustained release. Significantly faster release in acidic environments (tumor microenvironment)[2][3][4].Biocompatible, tunable swelling properties, potential for in-situ polymerization.[1][3]
Doxil® (Pegylated Liposomal Doxorubicin) Doxorubicin>90%Prolonged circulation and slow release, leading to accumulation in tumor tissue via the EPR effect.Reduced cardiotoxicity compared to free doxorubicin, established clinical use.[5][6]
Lupron Depot® (PLGA Microspheres) Leuprolide Acetate~20% initial burst release followed by zero-order release[7][8][9].Sustained release over 1, 3, 4, or 6 months depending on the formulation.Biodegradable and biocompatible, long-acting injectable formulation.[7][8][9]
Genexol-PM® (Paclitaxel Polymeric Micelle) PaclitaxelHigh encapsulation efficiency.Enables administration of higher doses compared to Cremophor EL-based paclitaxel[10][11].Cremophor EL-free formulation, reducing hypersensitivity reactions.[10][11][12][13]

Table 1: Comparative Analysis of Drug Loading and Release Characteristics. This table highlights the drug loading and release profiles of PNVF-based hydrogels against commercial benchmarks. PNVF hydrogels demonstrate high drug loading capacity and a desirable pH-sensitive release mechanism for targeted cancer therapy.

Material Biocompatibility Assessment In Vitro Cytotoxicity Key Findings Reference
PNVF-based Materials ISO 10993 guidelines are recommended for comprehensive evaluation[9][14][15].Low cytotoxicity reported in various studies. Empty hydrogels showed high cell viability (>95%)[16][17].Generally considered biocompatible. Further in-vivo studies are needed for specific formulations.[16][17]
Liposomes (e.g., Doxil®) Generally biocompatible, but can elicit immune responses in some cases.Low cytotoxicity of the lipid components. The encapsulated drug retains its cytotoxic effect[18][19].Well-established safety profile from extensive clinical use.[20]
PLGA (Poly(lactic-co-glycolic acid)) FDA-approved for various medical applications, considered biocompatible and biodegradable.Degradation products (lactic and glycolic acid) can cause a localized pH drop, potentially leading to inflammation.Long history of safe use in medical devices and drug delivery.
Polymeric Micelles (e.g., Genexol-PM®) Composed of biocompatible polymers.Low cytotoxicity of the polymer components.Favorable safety profile demonstrated in clinical trials.[10][21]

Table 2: Biocompatibility and Cytotoxicity Profile. This table summarizes the biocompatibility and in vitro cytotoxicity of the compared materials. PNVF-based materials exhibit promising biocompatibility, comparable to the established commercial alternatives.

Experimental Protocols

For the purpose of reproducibility and transparent comparison, detailed methodologies for key experiments are provided below.

Synthesis of PNVF-Based Hydrogels

This protocol describes a typical free-radical polymerization method for synthesizing PNVF hydrogels.

Materials:

  • N-vinylformamide (NVF) monomer

  • Cross-linking agent (e.g., N,N'-methylenebisacrylamide)

  • Initiator (e.g., ammonium persulfate)

  • Deionized water

Procedure:

  • Dissolve a specific amount of NVF monomer and cross-linking agent in deionized water.

  • Purge the solution with nitrogen gas to remove dissolved oxygen.

  • Add the initiator to the solution to initiate polymerization.

  • Pour the solution into a mold and allow it to polymerize at a specific temperature for a set duration.

  • After polymerization, immerse the resulting hydrogel in deionized water to remove any unreacted monomers and initiator.

  • The hydrogel is then dried to a constant weight.

G cluster_synthesis PNVF Hydrogel Synthesis Monomer_Solution NVF Monomer & Crosslinker in Deionized Water Deoxygenation Nitrogen Purging Monomer_Solution->Deoxygenation Remove O2 Initiation Add Initiator Deoxygenation->Initiation Start Reaction Polymerization Polymerization in Mold Initiation->Polymerization Form Network Purification Washing in Deionized Water Polymerization->Purification Remove Impurities Drying Drying to Constant Weight Purification->Drying Final Product

PNVF Hydrogel Synthesis Workflow
Drug Loading and Encapsulation Efficiency

This protocol outlines the swelling-diffusion method for loading a drug into a hydrogel and calculating the encapsulation efficiency.

Materials:

  • Dried PNVF hydrogel

  • Drug solution of known concentration (e.g., Doxorubicin in a suitable solvent)

  • UV-Vis spectrophotometer

Procedure:

  • Immerse a pre-weighed dried hydrogel sample in a drug solution of known initial concentration.

  • Allow the hydrogel to swell in the drug solution for a specified period (e.g., 72 hours) to reach equilibrium.[22]

  • After incubation, remove the hydrogel and measure the concentration of the remaining drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[22]

  • Calculate the amount of drug loaded into the hydrogel by subtracting the amount of drug in the supernatant from the initial amount of drug.

  • The drug loading efficiency is calculated using the following formula: Drug Loading Efficiency (%) = [(Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount] x 100

G cluster_drug_loading Drug Loading & Encapsulation Efficiency Dried_Hydrogel Dried PNVF Hydrogel Incubation Incubation (e.g., 72h) Dried_Hydrogel->Incubation Drug_Solution Drug Solution (Known Concentration) Drug_Solution->Incubation Separation Separate Hydrogel & Supernatant Incubation->Separation Measurement Measure Drug Concentration in Supernatant (UV-Vis) Separation->Measurement Calculation Calculate Loading Efficiency Measurement->Calculation

Drug Loading and Efficiency Determination
In Vitro Drug Release Study

This protocol describes a common method for evaluating the in vitro release of a drug from a hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., phosphate-buffered saline (PBS) at different pH values)

  • Shaking incubator or similar temperature-controlled agitation system

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a container with a specific volume of release medium (e.g., PBS at pH 7.4 and pH 5.5).[15]

  • Incubate the container at a physiological temperature (37°C) with constant agitation.[15]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

In Vitro Cytotoxicity Assay

This protocol outlines a standard MTT assay to assess the cytotoxicity of the drug delivery system.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)[16]

  • Cell culture medium and supplements

  • Drug-loaded material (e.g., PNVF hydrogel with Doxorubicin) and empty material (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to different concentrations of the drug-loaded material, empty material, and free drug for a specific duration (e.g., 24 or 72 hours).[16]

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Cell viability is calculated as a percentage relative to the untreated control cells.

Signaling Pathways and Mechanisms of Action

Understanding the biological interactions of drug delivery systems is crucial for their rational design and optimization. The following diagrams illustrate key signaling pathways and mechanisms relevant to the materials discussed.

Enhanced Permeability and Retention (EPR) Effect

The EPR effect is a key mechanism by which nanocarriers, including liposomes and polymeric micelles, passively accumulate in tumor tissues.[14][23][24][25]

G cluster_epr EPR Effect in Tumor Vasculature Blood_Vessel Tumor Blood Vessel (Leaky Vasculature) Extravasation Extravasation through Endothelial Gaps Blood_Vessel->Extravasation Leaky Endothelium Nanoparticles Drug-Loaded Nanoparticles (e.g., Liposomes, Micelles) Nanoparticles->Blood_Vessel Tumor_Tissue Tumor Interstitium Extravasation->Tumor_Tissue Retention Poor Lymphatic Drainage Leads to Retention Tumor_Tissue->Retention Accumulation

The Enhanced Permeability and Retention (EPR) Effect
Cellular Uptake of Nanoparticles via Endocytosis

Nanoparticles are often internalized by cells through various endocytic pathways. Clathrin-mediated endocytosis is a common mechanism.[26][27][28][29]

G cluster_endocytosis Clathrin-Mediated Endocytosis of Nanoparticles Nanoparticle Nanoparticle Binding Binding to Receptor Nanoparticle->Binding Receptor Cell Surface Receptor Receptor->Binding Clathrin_Pit Clathrin-Coated Pit Formation Binding->Clathrin_Pit Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Vesicle Invagination & Scission Endosome Early Endosome Vesicle->Endosome Uncoating Lysosome Late Endosome/Lysosome (Drug Release in Acidic pH) Endosome->Lysosome Maturation

Cellular Uptake via Clathrin-Mediated Endocytosis

Conclusion

PNVF-based materials, particularly in the form of hydrogels, present a compelling platform for drug delivery with several advantageous properties. Their high drug loading capacity, biocompatibility, and tunable, pH-sensitive release profiles make them particularly suitable for applications in targeted cancer therapy. While commercial alternatives like Doxil®, Lupron Depot®, and Genexol-PM® have well-established clinical track records, PNVF offers a versatile and potentially cost-effective alternative that warrants further investigation and development. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals to objectively evaluate the potential of PNVF-based materials in their own research and development pipelines. Direct comparative studies under identical experimental conditions are encouraged to further elucidate the relative performance of these promising biomaterials.

References

Safety Operating Guide

Proper Disposal Procedures for N-(Hydroxymethyl)-N-vinylformamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of N-(Hydroxymethyl)-N-vinylformamide, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. The parent compound, N-vinylformamide, is classified as harmful if swallowed, causes serious eye damage, and may damage fertility or the unborn child.[1] It is also a reactive monomer that can polymerize.[1]

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors or mists.[1][2]

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves before use and use a proper removal technique to avoid skin contact.[3]

  • Eye Protection: Use splash goggles or a face shield to prevent eye contact.[1]

  • Protective Clothing: A lab coat is required. Ensure skin is not exposed.[1]

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Summary of Safety and Disposal Information

The quantitative data available primarily relates to the physical and chemical properties of the parent compound, N-vinylformamide. This information is critical for assessing risk and determining appropriate handling and storage conditions.

ParameterData (for N-vinylformamide)Significance for Disposal & Safety
Primary Hazards Harmful if swallowed, Causes serious eye damage, Reproductive toxicity.[1]Dictates the need for stringent PPE and careful handling to prevent exposure. Waste must be treated as hazardous.
Physical State Liquid[1]Spills can spread quickly. Requires appropriate absorbent materials for containment.
Flash Point 106 °C (222.8 °F)[1][4]The material is combustible at high temperatures.[4] Keep away from heat and open flames.
Reactivity May polymerize.[1] Sensitive to heat, light, air, and moisture.[4]Unused material may become unstable over time. Store in a cool, dry, dark place. Do not attempt to neutralize in the lab.
Incompatibilities Oxidizing agents, Acids, Strong bases.[1]Segregate waste streams. Do not mix with incompatible chemicals during storage or disposal.
Primary Disposal Method Incineration via a licensed disposal company.[1][3]On-site treatment or drain disposal is not appropriate. Professional handling is required.

Step-by-Step Disposal Procedures

The primary and safest method for disposing of this compound is to use a licensed professional waste disposal service.

  • Surplus and Unwanted Material:

    • Do Not Attempt Neutralization: Do not try to neutralize or treat the chemical yourself. As a reactive monomer, improper handling can lead to hazardous polymerization.

    • Container and Labeling: Keep the chemical in its original, tightly sealed container. Ensure the label is clear and legible. If using a secondary container, label it clearly with the chemical name and associated hazards.

    • Contact Professionals: Arrange for pickup through your institution's EHS office or a licensed chemical waste disposal company.[2][3] Inform them of the nature of the chemical (reactive monomer).

  • Contaminated Materials and Packaging:

    • PPE and Labware: Dispose of any contaminated items, such as gloves, absorbent pads, and disposable labware, as hazardous waste. Place them in a suitable, sealed container for disposal.

    • Empty Containers: Empty containers should be treated as hazardous waste and disposed of as the unused product, as they will retain chemical residue.[2][3] Do not rinse them into the sanitary sewer.

  • Reaction Mixtures:

    • Any reaction mixture containing this chemical must be disposed of as hazardous waste.

    • Collect the waste in a designated, properly labeled, and sealed container.

    • Provide the waste disposal service with a complete list of all constituents in the mixture.

Experimental Protocol: Accidental Spill Cleanup

This protocol outlines the immediate steps to be taken in the event of a spill.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated; if working in a fume hood, keep it running.

  • Wear Appropriate PPE: Before addressing the spill, don full PPE, including a respirator if vapors are significant, chemical-resistant gloves, splash goggles, and a lab coat.

  • Contain the Spill: Prevent the spill from spreading or entering drains.[5] Use an inert absorbent material such as dry sand, vermiculite, or a commercial chemical absorbent.[4]

  • Absorb and Collect: Carefully cover the spill with the absorbent material. Once the liquid is fully absorbed, use non-sparking tools to gently sweep or scoop the material into a suitable, sealable container designated for hazardous waste.

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Dispose of Waste: Seal the container holding the cleanup materials. Label it clearly as "Hazardous Waste: this compound Spill Debris" and arrange for pickup by a licensed waste disposal service.[2]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in various forms.

G cluster_0 Chemical Source cluster_1 Waste Stream Identification cluster_2 Action cluster_3 Final Disposal chem This compound unused Unused / Expired Product chem->unused reaction Reaction Mixture Containing Product chem->reaction spill Spill / Contaminated Materials chem->spill container Empty Container chem->container collect_waste Collect in a Labeled, Sealed Hazardous Waste Container unused->collect_waste reaction->collect_waste spill->collect_waste container->collect_waste disposal_co Contact Licensed Professional Waste Disposal Company collect_waste->disposal_co incineration High-Temperature Incineration with Afterburner and Scrubber disposal_co->incineration

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of N-(Hydroxymethyl)-N-vinylformamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(Hydroxymethyl)-N-vinylformamide. It outlines operational procedures for handling and disposal to ensure a safe laboratory environment.

Hazard Identification and Assessment

This compound is a derivative of N-vinylformamide and, as such, is expected to share similar toxicological properties. The presence of the N-hydroxymethyl group introduces an additional potential hazard: the release of formaldehyde, a known carcinogen and sensitizer.[1][2] A thorough risk assessment should be conducted before any work with this compound begins.

Table 1: Summary of Potential Hazards

Hazard ClassificationDescriptionPotential Contributing Component
Acute Toxicity (Oral) Harmful if swallowed.[3][4]N-vinylformamide
Skin Corrosion/Irritation Causes skin irritation.[3][5][6]N-vinylformamide, Formaldehyde
Serious Eye Damage/Irritation Causes serious eye damage.[3][4]N-vinylformamide, Formaldehyde
Reproductive Toxicity May damage fertility or the unborn child.[4]N-vinylformamide
Carcinogenicity Potential for formaldehyde release, a known human carcinogen.[1]N-hydroxymethyl group
Respiratory/Skin Sensitization Potential for formaldehyde release, which can cause allergic skin reactions and respiratory irritation.[2][7]N-hydroxymethyl group
Polymerization May undergo hazardous polymerization.[3][4]N-vinylformamide

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the recommended PPE.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Impervious gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use and changed frequently.[3][4][8]Prevents skin contact and absorption.[7]
Eye/Face Protection Chemical splash-resistant safety goggles with side protection. A face shield should be worn when there is a risk of splashing.[3][4]Protects against splashes that can cause serious eye damage.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are not sufficient, a full-face respirator with appropriate cartridges (e.g., organic vapor/formaldehyde) should be used.[4][5][7][8]Minimizes inhalation of harmful vapors and potential formaldehyde gas.
Skin and Body Protection A chemically resistant lab coat or apron should be worn.[4][9] Protective boots may be required depending on the scale of work.[4]Protects against skin contact and contamination of personal clothing.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk. The following protocols provide step-by-step guidance.

Experimental Workflow: Safe Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an eyewash station and safety shower are accessible and operational.[9]

    • Don all required PPE as outlined in Table 2.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[10]

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Use compatible labware (e.g., glass, stainless steel).

    • Keep containers tightly closed when not in use.[5][6][10]

    • Avoid sources of ignition, as the compound may be combustible.[3]

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.[6][10]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

    • Refrigeration may be required; consult the supplier's recommendations if available.[9]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[8]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards individuals.

  • Protect: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Contain: Prevent the spill from spreading by using an inert absorbent material (e.g., sand, vermiculite).[3][4]

  • Clean-up:

    • Carefully collect the absorbed material into a suitable container for hazardous waste.

    • Clean the spill area thoroughly with a detergent solution followed by water.[3]

    • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid and solid waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.[4][8]

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated lab debris, such as pipette tips, gloves, and wipes, must also be collected as hazardous waste.[8]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[6][9]

    • Consult local, state, and federal regulations for specific disposal requirements.[3][4]

    • Drain disposal is strictly prohibited.[8][11]

Visualizations

The following diagrams illustrate the key workflows and logical relationships for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_post Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact handle1->handle2 handle3 Keep Containers Closed handle2->handle3 store1 Tightly Sealed Container handle3->store1 post1 Decontaminate Surfaces handle3->post1 store2 Cool, Dry, Ventilated Area store1->store2 store3 Away from Incompatibles store2->store3 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3

Caption: Experimental workflow for handling this compound.

Hazard_Assessment cluster_compound This compound cluster_components Contributing Moieties cluster_hazards_nvf N-Vinylformamide Hazards cluster_hazards_hm N-Hydroxymethyl Hazards compound Overall Hazard Profile nvf N-Vinylformamide h_acute Acute Toxicity nvf->h_acute h_skin_eye Skin/Eye Irritation nvf->h_skin_eye h_repro Reproductive Toxicity nvf->h_repro hm N-Hydroxymethyl Group h_formaldehyde Formaldehyde Release hm->h_formaldehyde h_acute->compound h_skin_eye->compound h_repro->compound h_carcinogen Carcinogenicity h_formaldehyde->h_carcinogen h_sensitizer Sensitization h_formaldehyde->h_sensitizer h_carcinogen->compound h_sensitizer->compound

Caption: Logical relationship of hazards for this compound.

Disposal_Workflow start Generate Waste collect Collect in Designated, Labeled, Sealed Container start->collect separate Separate Liquid, Solid, & Contaminated Debris collect->separate no_drain Strictly No Drain Disposal separate->no_drain storage Store in a Secure, Ventilated Area no_drain->storage pickup Arrange Pickup by Licensed Waste Disposal Company storage->pickup end Proper Disposal pickup->end

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.